molecular formula C4H8ClNOS B196195 DL-Homocysteine thiolactone hydrochloride CAS No. 31828-68-9

DL-Homocysteine thiolactone hydrochloride

Cat. No.: B196195
CAS No.: 31828-68-9
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Homocysteine Thiolactone Hydrochloride is used to prepare substituted homocysteine analogs as inhibitors of peptidylglycine α-amidating monooxygenase. It is also used to synthesize (mercaptoacyl)alanylprolines as metalloprotease inhibitors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953745
Record name 3-Aminothiolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31828-68-9
Record name L-Homocysteine thiolactone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminothiolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of DL-Homocysteine thiolactone hydrochloride (Hcy-thiolactone), a reactive cyclic thioester of the amino acid homocysteine. This document is intended for researchers, scientists, and drug development professionals investigating the cellular and molecular impacts of this compound, which is implicated in a range of pathologies, most notably cardiovascular and neurodegenerative diseases.

Executive Summary

This compound's primary mechanism of action revolves around the post-translational modification of proteins through a process known as N-homocysteinylation . This non-enzymatic reaction involves the acylation of the ε-amino groups of lysine (B10760008) residues on proteins by Hcy-thiolactone. This modification can lead to significant alterations in protein structure and function, triggering a cascade of downstream cellular events, including endothelial dysfunction, apoptosis, and inflammation, which are central to the pathogenesis of diseases like atherosclerosis. This guide will dissect the formation of Hcy-thiolactone, the process of N-homocysteinylation, its pathological consequences, and the cellular machinery involved in its detoxification.

Formation of Homocysteine Thiolactone

Homocysteine thiolactone is primarily generated as a byproduct of an error-editing mechanism by methionyl-tRNA synthetase (MetRS).[1][2][3] In this process, homocysteine is mistakenly recognized and activated by MetRS instead of methionine.[4][5] However, to prevent the incorporation of homocysteine into nascent polypeptide chains, MetRS edits this error by converting the activated homocysteine into the stable, cyclic Hcy-thiolactone.[1][2][5]

Formation_of_Homocysteine_Thiolactone Homocysteine Homocysteine MetRS Methionyl-tRNA Synthetase (MetRS) Homocysteine->MetRS Mistakenly selected Activated_Hcy Activated Homocysteine (Hcy-AMP) MetRS->Activated_Hcy Activation Hcy_thiolactone DL-Homocysteine Thiolactone MetRS->Hcy_thiolactone Cyclization Activated_Hcy->MetRS Error Editing Protein_Synthesis Protein Synthesis Activated_Hcy->Protein_Synthesis Prevented

Figure 1: Formation of DL-Homocysteine Thiolactone by Methionyl-tRNA Synthetase.

The Core Mechanism: N-Homocysteinylation of Proteins

The high reactivity of the thioester bond in Hcy-thiolactone allows it to readily acylate primary amino groups, particularly the ε-amino group of lysine residues in proteins.[2][6] This process, termed N-homocysteinylation, results in the formation of a stable amide bond, permanently altering the protein's structure and charge.[2]

N_Homocysteinylation Hcy_thiolactone DL-Homocysteine Thiolactone Protein Protein with Lysine Residue Hcy_thiolactone->Protein Acylation of ε-amino group N_Hcy_Protein N-Homocysteinylated Protein Protein->N_Hcy_Protein

Figure 2: The process of N-homocysteinylation of a protein by DL-Homocysteine Thiolactone.

The consequences of N-homocysteinylation are profound and varied, including:

  • Altered Protein Function: Modification of lysine residues within active sites or regulatory domains of enzymes can lead to their inactivation or altered activity.[7]

  • Protein Aggregation: The introduction of a free thiol group from the homocysteine moiety can promote the formation of disulfide-linked protein aggregates.

  • Induction of Autoimmunity: N-homocysteinylated proteins can be recognized as foreign by the immune system, leading to the production of autoantibodies.[1]

  • Cellular Dysfunction: The accumulation of damaged and aggregated proteins can overwhelm cellular protein quality control systems, leading to cellular stress and apoptosis.[8][9][10]

Pathological Consequences and Affected Signaling Pathways

The accumulation of N-homocysteinylated proteins is a key driver of the pathologies associated with elevated homocysteine levels (hyperhomocysteinemia).

Endothelial Dysfunction and Atherosclerosis

Endothelial cells are particularly susceptible to the toxic effects of Hcy-thiolactone. N-homocysteinylation of proteins in these cells contributes to:

  • Reduced Nitric Oxide (NO) Bioavailability: This leads to impaired vasodilation and a pro-thrombotic state.

  • Increased Oxidative Stress: The modified proteins can generate reactive oxygen species (ROS), further damaging cellular components.[11]

  • Inflammation: Hcy-thiolactone can induce the expression of pro-inflammatory cytokines, such as IL-8, in endothelial cells.[10]

  • Apoptosis: Programmed cell death of endothelial cells is a critical early event in the development of atherosclerotic plaques.[8][9][10]

These events collectively contribute to the initiation and progression of atherosclerosis.[4][12][13][14]

Endothelial_Dysfunction_Pathway Hcy_thiolactone DL-Homocysteine Thiolactone N_Homocysteinylation N-Homocysteinylation of Endothelial Proteins Hcy_thiolactone->N_Homocysteinylation Reduced_NO Reduced NO Bioavailability N_Homocysteinylation->Reduced_NO Oxidative_Stress Increased Oxidative Stress (ROS) N_Homocysteinylation->Oxidative_Stress Inflammation Inflammation (e.g., ↑IL-8) N_Homocysteinylation->Inflammation Apoptosis Endothelial Cell Apoptosis N_Homocysteinylation->Apoptosis Endothelial_Dysfunction Endothelial Dysfunction Reduced_NO->Endothelial_Dysfunction Oxidative_Stress->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction Apoptosis->Endothelial_Dysfunction Atherosclerosis Atherosclerosis Endothelial_Dysfunction->Atherosclerosis

Figure 3: Signaling pathway of Hcy-thiolactone-induced endothelial dysfunction leading to atherosclerosis.
Neurotoxicity

In the central nervous system, N-homocysteinylation of specific proteins is linked to neurodegenerative processes. For instance, modification of proteins like α-synuclein and DJ-1 has been implicated in Parkinson's disease.[2]

Cellular Detoxification Mechanisms

Cells possess enzymatic defenses to mitigate the harmful effects of Hcy-thiolactone. The primary enzymes involved in its detoxification are:

  • Paraoxonase 1 (PON1): This HDL-associated enzyme hydrolyzes Hcy-thiolactone in the bloodstream, providing a protective effect against its systemic toxicity.[3][7][15][16][17]

  • Bleomycin (B88199) Hydrolase (BLH): An intracellular enzyme that hydrolyzes Hcy-thiolactone, thus protecting cellular proteins from N-homocysteinylation.[5][15][18]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of this compound.

Table 1: Effects of DL-Homocysteine Thiolactone on Enzyme Activity

EnzymeSystemHcy-thiolactone ConcentrationObserved EffectReference
Paraoxonase 1 (PON1)Purified human serum50 µM43.16% reduction in paraoxonase activity[16]
Paraoxonase 1 (PON1)Purified human serum100 µM68.65% reduction in paraoxonase activity[16]
Paraoxonase 1 (PON1)Purified human serum50 µM42.22% reduction in aryl esterase activity[16]
Paraoxonase 1 (PON1)Purified human serum100 µM59.12% reduction in aryl esterase activity[16]

Table 2: Effects of DL-Homocysteine Thiolactone on Cellular Processes

Cell TypeProcessHcy-thiolactone ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Apoptosis200 µM30% of cells were apoptotic[10]
Human TrophoblastsApoptosis50-400 µMConcentration-dependent increase in apoptosis[9]
Human Promyeloid HL-60 CellsApoptosisTime- and concentration-dependentIncreased apoptosis
HUVECsIL-8 SecretionNot specifiedStrong activation of IL-8 release[8]
HUVECsGene ExpressionNot specified113 mRNAs regulated[19]

Experimental Protocols

In Vitro N-Homocysteinylation of Proteins

Objective: To prepare N-homocysteinylated proteins for subsequent analysis.

Materials:

  • Purified protein of interest (e.g., myoglobin, albumin)

  • This compound

  • 100 mM Ammonium (B1175870) bicarbonate buffer, pH 7.8

  • 10 mM Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dialysis tubing (e.g., 7 kDa MWCO)

  • 50 mM Potassium phosphate (B84403) buffer, pH 8.0, with 1 mM TCEP

Procedure:

  • Prepare a 1 mM solution of the target protein in 100 mM ammonium bicarbonate buffer containing 10 mM TCEP.[1]

  • Add a 5-fold molar excess (5 mM) of this compound to the protein solution.[1]

  • Incubate the reaction mixture at 25°C for 16 hours with gentle mixing.[1]

  • To remove unreacted Hcy-thiolactone and byproducts, dialyze the reaction mixture against 50 mM potassium phosphate buffer (pH 8.0) with 1 mM TCEP at 4°C. Perform two buffer changes of 500 times the sample volume for 2 hours each, followed by an overnight dialysis.[1]

  • The resulting N-homocysteinylated protein can be stored at -80°C for further use. The extent of modification can be assessed by mass spectrometry.[1]

Endothelial Cell Culture and Treatment with Hcy-Thiolactone

Objective: To study the effects of Hcy-thiolactone on endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fibronectin-coated culture flasks or plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • This compound stock solution

Procedure:

  • Culture HUVECs on fibronectin-coated flasks in EGM-2 at 37°C in a humidified atmosphere with 5% CO2.[14][20]

  • Passage the cells upon reaching 70-90% confluency using trypsin-EDTA.[20]

  • Seed HUVECs into appropriate culture plates (e.g., 6-well or 96-well) for the experiment.

  • Allow the cells to adhere and grow to the desired confluency.

  • Prepare fresh dilutions of this compound in the cell culture medium to the desired final concentrations (e.g., 50-200 µM).[21]

  • Remove the existing medium from the cells and replace it with the medium containing Hcy-thiolactone or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24-72 hours).[9]

  • At the end of the incubation, the cells can be harvested for analysis of apoptosis, gene expression, or other cellular parameters.

Detection of N-Homocysteinylated Proteins by Western Blotting

Objective: To detect and quantify N-homocysteinylated proteins in biological samples.

Materials:

  • Protein samples (cell lysates, plasma, etc.)

  • Aldehyde-biotin probe

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • React the protein samples with an aldehyde-biotin probe under mildly acidic conditions (pH ~3) to specifically label the N-homocysteinyl groups.[1][4]

  • Separate the biotin-labeled proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Detect the chemiluminescent signal using an appropriate imaging system. The intensity of the bands corresponds to the level of N-homocysteinylated proteins.[1][4]

Conclusion

The mechanism of action of this compound is centered on its ability to non-enzymatically modify proteins through N-homocysteinylation. This process initiates a cascade of detrimental cellular events, including protein dysfunction, aggregation, oxidative stress, inflammation, and apoptosis, which are key contributors to the pathophysiology of cardiovascular and neurodegenerative diseases. Understanding these intricate molecular mechanisms is crucial for the development of targeted therapeutic strategies to counteract the toxic effects of elevated homocysteine levels. This guide provides a foundational understanding for researchers in this critical area of study.

References

DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide to Its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocysteine thiolactone hydrochloride, a cyclic thioester of the amino acid homocysteine, has garnered significant attention in the scientific community due to its biological activities and its role as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. It details the historical context of its initial identification, outlines various chemical synthesis methodologies with comparative quantitative data, and provides in-depth experimental protocols. Furthermore, this guide illustrates the biological pathway of its formation and key chemical synthesis routes using logical diagrams and discusses the analytical techniques employed for its characterization.

Discovery and Historical Context

Homocysteine was first described in 1932 by Vincent du Vigneaud and his colleagues. Three years later, in 1935, Riegel and du Vigneaud reported the isolation of homocysteine and its conversion to a thiolactone in strongly acidic solutions.[1][2] This marked the initial discovery of homocysteine thiolactone.

In a biological context, the synthesis of homocysteine thiolactone was later identified as a result of an "error-editing" or "proofreading" mechanism by methionyl-tRNA synthetase.[3] This enzyme mistakenly activates homocysteine, a close structural analog of methionine, but prevents its incorporation into proteins by converting it into the chemically reactive homocysteine thiolactone.[3]

Biological Formation Pathway

Homocysteine thiolactone is formed in vivo through a metabolic error-correction pathway. The process is initiated when methionyl-tRNA synthetase (MetRS) incorrectly recognizes and activates homocysteine instead of methionine.

Biological Formation of Homocysteine Thiolactone cluster_MetRS Methionyl-tRNA Synthetase (MetRS) Active Site cluster_downstream Downstream Effects Homocysteine Homocysteine Activated_Hcy Homocysteinyl-AMP (Enzyme-Bound) Homocysteine->Activated_Hcy + ATP - PPi ATP ATP Thiolactone Homocysteine Thiolactone Activated_Hcy->Thiolactone Cyclization (Error-Editing) AMP AMP PPi PPi N_Homocysteinylated_Protein N-Homocysteinylated Protein Thiolactone->N_Homocysteinylated_Protein + Protein Protein Protein (Lysine residue)

Biological formation of homocysteine thiolactone.

Chemical Synthesis of this compound

Several methods for the chemical synthesis of this compound have been developed. The most common approaches start from DL-methionine or DL-homoserine lactone.

Synthesis from DL-Methionine

A prevalent method involves the demethylation of DL-methionine followed by cyclization.

This classic method involves the reduction of DL-methionine using sodium metal dissolved in liquid ammonia (B1221849) to yield the disodium (B8443419) salt of DL-homocysteine, which is then cyclized in an acidic medium.

Synthesis fromDL-Methionine DL_Methionine DL-Methionine Disodium_Homocysteine Disodium Salt of DL-Homocysteine DL_Methionine->Disodium_Homocysteine 1. Na, liq. NH3 2. Quench DL_Homocysteine_Thiolactone_HCl DL-Homocysteine Thiolactone Hydrochloride Disodium_Homocysteine->DL_Homocysteine_Thiolactone_HCl HCl (cyclization)

Synthesis of DL-Homocysteine Thiolactone HCl from DL-Methionine.

An alternative approach involves the electrochemical reduction of DL-homocystine (which can be prepared from DL-methionine) to DL-homocysteine, followed by cyclization.[4][5]

Synthesis from Homoserine Lactone

This method involves the conversion of homoserine lactone to an N-protected intermediate, followed by reaction with a sulfur source and subsequent deprotection and cyclization.[6]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data from various synthesis methods found in the literature.

Starting MaterialMethodKey ReagentsYield (%)Purity (%)Reference
DL-MethionineDemethylation with Na/liq. NH3Sodium, Liquid Ammonia, HCl79Not specified[7]
DL-MethionineHydrolysis and Electrochemical ReductionSulfuric Acid, HCl, Electrolysis84.199.7[5]
Intermediate from 2-methyl-4-chlorobutyryl chlorideReaction with Iodine and AmmoniaIodine, Ammonia water94.9599.756[7]
N-acetyl homocysteine thiolactoneAcid HydrolysisHydrochloric Acid9499[6]

Detailed Experimental Protocols

Protocol 1: Synthesis from DL-Methionine via Demethylation[7][8]

Materials:

  • DL-Methionine

  • Dry Liquid Ammonia

  • Sodium Metal

  • Dry Ice

  • Acetonitrile

  • Ammonium (B1175870) Chloride

  • Cation Exchange Resin

  • Concentrated Hydrochloric Acid

Procedure:

  • Pre-cool a 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.

  • Add 100 g of DL-methionine to the autoclave.

  • Slowly introduce dry ammonia gas until the DL-methionine is completely dissolved in the condensed liquid ammonia.

  • While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress by liquid chromatography.

  • Upon completion, stop stirring and allow the reaction mixture to settle.

  • Carefully transfer the upper clear liquid layer to another three-necked flask.

  • Quench the reaction by adding ammonium chloride.

  • Allow the reaction mixture to warm to room temperature, allowing the ammonia to evaporate completely.

  • The resulting solid mixture contains the DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.

  • Dissolve the solid in water and pass the solution through a cation exchange resin to remove sodium ions.

  • Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.

  • Concentrate the solution to yield this compound.

  • Recrystallize the product from an appropriate solvent if necessary.

Protocol 2: Electrochemical Synthesis from DL-Homocystine[4][5]

Materials:

  • DL-Homocystine (prepared from DL-methionine)

  • Hydrochloric Acid

  • Plate-and-frame electrolytic cell with graphite (B72142) electrodes

  • Microchannel reactor (for homocystine preparation)

Procedure:

  • Preparation of DL-Homocystine: Continuously pass a solution of DL-methionine and 15-18 mol/L sulfuric acid through a microchannel reactor to generate DL-homocystine.

  • Electrochemical Reduction:

    • Continuously feed the reaction solution containing DL-homocystine and hydrochloric acid into the cathode chamber of a plate-and-frame electrolytic cell.

    • Use graphite electrodes as both the cathode and anode.

    • In the hydrochloric acid system, DL-homocysteine undergoes a reduction reaction at the cathode to form DL-homocysteine hydrochloride.

    • Continuously circulate the catholyte containing DL-homocysteine hydrochloride.

  • Cyclization and Purification:

    • Once the reaction is complete, collect the catholyte.

    • Perform impurity removal treatment.

    • Carry out dehydration and condensation, for example, by rotary evaporation at 40-50°C under vacuum, to obtain this compound.

    • Crystallize the product at a low temperature (e.g., -5°C for 8 hours) and dry under vacuum.

Analytical and Characterization Methods

The characterization and purity assessment of this compound are crucial. The following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine the purity of the final product.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the quantitative analysis of homocysteine thiolactone in biological samples, often after derivatization.[8][9][10]

Applications and Significance

This compound serves as a vital intermediate in the synthesis of mucolytic drugs such as Erdosteine and Citiolone.[7] Its biological role in protein modification through N-homocysteinylation has also been a subject of extensive research, linking it to various pathological conditions.

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of this compound. From its initial identification as a chemical curiosity to its recognition as a biologically significant molecule and a valuable pharmaceutical intermediate, the journey of this compound highlights the interplay between fundamental chemistry and biomedical science. The synthetic protocols and comparative data presented herein offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

The Double-Edged Sword: A Technical Guide to the Biological Role of Homocysteine Thiolactone in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone (HCTL) is a reactive cyclic thioester of the amino acid homocysteine. Formed as a byproduct of the methionyl-tRNA synthetase proofreading activity, HCTL was initially considered a mere metabolic curiosity. However, accumulating evidence has unveiled its significant and often detrimental role in a myriad of cellular processes. This technical guide provides a comprehensive overview of the formation, metabolism, and biological functions of HCTL, with a particular focus on its pathological implications. We delve into the molecular mechanisms of HCTL-induced protein modification, endoplasmic reticulum (ER) stress, and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways involving HCTL to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Homocysteine, a non-proteinogenic amino acid, is a well-established independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1] While the detrimental effects of elevated homocysteine levels (hyperhomocysteinemia) are widely recognized, the precise molecular mechanisms underlying its toxicity have been a subject of intense investigation. A significant portion of this toxicity is now attributed to its metabolic derivative, homocysteine thiolactone.[2]

HCTL is a highly reactive molecule that readily acylates the ε-amino groups of lysine (B10760008) residues in proteins, a post-translational modification termed N-homocysteinylation.[3] This modification can alter protein structure and function, leading to cellular dysfunction and contributing to the pathogenesis of various diseases.[1][4] This guide will explore the multifaceted biological role of HCTL, from its synthesis and detoxification to its impact on cellular signaling and organelle function.

Formation and Metabolism of Homocysteine Thiolactone

The cellular concentration of HCTL is tightly regulated through a balance of its formation and degradation.

Formation

HCTL is primarily generated through an error-editing mechanism of methionyl-tRNA synthetase (MetRS).[1][2] In this process, MetRS mistakenly activates homocysteine to form homocysteiny-AMP. To prevent the incorporation of homocysteine into proteins, MetRS edits this misactivated intermediate, cyclizing it into the stable HCTL.[1][5] The extent of this conversion is directly proportional to the concentration of homocysteine and inversely proportional to that of methionine.[6]

cluster_formation HCTL Formation Homocysteine Homocysteine MetRS Methionyl-tRNA Synthetase (MetRS) Homocysteine->MetRS Hcy_AMP Homocysteiny-AMP (MetRS-bound) MetRS->Hcy_AMP Activation ATP ATP ATP->MetRS HCTL Homocysteine Thiolactone (HCTL) Hcy_AMP->HCTL Error-Editing (Cyclization)

Figure 1: Formation of Homocysteine Thiolactone.
Metabolism and Detoxification

The detoxification of HCTL is crucial to prevent its harmful accumulation. This is primarily achieved through enzymatic hydrolysis back to homocysteine by a class of enzymes known as homocysteine thiolactonases.[7] Key enzymes involved in this process include:

  • Paraoxonase 1 (PON1): A serum enzyme associated with high-density lipoprotein (HDL) that plays a significant role in hydrolyzing HCTL in the circulation.[2][7]

  • Bleomycin (B88199) Hydrolase (BLMH): A cytoplasmic enzyme that contributes to intracellular HCTL detoxification.[7][8]

  • Biphenyl Hydrolase-Like (BPHL) Protein: A mitochondrial enzyme involved in HCTL hydrolysis.[7]

Renal excretion also contributes to the removal of HCTL from the body.[1]

cluster_detoxification HCTL Detoxification HCTL Homocysteine Thiolactone (HCTL) PON1 Paraoxonase 1 (PON1) HCTL->PON1 Hydrolysis (Serum) BLMH Bleomycin Hydrolase (BLMH) HCTL->BLMH Hydrolysis (Cytoplasm) BPHL Biphenyl Hydrolase-Like (BPHL) HCTL->BPHL Hydrolysis (Mitochondria) Renal_Excretion Renal Excretion HCTL->Renal_Excretion Homocysteine Homocysteine PON1->Homocysteine BLMH->Homocysteine BPHL->Homocysteine

Figure 2: Detoxification pathways of Homocysteine Thiolactone.

Pathophysiological Roles of Homocysteine Thiolactone

The accumulation of HCTL under conditions of hyperhomocysteinemia leads to a cascade of detrimental cellular events.

Protein N-homocysteinylation

The primary mechanism of HCTL toxicity is the covalent modification of protein lysine residues, a process termed N-homocysteinylation.[3] This irreversible modification introduces a free thiol group into the protein, which can alter its structure, function, and susceptibility to oxidative damage.[1][4] N-homocysteinylation has been shown to:

  • Inactivate enzymes: Modification of critical lysine residues can abolish enzymatic activity.[6]

  • Promote protein aggregation: The introduction of new thiol groups can lead to the formation of disulfide-linked aggregates.[3]

  • Induce autoimmune responses: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering an autoimmune response.[1]

Table 1: Examples of Proteins Modified by HCTL and Functional Consequences

ProteinFunctionEffect of N-HomocysteinylationReference(s)
Hemoglobin, MyoglobinOxygen transportOxidative damage, aggregation[1]
AlbuminTransport, osmotic pressureStructural changes[1]
Cytochrome cElectron transportAltered redox state, increased resistance to proteolysis[4]
Lysyl oxidaseConnective tissue formationInactivation[6]
DJ-1Parkinson's disease-associated proteinContributes to neurodegeneration[3]
α-synucleinParkinson's disease-associated proteinExacerbates aggregation and neurotoxicity[3]
Endoplasmic Reticulum (ER) Stress

HCTL and hyperhomocysteinemia are potent inducers of ER stress.[9][10] The accumulation of misfolded or aggregated N-homocysteinylated proteins in the ER lumen triggers the unfolded protein response (UPR).[9] Chronic ER stress can lead to:

  • Activation of pro-apoptotic pathways. [10]

  • Dysregulation of lipid metabolism. [9]

  • Increased expression of inflammatory genes. [10]

cluster_er_stress HCTL-Induced ER Stress HCTL Homocysteine Thiolactone (HCTL) Protein_Modification Protein N-homocysteinylation HCTL->Protein_Modification Misfolded_Proteins Accumulation of Misfolded Proteins in ER Protein_Modification->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Lipid_Dysregulation Lipid Metabolism Dysregulation UPR->Lipid_Dysregulation Inflammation Inflammation UPR->Inflammation

Figure 3: Signaling pathway of HCTL-induced ER stress.
Apoptosis

HCTL is a known inducer of apoptosis, or programmed cell death, in various cell types, including vascular endothelial cells and trophoblasts.[11][12] The apoptotic cascade initiated by HCTL can be both caspase-dependent and -independent.[11] Mechanisms include:

  • Mitochondrial dysfunction: HCTL can disrupt the mitochondrial membrane potential.[11]

  • Caspase activation: In some cell types, HCTL leads to the activation of executioner caspases like caspase-3.

  • Increased expression of pro-apoptotic proteins: HCTL can upregulate proteins such as p53 and Bak.[12]

Quantitative Data

The concentration of HCTL in biological fluids is a critical parameter in understanding its physiological and pathological roles.

Table 2: Concentrations of Homocysteine Thiolactone in Human Plasma

PopulationHCTL Concentration (nM)NotesReference(s)
Healthy Subjects (n=60)0 - 34.8 (average 2.82 ± 6.13)Levels were below the detection limit in 29 of the 60 samples.[13]
Healthy Subjects18 and 25 (in two samples)[14]

Table 3: Levels of N-homocysteinylated Protein in Human Plasma

ConditionN-homocysteinylated Protein LevelNotesReference(s)
Normal0.1–13 μMRepresents up to 25% of total plasma homocysteine.[1]
CBS- and MTHFR-deficient patientsUp to 30-fold increase[1]
Folic acid and vitamin B deficiencyIncreased levels[1]

Experimental Protocols

The study of HCTL and its effects requires reliable and sensitive analytical methods.

Determination of Homocysteine Thiolactone in Plasma

This protocol is based on HPLC with fluorescence detection after post-column derivatization with o-phthaldialdehyde (OPA).[13]

1. Sample Preparation: a. Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to obtain plasma. b. Separate plasma from macromolecules by ultrafiltration. c. Extract HCTL from the ultrafiltrate with a chloroform/methanol mixture.

2. HPLC Separation: a. Use a cation exchange microbore column for chromatographic separation.

3. Detection: a. Perform post-column derivatization of the eluate with OPA. b. Monitor the fluorescence of the OPA-HCTL derivative.

4. Quantification: a. Use a standard curve of known HCTL concentrations for quantification. The limit of detection for this method is approximately 0.36 nM.[13]

An alternative method involves gas chromatography/mass spectrometry (GC/MS) with negative chemical ionization (NCI) for enhanced sensitivity and selectivity.[14]

cluster_workflow Workflow for HCTL Quantification Plasma Plasma Sample Ultrafiltration Ultrafiltration Plasma->Ultrafiltration Extraction Chloroform/Methanol Extraction Ultrafiltration->Extraction HPLC Cation Exchange HPLC Extraction->HPLC Derivatization Post-column OPA Derivatization HPLC->Derivatization Detection Fluorescence Detection Derivatization->Detection Quantification Quantification Detection->Quantification

Figure 4: Experimental workflow for HCTL quantification.
Detection of Protein N-homocysteinylation

Several methods can be employed to detect and quantify N-homocysteinylated proteins.

A. Western Blotting with Biotinylated Aldehyde Probes: [15]

1. Labeling of N-homocysteinylated Proteins: a. Incubate plasma or cell lysate with a biotinylated aldehyde probe in a mildly acidic buffer (e.g., 200 mM citric acid, pH 3) containing a reducing agent like TCEP. This condition favors the selective reaction of the aldehyde with the γ-aminothiol group of the N-homocysteinyl residue to form a stable 1,3-thiazine.

2. SDS-PAGE and Western Blotting: a. Separate the labeled proteins by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Probe the membrane with streptavidin-horseradish peroxidase (HRP) conjugate. d. Detect the signal using a chemiluminescent substrate.

B. Mass Spectrometry:

1. Sample Preparation: a. Incubate the protein of interest or a complex protein mixture with HCTL. b. Remove excess HCTL by dialysis or size-exclusion chromatography.

2. Proteolytic Digestion: a. Digest the protein sample with a protease such as trypsin.

3. LC-MS/MS Analysis: a. Separate the resulting peptides by liquid chromatography. b. Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the sites of N-homocysteinylation.

Conclusion and Future Directions

Homocysteine thiolactone has emerged as a key player in the pathophysiology of hyperhomocysteinemia. Its ability to indiscriminately modify proteins through N-homocysteinylation triggers a cascade of cellular stress responses, including ER stress and apoptosis, ultimately contributing to cellular damage and disease progression. The development of sensitive and specific methods for the detection of HCTL and N-homocysteinylated proteins is crucial for further elucidating their roles in health and disease.

Future research should focus on:

  • Identifying the full spectrum of proteins targeted by HCTL in vivo.

  • Developing specific inhibitors of HCTL formation or enhancers of its detoxification.

  • Investigating the potential of N-homocysteinylated proteins as biomarkers for diseases associated with hyperhomocysteinemia.

A deeper understanding of the biological roles of homocysteine thiolactone will undoubtedly pave the way for novel therapeutic strategies to mitigate the adverse effects of elevated homocysteine levels.

References

An In-depth Technical Guide to DL-Homocysteine Thiolactone Hydrochloride vs. L-Homocysteine Thiolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is a critical metabolite implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive comparison of the racemic mixture, DL-Homocysteine thiolactone hydrochloride, and its levorotatory enantiomer, L-Homocysteine thiolactone hydrochloride. This document delves into their chemical and physical properties, synthesis, and biological activities, with a focus on stereospecific effects. Detailed experimental protocols and visual representations of key pathways are included to support researchers in their understanding and application of these compounds.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that, in elevated levels (hyperhomocysteinemia), is an established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases. The conversion of homocysteine to its reactive metabolite, homocysteine thiolactone (HCTL), is a key step in the molecular mechanisms underlying its toxicity. HCTL can react with protein lysine (B10760008) residues, leading to N-homocysteinylation, which can impair protein function and trigger detrimental cellular responses.

This guide focuses on the hydrochloride salts of two forms of HCTL: the racemic mixture (DL-HCTL) and the pure L-enantiomer (L-HCTL). Understanding the distinct and overlapping properties of these two forms is crucial for designing and interpreting experiments in basic research and for the development of therapeutic strategies targeting homocysteine metabolism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DL-HCTL and L-HCTL is presented in Table 1. While many fundamental properties are identical due to their identical chemical composition and structure (differing only in stereochemistry), properties related to their interaction with chiral environments, such as specific rotation, will differ.

PropertyThis compoundL-Homocysteine Thiolactone Hydrochloride
CAS Number 6038-19-331828-68-9
Molecular Formula C₄H₈ClNOSC₄H₈ClNOS
Molecular Weight 153.63 g/mol 153.63 g/mol
Appearance White crystalline powderWhite powder
Melting Point 202 °C (decomposes)[1]185 °C[2]
Solubility Soluble in water (740.5 g/L at 20°C), DMSO, and Methanol.[1][3]Soluble in DMSO (116.67 mg/mL) and water (≥ 23 mg/mL).[4]
Optical Rotation 0° (racemic mixture)Specific rotation data not readily available in the search results. As the L-enantiomer, it will exhibit a specific optical rotation.

Synthesis and Chiral Separation

3.1. Synthesis of this compound

The racemic mixture is commonly synthesized from DL-methionine. One established method involves the reaction of DL-methionine with a reducing agent in liquid ammonia, followed by cyclization in an acidic medium.[1][5] Another approach utilizes 2-methyl-4-chlorobutyryl chloride as a starting material.[6] Continuous production methods using microchannel reactors have also been developed to improve yield and purity.[7]

3.2. Synthesis and Resolution of L-Homocysteine Thiolactone Hydrochloride

The L-enantiomer can be prepared through stereospecific synthesis or by resolution of the racemic mixture. One method for chiral separation involves the formation of diastereomeric salts with a chiral acid, allowing for the separation of the enantiomers.

Experimental Protocol: Chiral Separation of DL-Homocysteine Thiolactone

This protocol is a generalized representation based on the principle of diastereomeric salt formation.

Materials:

  • This compound

  • Chiral resolving agent (e.g., a chiral organic acid)

  • Appropriate solvents (e.g., methanol, ethanol)

  • Acid and base for pH adjustment

  • Filtration apparatus

  • Polarimeter

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add an equimolar amount of a chiral resolving agent dissolved in the same or a miscible solvent.

  • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

  • Separate the precipitated diastereomeric salt by filtration.

  • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberate the enantiomerically pure homocysteine thiolactone from the salt by treating it with a base to neutralize the chiral acid.

  • Extract the free base into an organic solvent.

  • Convert the free base back to the hydrochloride salt by adding hydrochloric acid.

  • Isolate the enantiomerically pure L-Homocysteine thiolactone hydrochloride by filtration or evaporation.

  • The other enantiomer can be recovered from the mother liquor.

  • Confirm the enantiomeric purity using a polarimeter to measure the specific rotation.

Biological Activity: A Comparative Analysis

While both DL-HCTL and L-HCTL are biologically active, their effects can differ due to the stereospecificity of enzymes and receptors.

4.1. Toxicity

Studies on rat embryos have shown that both L- and D-stereoisomers of homocysteine thiolactone exhibit the same toxicity. This is in contrast to homocysteine itself, where the L-form is toxic, but the D-form is not.[1] This suggests that the toxicity of the thiolactone may be related to its chemical reactivity (e.g., N-homocysteinylation) which is not dependent on stereochemistry, rather than enzymatic conversion which is often stereospecific.

4.2. Enzymatic Metabolism

The enzymatic hydrolysis of homocysteine thiolactone back to homocysteine is a key detoxification pathway. The enzyme bleomycin (B88199) hydrolase (BLMH) has been shown to exhibit absolute stereospecificity for L-homocysteine thiolactone, with no activity towards the D-enantiomer.[3] This implies that the D-form may have a longer biological half-life and potentially different downstream effects.

4.3. Cellular Effects: Endothelial Cells

Endothelial dysfunction is a hallmark of hyperhomocysteinemia-related pathologies. In vitro studies on human umbilical vein endothelial cells (HUVECs) have shown that homocysteine thiolactone (racemic mixture) is a more potent inducer of apoptosis and pro-inflammatory responses than homocysteine itself.[8]

  • Apoptosis: DL-HCTL induces apoptosis in endothelial cells in a concentration-dependent manner. This effect is associated with the activation of caspase-3.[8]

  • Inflammation: DL-HCTL stimulates the release of the pro-inflammatory cytokine Interleukin-8 (IL-8) from HUVECs.[8]

While these studies were conducted with the racemic mixture, the high biological activity of the L-form of homocysteine suggests that L-HCTL is likely the primary driver of these effects. However, the contribution of the D-enantiomer cannot be entirely ruled out.

4.4. Cardiovascular Effects

Studies using the racemic DL-HCTL have demonstrated its impact on cardiovascular function. In isolated rat hearts, DL-HCTL decreases left ventricular systolic blood pressure and cardiac force.[5] It also slows blood coagulation and promotes the formation of a more tightly packed fibrin (B1330869) structure.[5]

4.5. Oxidative Stress

Both homocysteine and its thiolactone are known to induce oxidative stress. DL-HCTL has been shown to be detrimental to vascular function and may induce oxidative stress.[5]

Table 2: Comparative Summary of Biological Activities

Biological ActivityThis compoundL-Homocysteine Thiolactone HydrochlorideKey Findings and Inferences
Embryo Toxicity ToxicToxicL- and D-isomers show equal toxicity, suggesting a mechanism independent of stereospecific enzymatic conversion.[1]
Enzymatic Hydrolysis L-enantiomer is hydrolyzed by bleomycin hydrolase.Substrate for bleomycin hydrolase.[3]The D-enantiomer is not metabolized by this enzyme, potentially leading to a longer half-life.
Endothelial Cell Apoptosis Induces apoptosis via caspase-3 activation.[8]Likely the primary active component.The racemic mixture is more potent than homocysteine.
Endothelial Cell Inflammation Stimulates IL-8 release.[8]Likely the primary active component.The racemic mixture is more potent than homocysteine.
Cardiac Effects Decreases systolic blood pressure and cardiac force.[5]Effects of the pure L-form are not explicitly detailed in the search results but are expected to be similar or more potent.The racemic mixture has clear negative chronotropic and inotropic effects.
Coagulation Slows coagulation, alters fibrin structure.[5]Effects of the pure L-form are not explicitly detailed.The racemic mixture impacts the clotting cascade.
Oxidative Stress Induces oxidative stress.[5]Likely a primary contributor to the observed oxidative stress.A key mechanism of HCTL-induced cellular damage.

Signaling Pathways

The biological effects of homocysteine and its thiolactone are mediated through various signaling pathways. While pathways specifically differentiating the stereoisomers are not extensively detailed in the available literature, the following pathways are known to be modulated by homocysteine and its metabolites.

5.1. Pro-Apoptotic Signaling

Homocysteine thiolactone induces apoptosis in endothelial cells, a process that can be initiated through both intrinsic and extrinsic pathways, culminating in the activation of effector caspases like caspase-3.

Pro_Apoptotic_Signaling HCTL Homocysteine Thiolactone Mitochondria Mitochondria HCTL->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling cascade initiated by Homocysteine Thiolactone.

5.2. Pro-Inflammatory Signaling via NF-κB

The induction of pro-inflammatory cytokines like IL-8 by homocysteine thiolactone is often mediated by the activation of the transcription factor NF-κB.

Pro_Inflammatory_Signaling HCTL Homocysteine Thiolactone IKK IKK Complex HCTL->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) (p50/p65-IκBα) IkB->NFkB_inactive NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) NFkB_active->Gene_Expression Transcription Activation Nucleus->Gene_Expression

Caption: NF-κB mediated pro-inflammatory signaling induced by Homocysteine Thiolactone.

Experimental Protocols

6.1. Caspase-3 Activity Assay in Endothelial Cells

This protocol outlines a colorimetric assay to measure caspase-3 activation in endothelial cells treated with HCTL.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound and L-Homocysteine thiolactone hydrochloride

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and culture until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of DL-HCTL and L-HCTL for a specified time (e.g., 24 hours). Include an untreated control group.

  • After treatment, wash the cells with PBS and lyse them using the cell lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Add the caspase-3 substrate to each sample in a new 96-well plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

6.2. Measurement of Oxidative Stress (Intracellular ROS)

This protocol describes the use of a fluorescent probe to measure the generation of reactive oxygen species (ROS) in HCTL-treated cells.

Materials:

  • Endothelial cells

  • This compound and L-Homocysteine thiolactone hydrochloride

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture endothelial cells in a suitable format (e.g., 96-well black plate).

  • Treat the cells with DL-HCTL and L-HCTL for the desired duration.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize under a fluorescence microscope.

  • Quantify the increase in fluorescence as an indicator of ROS production.

Conclusion

This technical guide provides a detailed comparison of this compound and its L-enantiomer. While the racemic mixture is widely used in research and exhibits significant biological activity, understanding the stereospecific aspects is crucial for a more nuanced interpretation of experimental results. The available evidence suggests that while some toxic effects may not be stereospecific, enzymatic metabolism is highly selective for the L-enantiomer. This differential metabolism could lead to distinct in vivo consequences for the D- and L-forms. Further head-to-head comparative studies are warranted to fully elucidate the unique biological roles of each enantiomer and to inform the development of targeted therapeutic interventions for hyperhomocysteinemia and related diseases.

References

Spontaneous Formation of Homocysteine Thiolactone from Homocysteine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homocysteine (Hcy), a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases. The toxicity of homocysteine is partly attributed to its metabolic conversion into a chemically reactive intramolecular thioester, homocysteine thiolactone (HTL). This guide provides a comprehensive overview of the spontaneous and enzymatic formation of HTL from homocysteine, its biological implications, and the experimental methodologies used to study these processes. A key focus is placed on the chemical mechanisms, kinetics, and factors influencing this transformation, alongside the downstream cellular consequences of protein N-homocysteinylation by HTL.

Introduction: The Dual Origin of Homocysteine Thiolactone

Homocysteine thiolactone is a five-membered cyclic thioester of homocysteine.[1][2] Its formation in biological systems is primarily an enzymatic error-editing process, but it can also occur non-enzymatically under specific chemical conditions.

Enzymatic Formation: The principal route for HTL synthesis in vivo is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MetRS).[1][2] Due to the structural similarity between methionine and homocysteine, MetRS can mistakenly activate homocysteine to form homocysteinyl-AMP.[2] However, instead of attaching homocysteine to tRNA, the enzyme facilitates an intramolecular cyclization, where the sulfhydryl group of homocysteine attacks the activated carboxyl group, releasing AMP and forming HTL.[2][3] This proofreading mechanism prevents the incorporation of homocysteine into proteins during translation.[4]

Non-Enzymatic (Spontaneous) Formation: Homocysteine can also spontaneously cyclize to form HTL in aqueous solutions, particularly under acidic conditions.[5][6] This non-enzymatic pathway is influenced by pH and temperature, with a higher proportion of HTL forming at lower pH and higher temperatures.[5][7] While the enzymatic pathway is considered the primary source of HTL in vivo, the potential for spontaneous formation under specific physiological or pathological conditions cannot be entirely dismissed.

Chemical Mechanism and Kinetics

The formation of homocysteine thiolactone from homocysteine is a reversible intramolecular cyclization reaction.

Mechanism: The reaction involves the nucleophilic attack of the thiol group (-SH) on the carboxylic acid carbon. This process is facilitated by the activation of the carboxyl group, which in the enzymatic reaction is achieved through the formation of homocysteinyl-AMP.[2] In the non-enzymatic reaction, acidic conditions can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiol group.

Kinetics: The rate of both the formation and hydrolysis of HTL is influenced by several factors. HTL is relatively stable in neutral or acidic aqueous solutions but hydrolyzes back to homocysteine under alkaline conditions.[6][8] At physiological pH (7.4), the half-life of HTL is estimated to be between 24 and 30 hours.[2] The kinetics of HTL's reaction with other molecules, such as the aminolysis with lysine (B10760008) residues in proteins, is crucial for its biological effects.[9]

Quantitative Data on Homocysteine Thiolactone Formation and Stability
ParameterValueConditionsReference
HTL Half-life ~24–30 hourspH 7.4[2]
HTL Hydrolysis ~71% in 24 hours1 mM HTL at physiological pH[8][10]
Equilibrium (Hcy:HTL) at 80°C 15:85pH 1[5]
Equilibrium (Hcy:HTL) at 80°C ~80-85:15-20pH 2-5[5]
Equilibrium (Hcy:HTL) at 25°C Significant formation at acidic pHpH < 7[5]
Plasma HTL (Healthy Humans) 0 - 34.8 nM (average 2.82 ± 6.13 nM)Normal physiological conditions[10]
Plasma HTL (Hyperhomocysteinemia) 59-72 fold increasePatients with MTHFR or CBS mutations

Biological Significance and Pathophysiology

The formation of HTL is not a benign metabolic side-reaction. Its high reactivity allows it to modify other biomolecules, leading to cellular dysfunction and contributing to the pathology of various diseases.

Protein N-Homocysteinylation

The primary mechanism of HTL-induced toxicity is the N-homocysteinylation of proteins.[11] The electrophilic carbonyl group of HTL reacts with the nucleophilic ε-amino group of lysine residues in proteins, forming a stable amide bond.[1] This post-translational modification neutralizes the positive charge of the lysine residue and can lead to:

  • Altered Protein Structure and Function: N-homocysteinylation can disrupt the native conformation of proteins, leading to loss of biological activity, aggregation, and formation of amyloid-like structures.[12]

  • Induction of Autoimmunity: Homocysteinylated proteins can be recognized as foreign by the immune system, triggering an autoimmune response.

  • Cellular Stress: The accumulation of modified proteins can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Signaling Pathways Affected by Homocysteine Thiolactone

N-homocysteinylation can directly impact cellular signaling pathways, contributing to the pathophysiology of hyperhomocysteinemia-related diseases.

GPCR Signaling: N-homocysteinylation of β-arrestins can disrupt their interaction with G protein-coupled receptors (GPCRs), leading to biased signaling. This has been shown to promote platelet activation and may contribute to the thrombotic complications associated with hyperhomocysteinemia.[13]

Oxidative and Nitrosative Stress: HTL can induce cellular senescence and oxidative stress in endothelial cells.[14] It can also trigger nitrosative stress by inducing the S-nitrosylation of key enzymes like GTP cyclohydrolase 1 (GCH1), leading to vascular cognitive impairments.[15]

G_protein_coupled_receptor_signaling cluster_0 Normal GPCR Signaling cluster_1 HHcy-induced Biased Signaling GPCR GPCR G_protein G Protein GPCR->G_protein Activation beta_arrestin β-arrestin GPCR->beta_arrestin Recruitment Effector Effector Proteins G_protein->Effector Desensitization Desensitization/ Internalization beta_arrestin->Desensitization Signaling Downstream Signaling Effector->Signaling GPCR_b GPCR G_protein_b G Protein GPCR_b->G_protein_b Activation beta_arrestin_b N-Hcy-β-arrestin GPCR_b->beta_arrestin_b Impaired Recruitment Effector_b Effector Proteins G_protein_b->Effector_b Desensitization_b Inhibited Desensitization beta_arrestin_b->Desensitization_b Signaling_b Amplified G Protein Signaling Effector_b->Signaling_b HTL Homocysteine Thiolactone HTL->beta_arrestin_b N-homocysteinylation

Caption: N-homocysteinylation of β-arrestin alters GPCR signaling.

Oxidative_Stress_Pathway HTL Homocysteine Thiolactone iNOS iNOS Activation HTL->iNOS NO ↑ Nitric Oxide (NO) iNOS->NO GCH1 GTP Cyclohydrolase 1 (GCH1) NO->GCH1 S-nitrosylation Snitro_GCH1 S-nitroso-GCH1 (Inactive) BH4 ↓ Tetrahydrobiopterin (BH4) Snitro_GCH1->BH4 eNOS eNOS Uncoupling BH4->eNOS ROS ↑ Reactive Oxygen Species (ROS) (Superoxide) eNOS->ROS Senescence Endothelial Cell Senescence ROS->Senescence VCI Vascular Cognitive Impairment Senescence->VCI

Caption: HTL-induced nitrosative and oxidative stress pathway.

Experimental Protocols

A variety of analytical techniques are employed to study the formation of HTL and its subsequent reactions.

Synthesis of Homocysteine Thiolactone

In Vitro Enzymatic Synthesis:

  • Prepare a reaction mixture containing L-homocysteine, ATP, MgCl₂, and purified methionyl-tRNA synthetase in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubate the mixture at 37°C. The reaction progress can be monitored over time.

  • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid).

  • The synthesized HTL can be purified using chromatographic techniques like HPLC.

Chemical Synthesis (from Homocysteine):

  • Dissolve L-homocysteine in a strongly acidic solution (e.g., concentrated HCl or HBr).[16]

  • Heat the solution under reflux for a defined period.

  • Cool the reaction mixture and crystallize the homocysteine thiolactone salt.

  • The product can be further purified by recrystallization.

Quantification of Homocysteine Thiolactone

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a widely used technique for the separation and quantification of HTL in biological samples.[17][18]

  • Sample Preparation: Biological samples (e.g., plasma, urine, cell culture media) typically require a protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid) followed by centrifugation.[19]

  • Chromatography: Reversed-phase or ion-exchange chromatography can be used for separation.

  • Detection:

    • UV Detection: HTL has a UV absorbance maximum around 240 nm.

    • Fluorescence Detection: HTL can be derivatized post-column with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) for enhanced sensitivity and specificity.[17]

    • Mass Spectrometry (LC-MS/MS): This provides high sensitivity and specificity for HTL quantification, especially in complex biological matrices.[19][20]

HPLC_Workflow Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (Reversed-Phase or Ion-Exchange) Supernatant->HPLC Detection Detection HPLC->Detection UV UV (240 nm) Detection->UV Fluorescence Fluorescence (OPA Derivatization) Detection->Fluorescence MS LC-MS/MS Detection->MS Quantification Quantification UV->Quantification Fluorescence->Quantification MS->Quantification

References

In Vivo Stability and Metabolism of DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone (HTL) hydrochloride, a cyclic thioester of the amino acid homocysteine, is a reactive metabolite implicated in the pathophysiology of various diseases. Elevated levels of its precursor, homocysteine, are an independent risk factor for cardiovascular and neurodegenerative diseases. The toxicity of homocysteine is, in part, attributed to its metabolic conversion to HTL. This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of DL-Homocysteine thiolactone hydrochloride, intended to serve as a valuable resource for researchers in the fields of drug development, biochemistry, and molecular medicine.

In Vivo Stability

DL-Homocysteine thiolactone is relatively stable in aqueous solutions at physiological pH. In a neutral aqueous solution (pH 7.4), it has a half-life of approximately 24 to 30 hours.[1] This stability allows for its circulation in biological fluids and interaction with various cellular components.

Metabolic Pathways

The in vivo metabolism of this compound follows two primary pathways:

  • Enzymatic Hydrolysis: The primary detoxification pathway for HTL is its enzymatic hydrolysis back to homocysteine. This reaction is catalyzed by a group of enzymes known as homocysteine thiolactonases.

  • N-homocysteinylation: Due to its reactive nature, HTL can non-enzymatically react with the free amino groups of lysine (B10760008) residues in proteins, a post-translational modification termed N-homocysteinylation. This modification can alter the structure and function of proteins, leading to cellular damage and contributing to the pathology of various diseases.

dot

Metabolic fate of DL-Homocysteine Thiolactone in vivo.

Pharmacokinetics (ADME)

Absorption and Distribution

Limited information is available on the specific absorption and distribution kinetics of exogenously administered this compound. Following administration in mice, it is readily distributed and metabolized.[2]

Metabolism

The metabolism of HTL is primarily enzymatic, as described above. The key enzymes involved in its hydrolysis are:

  • Paraoxonase 1 (PON1): A serum enzyme associated with high-density lipoprotein (HDL) that hydrolyzes HTL.[3]

  • Bleomycin (B88199) Hydrolase (BLMH): A cytosolic enzyme with homocysteine thiolactonase activity.[4]

  • Biphenyl Hydrolase-Like Protein (BPHL): A mitochondrial enzyme identified as a highly efficient homocysteine thiolactonase.[5]

  • Human Carboxylesterase 1 (hCES1): A liver enzyme that demonstrates significant catalytic activity against HTL.[6]

Excretion

The primary route of elimination for unmetabolized homocysteine thiolactone is renal excretion. Urinary concentrations of HTL are approximately 100-fold higher than in plasma.[1][7] The clearance of HTL relative to creatinine (B1669602) is significantly higher than that of homocysteine, indicating efficient urinary excretion.[7]

Quantitative Data

The following tables summarize the available quantitative data on the stability, pharmacokinetics, and enzymatic metabolism of DL-Homocysteine thiolactone.

Table 1: Physicochemical and Pharmacokinetic Properties of DL-Homocysteine Thiolactone

ParameterValueSpeciesReference
Stability
Half-life in aqueous solution (pH 7.4)~24-30 hoursIn vitro[1]
Pharmacokinetics
Plasma Concentration<0.1 - 22.6 nmol/LHuman[7]
Urine Concentration11 - 485 nmol/LHuman[7]
Renal Clearance (relative to creatinine)0.21 - 6.96Human[7]
Plasma Half-life (in vivo)~5 minutesMouse[8]

Table 2: Kinetic Parameters of Enzymes Hydrolyzing DL-Homocysteine Thiolactone

EnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)SpeciesReference
Biphenyl Hydrolase-Like Protein (BPHL) 3.18246.247.7 x 104Human[9]
Bleomycin Hydrolase (BLMH) ~700 µM (for Bleomycin A2)33 nmol/hr/mg proteinLowRabbit[10]
Paraoxonase 1 (PON1) 3.9 (L-HTL), 8.2 (DL-HTL)10.75, 10.1 µmol/min/109 cells100-fold lower than BLMHHuman[5][11]
Human Carboxylesterase 1 (hCES1) --High catalytic activityHuman[6]

Experimental Protocols

Determination of In Vivo Half-life of DL-Homocysteine Thiolactone in Mice

This protocol is adapted from studies investigating the metabolism and neurotoxicity of HTL in mice.[2][8]

Workflow Diagram

dot

experimental_workflow cluster_0 Animal Dosing and Sample Collection cluster_1 Sample Preparation and Analysis cluster_2 Data Analysis Dosing Administer DL-Homocysteine Thiolactone (intraperitoneal injection) Blood_Collection Collect blood samples at various time points Dosing->Blood_Collection Plasma_Separation Separate plasma by centrifugation Blood_Collection->Plasma_Separation Extraction Extract HTL from plasma Plasma_Separation->Extraction Derivatization Derivatize HTL for detection Extraction->Derivatization Quantification Quantify HTL levels (e.g., HPLC with fluorescence detection) Derivatization->Quantification Concentration_Time_Curve Plot plasma concentration vs. time Quantification->Concentration_Time_Curve Half_Life_Calculation Calculate half-life from the curve Concentration_Time_Curve->Half_Life_Calculation

Workflow for determining the in vivo half-life of HTL.

Methodology

  • Animal Model: Use adult male mice (e.g., C57BL/6J strain).

  • Dosing: Prepare a sterile solution of this compound in saline. Administer a single dose via intraperitoneal (i.p.) injection. The dose can range from 40 to 600 nmol/g body weight.[8]

  • Blood Collection: Collect blood samples via retro-orbital bleeding or tail vein at multiple time points post-injection (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • HTL Extraction and Quantification:

    • Separate HTL from plasma macromolecules by ultrafiltration.

    • Extract HTL from the ultrafiltrate using a chloroform/methanol mixture.[12]

    • Quantify HTL levels using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with post-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection.[12][13]

  • Data Analysis: Plot the plasma concentration of HTL versus time. Calculate the elimination half-life (t1/2) from the slope of the terminal phase of the concentration-time curve.

Assay for Homocysteine Thiolactonase Activity of Paraoxonase 1 (PON1)

This protocol is based on spectrophotometric or fluorometric methods for measuring PON1 activity.[14][15][16]

Methodology

  • Enzyme Source: Purified human serum PON1 or serum/plasma samples.

  • Substrate: this compound.

  • Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for PON1 activity.

  • Reaction Mixture: In a microplate well, combine the enzyme source with the assay buffer.

  • Initiation of Reaction: Add the HTL substrate to initiate the reaction.

  • Detection:

    • Spectrophotometric Method: Measure the increase in absorbance due to the formation of homocysteine, which can be detected using Ellman's reagent (DTNB).

    • Fluorometric Method: Utilize a fluorogenic substrate that is converted into a highly fluorescent product upon hydrolysis by PON1. Measure the increase in fluorescence over time.[15][16]

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance or fluorescence over time. Determine the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Quantification of N-homocysteinylated Proteins In Vivo

This protocol utilizes mass spectrometry-based proteomics to identify and quantify N-homocysteinylation sites on proteins.[8][17]

Workflow Diagram

dot

N_homocysteinylation_workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein_Extraction Extract proteins from tissue or plasma Reduction_Alkylation Reduce and alkylate cysteine residues Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Digest proteins into peptides (e.g., with trypsin) Reduction_Alkylation->Proteolytic_Digestion LC_MS_MS Analyze peptides by LC-MS/MS Proteolytic_Digestion->LC_MS_MS Database_Search Search MS/MS data against a protein database (with N-homocysteinylation as a variable modification) LC_MS_MS->Database_Search Site_Identification Identify specific N-homocysteinylation sites Database_Search->Site_Identification Quantification Quantify the extent of modification Site_Identification->Quantification

Workflow for quantifying N-homocysteinylated proteins.

Methodology

  • Protein Extraction: Isolate proteins from the biological sample of interest (e.g., plasma, tissue homogenate).

  • Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the masses of the fragments.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein sequence database.

    • Specify N-homocysteinylation of lysine residues as a variable modification (mass shift of +117.02 Da).

    • The software will identify peptides that are modified with homocysteine and pinpoint the specific lysine residues that are modified.

    • Relative or absolute quantification of the modified peptides can be performed using various mass spectrometry-based techniques.

Conclusion

This compound is a reactive metabolite with a complex in vivo profile. Its stability at physiological pH allows for systemic exposure, while its metabolism is governed by enzymatic hydrolysis and non-enzymatic protein modification. The balance between these pathways is crucial in determining the potential toxicity of elevated homocysteine levels. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the role of homocysteine thiolactone in health and disease, and for the development of therapeutic strategies targeting its metabolic pathways. Further research is warranted to fully elucidate the absorption, distribution, and tissue-specific metabolism of this important molecule.

References

The Double-Edged Sword of Homocysteine: A Technical Guide to the Physiological Consequences of Protein Homocysteinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are an established independent risk factor for a multitude of chronic diseases, including cardiovascular and neurodegenerative disorders.[1][2] While the downstream pathological effects of hyperhomocysteinemia are well-documented, the underlying molecular mechanisms are complex and multifaceted. A critical, yet often overlooked, aspect of homocysteine-mediated pathology is the non-enzymatic post-translational modification of proteins, termed protein homocysteinylation. This technical guide provides an in-depth exploration of the physiological consequences of this modification, offering a comprehensive resource for researchers and drug development professionals. We will delve into the chemical mechanisms of protein homocysteinylation, its impact on protein structure and function, the key signaling pathways it disrupts, and the experimental methodologies used to study this phenomenon.

Introduction: The Chemistry of Protein Homocysteinylation

Homocysteine can be incorporated into proteins through two primary mechanisms: N-homocysteinylation and S-homocysteinylation.

N-homocysteinylation is an irreversible process involving the reaction of homocysteine thiolactone, a cyclic thioester of homocysteine, with the ε-amino groups of lysine (B10760008) residues within a protein.[3][4] This reaction forms a stable amide bond, introducing a free thiol group into the protein structure.[4]

S-homocysteinylation is a reversible modification where homocysteine forms a mixed disulfide bond with the thiol group of a cysteine residue in a protein.[2][4] This process is a form of S-thiolation and can be influenced by the cellular redox environment.[2]

Quantitative Impact of Protein Homocysteinylation

The extent and functional consequences of protein homocysteinylation have been quantified for various proteins. The following tables summarize key quantitative data from the literature.

Table 1: Effects of N-Homocysteinylation on Protein Function

ProteinOrganism/SystemExtent of ModificationFunctional ConsequenceReference(s)
Human Serum Albumin Human Plasma0.3% (mol/mol protein)Increased susceptibility to oxidation and proteolysis.[5][6]
Human Hemoglobin Human Erythrocytes1.4% (in vivo)Increased oxidative damage.[3]
Rat Hemoglobin Rat Erythrocytes8.2% (in vivo)Increased oxidative damage.[3]
Fibrinogen Human PlasmaN-Hcy-Lys562, N-Hcy-Lys344, N-Hcy-Lys385 identified in patients with CBS deficiency.Altered fibrin (B1330869) clot structure and function.[1]
α-synuclein In vitro / Cell CultureN-homocysteinylation of K80Promotes aggregation and neurotoxicity.[7][8][7][8]
Methionyl-tRNA synthetase In vitroInactivated by homocysteinylation.Loss of enzymatic activity.[9]
Trypsin In vitroInactivated by homocysteinylation.Loss of enzymatic activity.[9]

Table 2: Effects of S-Homocysteinylation on Protein Function

ProteinOrganism/SystemFunctional ConsequenceReference(s)
Metallothionein Cultured Human Aortic Endothelial CellsDisrupts zinc binding and abrogates superoxide (B77818) dismutase activity.[4][4]
Fibronectin In vitroImpaired ability to bind to fibrin.[4][4]
Factor V In vitroImpaired inactivation by activated protein C.[4][4]

Disruption of Cellular Signaling Pathways

Protein homocysteinylation can significantly alter cellular signaling, contributing to the pathophysiology of various diseases.

Endothelial Nitric Oxide Synthase (eNOS) Signaling

Homocysteine impairs endothelial function in part by disrupting the eNOS signaling pathway, leading to reduced nitric oxide (NO) bioavailability. This occurs through multiple mechanisms, including eNOS uncoupling, increased production of reactive oxygen species (ROS), and direct effects on eNOS activity.[10][11]

eNOS_Pathway Hcy Homocysteine ROS ROS (Superoxide) Hcy->ROS increases eNOS eNOS Hcy->eNOS inhibits activity DDAH DDAH Hcy->DDAH inhibits eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling promotes NO Nitric Oxide (NO) ROS->NO scavenges eNOS_uncoupling->ROS further increases eNOS->NO produces Endothelial_Disfunc Endothelial Dysfunction NO->Endothelial_Disfunc prevents ADMA ADMA ADMA->eNOS inhibits DDAH->ADMA degrades

Caption: Homocysteine-mediated disruption of eNOS signaling.

Nuclear Factor-kappa B (NF-κB) Signaling

Homocysteine can activate the pro-inflammatory NF-κB signaling pathway, contributing to vascular inflammation and atherosclerosis.[12][13] This activation is often mediated by an increase in oxidative stress.[12]

NFkB_Pathway cluster_nucleus Hcy Homocysteine ROS Oxidative Stress (ROS) Hcy->ROS IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Activation of the NF-κB pathway by homocysteine.

Unfolded Protein Response (UPR)

The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR).[14][15] Protein homocysteinylation can contribute to ER stress by promoting protein misfolding and aggregation, thereby activating the UPR.

UPR_Pathway Homocysteinylation Protein Homocysteinylation Misfolded_Proteins Misfolded Proteins (ER Lumen) Homocysteinylation->Misfolded_Proteins induces ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis UPR->Apoptosis (prolonged stress) Translation_Attenuation Translation Attenuation PERK->Translation_Attenuation Chaperone_Induction Chaperone Induction IRE1->Chaperone_Induction ATF6->Chaperone_Induction

Caption: Protein homocysteinylation-induced unfolded protein response.

Experimental Protocols

A variety of experimental techniques are employed to study protein homocysteinylation. Below are detailed protocols for key methodologies.

In Vitro N-Homocysteinylation of Proteins

Objective: To modify a purified protein with homocysteine thiolactone (HTL) in a controlled in vitro setting.

Materials:

  • Purified protein of interest

  • Homocysteine thiolactone (HTL) hydrochloride

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Desalting column (e.g., PD-10)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Prepare a stock solution of the purified protein in the reaction buffer.

  • Prepare a fresh stock solution of HTL hydrochloride in the reaction buffer.

  • Add the HTL solution to the protein solution to achieve the desired molar excess of HTL to protein (e.g., 100-fold molar excess).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 24 hours) with gentle agitation.

  • To stop the reaction and remove unreacted HTL, pass the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Collect the protein-containing fractions and determine the protein concentration.

  • The extent of homocysteinylation can be determined by methods such as mass spectrometry or by quantifying the incorporated free thiol groups.

Detection and Quantification of N-Homocysteinylation

4.2.1. Mass Spectrometry-Based Detection

Objective: To identify and quantify N-homocysteinylation sites on a protein.

Procedure:

  • Protein Digestion: The homocysteinylated protein is subjected to in-solution or in-gel digestion with a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[1]

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides. A mass shift of +119.02 Da on lysine residues indicates N-homocysteinylation.[1] Specialized software can be used to quantify the relative abundance of modified versus unmodified peptides.

4.2.2. Chemical Labeling and Western Blotting

Objective: To detect and quantify N-homocysteinylated proteins in complex mixtures using a chemical tag.[3][16]

Materials:

  • Biotin-aldehyde or fluorescent-aldehyde tag

  • Reaction buffer (mildly acidic, e.g., pH 5.0)

  • SDS-PAGE gels and blotting apparatus

  • Streptavidin-HRP conjugate (for biotin (B1667282) tag) or fluorescence imager

  • Chemiluminescent substrate

Procedure:

  • Incubate the protein sample with the aldehyde tag in the reaction buffer at room temperature. The γ-aminothiol group of the N-homocysteine moiety selectively reacts with the aldehyde to form a stable thiazolidine (B150603) derivative.[3][16]

  • Separate the labeled proteins by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • For biotin-tagged proteins, probe the membrane with a streptavidin-HRP conjugate, followed by detection with a chemiluminescent substrate.

  • For fluorescently-tagged proteins, visualize the membrane using a fluorescence imager.

  • The intensity of the signal can be quantified and normalized to total protein loading to determine the relative amount of N-homocysteinylation.

Detection of S-Homocysteinylation

Objective: To detect proteins that are S-homocysteinylated.

Procedure:

  • Non-reducing SDS-PAGE: S-homocysteinylated proteins can be detected by a shift in their electrophoretic mobility under non-reducing conditions. The disulfide bond with homocysteine will be maintained.

  • Biotin-Switch Assay: a. Block all free thiol groups in the protein sample with a thiol-reactive agent (e.g., methyl methanethiosulfonate). b. Selectively reduce the disulfide bond of the S-homocysteinylated cysteine with a mild reducing agent (e.g., sodium arsenite). c. Label the newly exposed thiol group with a biotin-containing thiol-reactive probe (e.g., biotin-HPDP). d. The biotinylated proteins can then be detected by western blotting with streptavidin-HRP or enriched using streptavidin beads for mass spectrometry analysis.

Conclusion and Future Directions

Protein homocysteinylation is a critical molecular mechanism that contributes to the pathophysiology of hyperhomocysteinemia. The irreversible nature of N-homocysteinylation and its ability to induce protein dysfunction and aggregation make it a particularly insidious modification. Understanding the specific proteins targeted by homocysteinylation and the downstream consequences on cellular signaling is paramount for the development of novel therapeutic strategies.

Future research should focus on:

  • Developing high-throughput methods for the comprehensive identification and quantification of the "homocysteinylome" in various disease states.

  • Elucidating the precise structural changes induced by homocysteinylation and their impact on protein-protein interactions.

  • Identifying and validating therapeutic interventions that can either prevent protein homocysteinylation or mitigate its downstream effects.

This technical guide provides a foundational understanding of the physiological consequences of protein homocysteinylation, equipping researchers and clinicians with the knowledge to further investigate this important area of biomedical research.

References

Neurotoxic Effects of DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocysteine thiolactone hydrochloride (HTL) is a reactive cyclic thioester of the amino acid homocysteine. Elevated levels of homocysteine and its metabolites, including HTL, are associated with a range of neurological and vascular diseases. This technical guide provides an in-depth overview of the neurotoxic effects of HTL, focusing on the underlying molecular mechanisms, quantitative toxicity data, and detailed experimental protocols for studying its effects. The primary neurotoxic mechanisms of HTL involve excitotoxicity through the overstimulation of N-methyl-D-aspartate (NMDA) receptors, the induction of oxidative stress, and the initiation of apoptotic cell death pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development investigating the pathological roles of HTL and exploring potential therapeutic interventions.

Introduction

Homocysteine is a sulfur-containing amino acid that, in its modified form as homocysteine thiolactone, can covalently modify proteins through a process called N-homocysteinylation, leading to protein damage and dysfunction.[1][2] HTL is significantly more toxic than homocysteine itself and has been shown to induce apoptosis at low concentrations.[1] The neurotoxicity of HTL is a critical area of research due to its implication in various neurodegenerative disorders.[3] This guide will explore the principal mechanisms of HTL-induced neurotoxicity, present available quantitative data, and provide detailed protocols for key experimental assays.

Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are multifaceted, primarily involving excitotoxicity, oxidative stress, and apoptosis.

Excitotoxicity via NMDA Receptor Activation

HTL acts as an agonist at the glutamate (B1630785) binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neuronal communication.[4][5][6] Overstimulation of NMDA receptors by HTL leads to excessive calcium (Ca2+) influx into neurons.[6][7] This prolonged increase in intracellular Ca2+ activates a cascade of downstream signaling pathways that contribute to neuronal damage and death.[6][7] One of the critical downstream effectors is the extracellular signal-regulated kinase (ERK) MAP kinase pathway, where sustained phosphorylation of ERK can lead to apoptosis.[7]

Oxidative Stress

HTL exposure induces significant oxidative stress in neuronal cells. This is characterized by an increase in reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and subsequent damage to cellular components.[8][9] The overproduction of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, further contributing to neuronal dysfunction and apoptosis.[8]

Apoptosis

HTL is a potent inducer of apoptosis, or programmed cell death, in neuronal cells.[9][10][11] The apoptotic cascade initiated by HTL involves the activation of key executioner enzymes, notably caspase-3.[9][12] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[9][11]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Table 1: In Vivo Neurotoxicity of L-Homocysteine Thiolactone

SpeciesAdministration RouteEndpointValueReference
MouseIntravenousLD50297 mg/kg[1]
RatIntravenousLD50389 mg/kg[1]
Mouse (Blmh -/-)IntraperitonealSeizure Incidence93.8% (at 3,700 nmol/g)[13]
Mouse (Blmh +/+)IntraperitonealSeizure Incidence29.5% (at 3,700 nmol/g)[13]
Mouse (Pon1 -/-)IntraperitonealSeizure Incidence52.8%[14][15]
Mouse (Pon1 +/+)IntraperitonealSeizure Incidence29.5%[14][15]
Mouse (Pon1 -/-)IntraperitonealSeizure Latency31.8 min[14][15]
Mouse (Pon1 +/+)IntraperitonealSeizure Latency41.2 min[14][15]

Table 2: In Vitro Cytotoxicity of DL-Homocysteine Thiolactone

Cell TypeEndpointConcentrationResultReference
Human Umbilical Vein Endothelial Cells (HUVEC)Apoptosis200 µM30% of cells[3]
Human Retinal Endothelial Cells (HREC)NMDA Receptor Expression20, 50, 100 µMDose-dependent increase[16]
Rat Hippocampal NeuronsApoptosis250, 500 µMConcentration-dependent increase[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

HTL_Neurotoxicity_Signaling cluster_excitotoxicity Excitotoxicity cluster_oxidative_stress Oxidative Stress cluster_apoptosis Apoptosis HTL DL-Homocysteine Thiolactone (HTL) NMDA_R NMDA Receptor HTL->NMDA_R Agonist Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx ERK_Activation ERK Phosphorylation Ca_Influx->ERK_Activation Neuronal_Damage_Excitotox Neuronal Damage ERK_Activation->Neuronal_Damage_Excitotox ROS ↑ Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage_Ox DNA Damage ROS->DNA_Damage_Ox Neuronal_Damage_Ox Neuronal Damage Lipid_Peroxidation->Neuronal_Damage_Ox Protein_Oxidation->Neuronal_Damage_Ox DNA_Damage_Ox->Neuronal_Damage_Ox Caspase3_Activation Caspase-3 Activation DNA_Fragmentation DNA Fragmentation Caspase3_Activation->DNA_Fragmentation Apoptotic_Cell_Death Apoptotic Cell Death DNA_Fragmentation->Apoptotic_Cell_Death HTL_main DL-Homocysteine Thiolactone (HTL) Experimental_Workflow cluster_cell_culture Neuronal Cell Culture cluster_treatment Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis Culture Primary Neuronal Culture or Neuronal Cell Line Treatment Expose cells to varying concentrations of HTL Culture->Treatment Assay_NMDA NMDA Receptor Activation Assay (e.g., Calcium Imaging) Treatment->Assay_NMDA Assay_ROS Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA) Treatment->Assay_ROS Assay_Apoptosis Apoptosis Assay (e.g., Caspase-3 Activity, TUNEL) Treatment->Assay_Apoptosis Assay_ERK Western Blot for p-ERK/total-ERK Treatment->Assay_ERK Analysis Quantify neurotoxic effects (e.g., EC50, % apoptosis) Assay_NMDA->Analysis Assay_ROS->Analysis Assay_Apoptosis->Analysis Assay_ERK->Analysis

References

The Role of DL-Homocysteine Thiolactone Hydrochloride in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Emerging evidence has identified hyperhomocysteinemia, an elevated level of homocysteine (Hcy), as a significant risk factor for AD.[1][2] DL-Homocysteine thiolactone hydrochloride (Hcy-thiolactone), a reactive cyclic thioester of homocysteine, is increasingly recognized for its potential role in the pathogenesis of AD. This technical guide provides an in-depth overview of the core mechanisms of Hcy-thiolactone in AD, detailed experimental protocols, and quantitative data to support researchers in this critical area of study.

Core Mechanism of Action: Protein N-homocysteinylation and Pathway Dysregulation

The primary mechanism through which Hcy-thiolactone exerts its neurotoxic effects is via N-homocysteinylation, a post-translational modification where the thiolactone ring acylates the ε-amino group of lysine (B10760008) residues on proteins.[3][4][5] This modification can alter the structure and function of critical proteins involved in neuronal health, leading to cellular dysfunction and promoting AD pathology.

A key signaling pathway implicated in Hcy-thiolactone-mediated neurotoxicity is the Phf8/H4K20me1/mTOR/autophagy pathway .[3][6] Hcy-thiolactone has been shown to downregulate the expression of the histone demethylase Phf8. This leads to an increase in the methylation of histone H4 at lysine 20 (H4K20me1), which in turn transcriptionally upregulates the mammalian target of rapamycin (B549165) (mTOR).[7] The hyperactivation of mTOR signaling inhibits autophagy, the cellular process responsible for clearing aggregated proteins.[7][8] This impairment of autophagy is believed to contribute directly to the accumulation of Aβ, a hallmark of Alzheimer's disease.[3][9]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key molecular markers in Alzheimer's disease models, primarily using the N2a-APPswe mouse neuroblastoma cell line, which is engineered to overproduce human amyloid precursor protein (APP) with the Swedish mutation.[10][11]

ParameterCell LineTreatmentConcentrationFold Change vs. ControlReference
Phf8 Expression N2a-APPsweHcy-thiolactone10 µM↓ ~0.6[9]
H4K20me1 Levels N2a-APPsweHcy-thiolactone10 µM↑ ~1.8[9]
mTOR Expression N2a-APPsweHcy-thiolactone10 µM↑ ~1.7[9]
AβPP Expression N2a-APPsweHcy-thiolactone10 µM↑ ~1.5[9]
Becn1 (Autophagy Marker) N2a-APPsweHcy-thiolactone10 µM↓ ~0.7[9]
Atg5 (Autophagy Marker) N2a-APPsweHcy-thiolactone10 µM↓ ~0.6[9]
Atg7 (Autophagy Marker) N2a-APPsweHcy-thiolactone10 µM↓ ~0.5[9]

Table 1: In Vitro Effects of this compound on the Phf8/mTOR Pathway and AβPP Expression.

ParameterAnimal ModelTreatmentDosageObservationReference
Aβ Accumulation 5xFAD miceHigh Methionine Diet (induces hyperhomocysteinemia)-Increased Aβ deposition[12]
Cognitive Deficits Blmh-/- mice (deficient in Hcy-thiolactone detoxification)--Impaired memory and learning[4]

Table 2: In Vivo Observations Related to Elevated Homocysteine and Hcy-thiolactone.

Experimental Protocols

Treatment of Neuronal Cells with this compound

This protocol describes the treatment of a neuronal cell line (e.g., N2a-APPswe) to investigate the effects of this compound on AD-related pathology.

Materials:

  • Neuronal cell line (e.g., N2a-APPswe)

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile PBS

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate the neuronal cells at a desired density in culture plates or flasks and allow them to adhere and grow to 70-80% confluency.

  • Preparation of Treatment Solution: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis. For protein analysis (Western Blot), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For RNA analysis, use a suitable RNA extraction kit.

Western Blot Analysis of Protein Expression

This protocol outlines the steps for analyzing the expression levels of key proteins such as AβPP, Phf8, mTOR, and autophagy markers.[13][14][15][16]

Materials:

  • Cell lysates from treated and control cells

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system and quantify the band intensities using appropriate software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Cleavage Under Targets & Release Using Nuclease (CUT&RUN) Assay

This protocol is for investigating the binding of the H4K20me1 histone mark to the mTOR promoter.[6][17][18][19][20]

Materials:

  • Treated and control neuronal cells

  • Concanavalin A-coated magnetic beads

  • Antibody against H4K20me1

  • Protein A-Micrococcal Nuclease (pA-MNase) fusion protein

  • Calcium chloride

  • DNA purification kit

  • Reagents for qPCR or next-generation sequencing

Procedure:

  • Cell Permeabilization and Antibody Incubation: Permeabilize the cells and incubate with the anti-H4K20me1 antibody.

  • pA-MNase Binding: Add the pA-MNase fusion protein, which will bind to the antibody at the target genomic locations.

  • MNase Activation and DNA Cleavage: Activate the MNase with calcium chloride to cleave the DNA surrounding the antibody-binding site.

  • Fragment Release and Purification: The cleaved DNA fragments are released into the supernatant. Purify the DNA from the supernatant.

  • Analysis: Quantify the amount of mTOR promoter DNA in the purified fragments using qPCR or perform next-generation sequencing for a genome-wide analysis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

Homocysteine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Hcy_thiolactone DL-Homocysteine thiolactone hydrochloride Lysine Protein Lysine Residues Hcy_thiolactone->Lysine acylates Phf8 Phf8 (Histone Demethylase) Hcy_thiolactone->Phf8 inhibits N_Hcy N-homocysteinylation Lysine->N_Hcy H4K20me1 H4K20me1 Phf8->H4K20me1 demethylates mTOR mTOR H4K20me1->mTOR upregulates Autophagy Autophagy mTOR->Autophagy inhibits Abeta_accumulation Aβ Accumulation Autophagy->Abeta_accumulation clears AD_Pathology Alzheimer's Disease Pathology Abeta_accumulation->AD_Pathology

Caption: Hcy-thiolactone's impact on the Phf8/mTOR/autophagy pathway.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Neuronal Cell Culture (e.g., N2a-APPswe) Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting (Lysate/RNA) Treatment->Harvesting Western_Blot Western Blot (Protein Expression) Harvesting->Western_Blot CUT_RUN CUT&RUN Assay (Histone Modification) Harvesting->CUT_RUN ELISA ELISA (Aβ40/42 Levels) Harvesting->ELISA Microscopy Immunofluorescence (Tau Phosphorylation) Harvesting->Microscopy Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis CUT_RUN->Data_Analysis ELISA->Data_Analysis Microscopy->Data_Analysis

References

A Technical Guide to DL-Homocysteine Thiolactone Hydrochloride and the Induction of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Homocysteine thiolactone hydrochloride (HCTL) is a reactive cyclic thioester derived from the amino acid homocysteine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an established independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] A significant portion of homocysteine's toxicity is attributed to its metabolic conversion to HCTL.[3][4] This guide provides a detailed examination of the mechanisms by which HCTL induces oxidative stress, a key contributor to its pathological effects. We will explore the core process of protein N-homocysteinylation, the resulting disruption of cellular redox homeostasis, the key signaling pathways involved, and the experimental protocols used to study these phenomena.

The Core Mechanism: From Homocysteine to Protein Damage

Homocysteine (Hcy) is an intermediate in methionine metabolism.[1] Under normal physiological conditions, Hcy is remethylated to methionine or converted to cysteine. However, when these pathways are impaired due to genetic defects or nutritional deficiencies (e.g., folate, B6, B12), Hcy accumulates.[4] An important and damaging side-reaction is the conversion of Hcy to its thiolactone form by methionyl-tRNA synthetase in an error-editing process.[1][5]

HCTL is chemically reactive and readily acylates the ε-amino groups of protein lysine (B10760008) residues, a post-translational modification termed N-homocysteinylation.[3][6] This process is distinct from the S-homocysteinylation (disulfide bond formation) that homocysteine itself can undergo.[7] N-homocysteinylation alters the structure and function of proteins, leading to cytotoxicity, immunogenicity, and the induction of cellular stress responses.[1][3][8]

Met Methionine Hcy Homocysteine (Hcy) Met->Hcy Metabolism Synthetase Methionyl-tRNA Synthetase (Error Editing) Hcy->Synthetase HCTL DL-Homocysteine Thiolactone (HCTL) ModifiedProtein N-homocysteinylated Protein (Damaged/Dysfunctional) HCTL->ModifiedProtein Acylation of Lysine ε-amino group Protein Native Protein (with Lysine residues) Protein->ModifiedProtein Synthetase->HCTL Conversion

Figure 1: Formation of HCTL and subsequent N-homocysteinylation of proteins.

Induction of Oxidative Stress

The link between HCTL and pathology is strongly associated with the induction of oxidative stress.[1][2] This occurs through multiple mechanisms that disrupt the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capabilities.

Direct and Indirect ROS Generation

N-homocysteinylation introduces new thiol groups into proteins, which can alter their redox status and increase their susceptibility to oxidation.[1] The modified proteins, or homocystamides, can facilitate the formation of protein-centered free radicals, leading to a reproducible increase in protein carbonyls, a key marker of oxidative damage.[2] This process can occur even without the addition of external oxidants.[2] Furthermore, aberrant Hcy metabolism and the presence of HCTL can lead to an increased formation of ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂).[4][9]

Impairment of Antioxidant Defenses

HCTL-induced oxidative stress is also a consequence of the functional impairment of key antioxidant enzymes. Homocysteinylation can directly affect the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1] Studies have shown varied responses, with some reporting increased activity of antioxidant enzymes as a compensatory mechanism, while others show inhibition, ultimately leading to a pro-oxidant state.[10][11][12]

HCTL DL-Homocysteine Thiolactone (HCTL) Homocysteinylation Protein N-homocysteinylation HCTL->Homocysteinylation RedoxImbalance Redox Imbalance Homocysteinylation->RedoxImbalance ROS ↑ Reactive Oxygen Species (O₂⁻, H₂O₂) RedoxImbalance->ROS Promotes Antioxidants ↓ Antioxidant Enzymes (SOD, CAT, GPx) RedoxImbalance->Antioxidants Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidants->OxidativeStress Damage Cellular Damage (Lipid Peroxidation, Protein Carbonyls) OxidativeStress->Damage

Figure 2: Cascade of HCTL-induced oxidative stress.

Affected Signaling Pathways

HCTL-induced oxidative stress disrupts critical cellular signaling pathways, particularly in the vasculature.

Endothelial Dysfunction and Nitric Oxide (NO) Signaling

A primary target of HCTL is the vascular endothelium. HCTL induces endothelial dysfunction, a hallmark of atherosclerosis, by impairing endothelium-dependent relaxation.[3][13] This is largely due to the decreased bioavailability of nitric oxide (NO), a key signaling molecule and vasodilator.[9] The superoxide anion (O₂⁻) generated during HCTL-induced stress reacts with NO, inactivating it and further reducing its beneficial effects.[9] Some studies also show that HCTL can decrease the content of NO in aortic tissue.[13]

Insulin (B600854) Signaling

Oxidative stress is known to impair insulin action. HCTL has been shown to directly interfere with insulin signaling. In rat hepatoma cells, a brief exposure to HCTL inhibited insulin-stimulated tyrosine phosphorylation of the insulin receptor and its substrates, leading to impaired downstream signaling and reduced glycogen (B147801) synthesis.[14] This effect was abolished by the antioxidant glutathione, confirming the mediating role of oxidative stress.[14]

Experimental Protocols and Data

The study of HCTL-induced oxidative stress utilizes a range of in vivo, ex vivo, and in vitro models.

In Vivo Models: Induction of Hyperhomocysteinemia
  • Objective : To create an animal model of hyperhomocysteinemia to study systemic effects.

  • Protocol : Male Wistar rats or mice are administered this compound. Administration can be through drinking water (e.g., 1g/kg body weight/day) or by gavage (e.g., 100 mg/kg/day) for a period ranging from days to several weeks.[10][15] Acute models may involve a single intraperitoneal (i.p.) injection (e.g., 8 mmol/kg).[16]

  • Endpoint Analysis : Following the treatment period, plasma homocysteine levels are measured to confirm hyperhomocysteinemia. Tissues (e.g., heart, liver, aorta) are harvested for biochemical assays, and functional studies (e.g., cardiac function via echocardiography, vascular reactivity) are performed.[10][15][17]

Ex Vivo Models: Isolated Tissue Studies
  • Objective : To study the direct effects of HCTL on specific tissues, such as the heart or blood vessels, in a controlled environment.

  • Protocol (Isolated Rat Heart) : Hearts are excised and retrogradely perfused using the Langendorff technique. After a stabilization period, the heart is perfused with a Krebs-Henseleit solution containing DL-Hcy TLHC (e.g., 10 μM).[9][18] Coronary effluent is collected to measure oxidative stress markers.

  • Protocol (Isolated Aortic Rings) : Thoracic aortic rings are isolated from rats and mounted in an organ bath. Endothelium-dependent relaxation is assessed by response to acetylcholine. The rings are then incubated with HCTL (e.g., 1 mM) for a set period (e.g., 1-1.5 hours) before reassessing vascular function.[13][19] Tissue can then be collected for biochemical analysis.

  • Endpoint Analysis : Measurement of cardiac contractility parameters (dp/dt max, SLVP), coronary flow, and oxidative stress markers (TBARS, O₂⁻, H₂O₂, NO₂) in the coronary effluent or tissue homogenates.[9][13][18]

cluster_setup Setup cluster_protocol Protocol cluster_analysis Analysis Rat Wistar Rat Heart Heart Excision Rat->Heart Langendorff Mount on Langendorff Apparatus Heart->Langendorff Stabilize Stabilization Period (Krebs-Henseleit Buffer) Langendorff->Stabilize Perfuse Perfusion with 10 µM HCTL Stabilize->Perfuse Collect Collect Coronary Effluent Perfuse->Collect Functional Measure Cardiac Function (dp/dt, SLVP, CF) Perfuse->Functional Biochemical Measure Oxidative Stress (TBARS, O₂⁻, H₂O₂) Collect->Biochemical

Figure 3: Experimental workflow for an ex vivo isolated rat heart study.
In Vitro Models: Cell Culture Studies

  • Objective : To investigate the cellular and molecular mechanisms of HCTL toxicity.

  • Cell Lines : Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to study vascular effects.[20][21] Human Retinal Pigment Epithelial (ARPE-19) cells have been used to model ocular pathologies.[22]

  • Protocol : Cells are cultured to a desired confluency and then incubated with HCTL at various concentrations (e.g., 50 µM to 1 mM) for a specified duration (e.g., 24 hours).[20][21] Pre-treatment with antioxidants like N-acetyl-cysteine (NAC) can be used to confirm the role of oxidative stress.[20][22]

  • Endpoint Analysis :

    • Cell Viability : Assessed using MTT assay.[21]

    • ROS Production : Measured using fluorescent probes like Dihydroethidium (DHE) for superoxide or Amplex Red for H₂O₂.[20][22][23]

    • Lipid Peroxidation : Quantified by measuring malondialdehyde (MDA) or Thiobarbituric Acid Reactive Substances (TBARS).[22]

    • Gene/Protein Expression : Analyzed by qPCR or Western blot for markers of apoptosis (Bax, Bcl-2), inflammation (IL-6, IL-8), or specific signaling pathways.[22]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effect of HCTL on markers of oxidative stress and antioxidant enzyme activity.

Table 1: Effect of HCTL on Markers of Oxidative Stress

Experimental Model HCTL Concentration Marker Observed Effect Reference
Isolated Rat Aorta 30 mM MDA Increased [13]
Isolated Rat Aorta 30 mM NO Content Decreased [13]
Isolated Rat Heart 10 µM (with L-NAME) TBARS Decreased [9][18]
Isolated Rat Heart 10 µM (with L-NAME) O₂⁻, H₂O₂ Decreased [9][18]
Rat Myocardium (in vivo) 100 mg/kg/day (8 wks) TBARS Increased [10][17]
Rat Myocardium (in vivo) 100 mg/kg/day (8 wks) Chemiluminescence Increased [10][17]
HUVECs (in vitro) 1 mM (24 hrs) ROS Production Enhanced [19][21]
HUVECs (in vitro) 1 mM (24 hrs) Superoxide (DHE) Increased [20]
HUVECs (in vitro) 1 mM (24 hrs) H₂O₂ (Amplex Red) Increased [20]

| ARPE-19 Cells (in vitro) | 500 nM | ROS Generation | Significantly Increased (p < 0.05) |[22] |

Table 2: Effect of HCTL on Antioxidant Enzyme Activity

Experimental Model HCTL Concentration Enzyme Observed Effect Reference
Rat Myocardium (in vivo) 100 mg/kg/day (8 wks) SOD, CAT, GST Activity Increased [10][17]
Rat Plasma (in vivo, acute) 8 mmol/kg (i.p.) CAT, GPx Significantly Increased (p < 0.01) [11][16]
Rat Plasma (in vivo, acute) 8 mmol/kg (i.p.) SOD No significant change [11]
Human Purified PON1 50-100 µM Paraoxonase/Aryl Esterase Activity Decreased (p < 0.05) [24]

| Rat Duodenum (ex vivo) | 10 µmol/L (3 hrs) | Catalase (CAT) | Activity Reduced (27.04%) |[12] |

Conclusion and Implications

This compound is a key mediator of the pathology associated with hyperhomocysteinemia. Its primary mechanism of toxicity involves the N-homocysteinylation of proteins, which triggers a cascade of events leading to profound oxidative stress. This is characterized by increased ROS production, lipid peroxidation, and a dysregulated antioxidant enzyme response. The resulting oxidative stress impairs critical signaling pathways, such as those involving nitric oxide and insulin, leading to endothelial dysfunction and metabolic disturbances.

For researchers and drug development professionals, understanding these mechanisms is crucial. The experimental models and protocols detailed herein provide a framework for investigating the downstream consequences of HCTL exposure. Therapeutic strategies aimed at mitigating cardiovascular and neurodegenerative diseases associated with hyperhomocysteinemia may benefit from targeting HCTL formation, promoting its detoxification, or bolstering cellular antioxidant defenses to counteract its damaging effects. The development of specific inhibitors of N-homocysteinylation or potent antioxidants capable of neutralizing HCTL-induced ROS could represent promising avenues for future drug discovery.

References

The Versatile Precursor: A Technical Guide to DL-Homocysteine Thiolactone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Homocysteine thiolactone (HTL), a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique structural features, possessing both a reactive amino group and an electrophilic thiolactone ring, allow for a diverse range of chemical transformations. This dual reactivity makes it an attractive precursor for the synthesis of a wide array of molecules, from functionalized polymers and bioconjugates to complex heterocyclic compounds and potential therapeutic agents.[1][3] This technical guide provides an in-depth exploration of the core applications of DL-Homocysteine thiolactone in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Physicochemical Properties and Reactivity

DL-Homocysteine thiolactone hydrochloride is a white crystalline powder with a melting point of approximately 202°C.[4] The molecule's reactivity is governed by two primary sites: the nucleophilic secondary amine and the electrophilic carbonyl carbon of the thiolactone ring. This duality allows for both N-functionalization while preserving the ring structure and ring-opening reactions to unmask a reactive thiol group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H8ClNOSPubChem
Molecular Weight153.63 g/mol PubChem
Melting Point202 °C (decomposes)[4]
AppearanceWhite Crystalline Powder[4]
SolubilitySoluble in water.MedChemExpress

The stability of the thiolactone ring is pH-dependent. It is relatively stable in neutral and acidic aqueous solutions but is susceptible to hydrolysis under alkaline conditions.[1][5] This property is crucial for designing synthetic strategies, as the thiolactone can be selectively opened by nucleophiles under basic conditions to liberate a free thiol, which can then participate in subsequent reactions.[1]

Key Synthetic Applications and Experimental Protocols

DL-Homocysteine thiolactone serves as a precursor in a multitude of synthetic transformations. The following sections detail its primary applications, supported by experimental data and protocols.

N-Acylation and Functionalization

The amino group of DL-homocysteine thiolactone can be readily acylated with various electrophiles, such as acid chlorides, anhydrides, and isocyanates, to yield N-functionalized derivatives while keeping the thiolactone ring intact.[6] This approach is fundamental for introducing a wide range of functionalities, including polymerizable groups, reporter tags, and pharmacophores.

Table 2: Synthesis of N-Acyl-DL-Homocysteine Thiolactone Derivatives

Acylating AgentProductReaction ConditionsYield (%)Reference
Acryloyl chlorideDL-Homocysteine thiolactone acrylamide (B121943)NaHCO3, H2O/1,4-dioxane (B91453), 0°C to RTNot specified[7]
Acetic anhydrideN-acetyl homocysteine thiolactoneToluene, 90°C94[7]
Formic acid/Acetic anhydrideN-formyl-DL-homocysteine thiolactoneReflux, 5h68[4]
  • An ice-cooled solution of this compound (5.0 g, 32.5 mmol) in a 1:1 mixture of H₂O and 1,4-dioxane (70 mL) is prepared.

  • Sodium bicarbonate (13.66 g, 162.7 mmol) is added, and the mixture is stirred for 30 minutes at 0°C.

  • Acryloyl chloride (5.8 g, 65.1 mmol) is added dropwise to the mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Brine (70 mL) is added, and the mixture is extracted with ethyl acetate (B1210297) (3 x 150 mL).

  • The combined organic layers are dried and concentrated to yield the product.

Ring-Opening Reactions and Thiol Unmasking

A key feature of DL-homocysteine thiolactone is its ability to act as a latent thiol. The thiolactone ring can be opened by a variety of nucleophiles, including amines, hydroxides, and alkoxides, to generate a free sulfhydryl group.[1] This unmasked thiol is then available for a range of subsequent "thiol-click" reactions, such as Michael additions and disulfide bond formation.

Table 3: Ring-Opening Reactions of DL-Homocysteine Thiolactone

NucleophileProduct TypeReaction ConditionsApplicationReference
NaOHHomocysteine1 M NaOH, online hydrolysisAnalytical derivatization[8][9]
Primary AminesN-substituted homocysteine amides with a free thiolDMSO, with or without basePolymer modification, Bioconjugation[7]
NaOH / Alkyl HalideS-alkylhomocysteines5 M NaOH, then allyl or benzyl (B1604629) bromideSynthesis of amino acid derivatives[10]
  • This compound (691 mg, 4.5 mmol) is dissolved in 10 mL of freshly prepared and degassed 5 M NaOH solution under an argon atmosphere.

  • The mixture is stirred for 10 minutes to facilitate the cleavage of the thiolactone ring.

  • Sodium bicarbonate (420 mg, 5 mmol) is added, and the pH is adjusted to 9 with concentrated HCl.

  • 1,4-dioxane (3 mL) is added, followed by the slow addition of allyl bromide (260 μL, 3 mmol) under argon.

  • The reaction is stirred at room temperature, and the progress is monitored by HPLC.

  • Upon completion, the crude mixture is acidified to pH 6 with 1 M HCl, and the solvent is evaporated under reduced pressure to yield the product.

Synthesis of Heterocyclic Compounds

The unique structure of DL-homocysteine thiolactone makes it a valuable starting material for the synthesis of various sulfur-containing heterocyclic compounds.[11][12][13][14][15] Condensation of the amino group with aldehydes, for instance, can lead to the formation of tetrahydrothiazine derivatives.[1][16]

The reaction between DL-homocysteine thiolactone and aldehydes proceeds through the formation of a carbinolamine intermediate, which then undergoes a two-step conversion to a 1,3-tetrahydrothiazine-4-carboxylic acid or its 2-substituted analogue.[16] This reaction is notable because the formation of the carbinolamine intermediate significantly increases the reactivity of the thioester bond.[16]

Polymer Synthesis and Modification

DL-Homocysteine thiolactone and its derivatives are extensively used in polymer chemistry.[17] N-acylated derivatives bearing polymerizable groups, such as the acrylamide monomer, can be polymerized to create polymers with pendant thiolactone rings.[7] These "poly-thiolactones" serve as versatile platforms for post-polymerization modification. The thiolactone rings can be opened with amines to introduce new functionalities and generate reactive thiol groups for subsequent crosslinking or conjugation reactions.[7]

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of DL-Homocysteine thiolactone, the following diagrams, created using the DOT language, depict key reaction pathways and experimental workflows.

N_Acylation_and_Ring_Opening HTL DL-Homocysteine Thiolactone N_Acyl_HTL N-Acyl-DL-Homocysteine Thiolactone HTL->N_Acyl_HTL N-Acylation Acyl_X Acylating Agent (e.g., Acryloyl Chloride) Acyl_X->N_Acyl_HTL Ring_Opened_Product Ring-Opened Product (Amide with free thiol) N_Acyl_HTL->Ring_Opened_Product Ring Opening Nucleophile Nucleophile (e.g., Primary Amine) Nucleophile->Ring_Opened_Product Functionalized_Product Functionalized Product Ring_Opened_Product->Functionalized_Product Thiol Reaction Thiol_Reaction Thiol-Ene/Thiol-Yne Click Chemistry Thiol_Reaction->Functionalized_Product

Caption: General reaction pathways of DL-Homocysteine Thiolactone.

Polymer_Modification_Workflow cluster_synthesis Monomer Synthesis & Polymerization cluster_modification Post-Polymerization Modification HTL DL-Homocysteine Thiolactone Monomer Thiolactone Acrylamide Monomer HTL->Monomer Acryloyl_Cl Acryloyl Chloride Acryloyl_Cl->Monomer Polymerization Radical Polymerization Monomer->Polymerization Poly_Thiolactone Poly(acrylamide- homocysteine thiolactone) Polymerization->Poly_Thiolactone Poly_Thiol Polymer with Pendant Thiols and Amine Functionality Poly_Thiolactone->Poly_Thiol Aminolysis Amine Functional Amine Amine->Poly_Thiol Functionalized_Polymer Multifunctional Polymer Poly_Thiol->Functionalized_Polymer Thiol-Michael Addition Thiol_Scavenger Thiol Scavenger (e.g., Maleimide) Thiol_Scavenger->Functionalized_Polymer

Caption: Workflow for polymer synthesis and modification.

Role in Modulating Biological Pathways

While DL-homocysteine thiolactone itself is a metabolite implicated in protein N-homocysteinylation and associated pathologies, its synthetic derivatives are being explored for their potential to modulate biological signaling pathways.[1][18][19][20] For instance, N-acyl L-homocysteine thiolactones have been identified as potent and stable modulators of the RhlR quorum-sensing receptor in Pseudomonas aeruginosa, a key regulator of virulence in this pathogenic bacterium.[21] This highlights the potential of using DL-homocysteine thiolactone as a scaffold for the development of novel chemical probes and therapeutic agents targeting bacterial communication.

Furthermore, studies have shown that homocysteine thiolactone can inhibit insulin (B600854) signaling, an effect that can be mitigated by the antioxidant glutathione (B108866).[19] This suggests that derivatives of homocysteine thiolactone could be developed to probe the mechanisms of insulin resistance and oxidative stress.

Signaling_Pathway_Modulation cluster_synthesis Synthetic Chemistry cluster_biological_target Biological Target HTL DL-Homocysteine Thiolactone Modification Chemical Modification HTL->Modification HTL_Derivative N-Acyl-Homocysteine Thiolactone Derivative Modification->HTL_Derivative RhlR RhlR Quorum Sensing Receptor (P. aeruginosa) HTL_Derivative->RhlR Modulation of Virulence Factor Expression Insulin_Receptor Insulin Receptor Signaling Pathway HTL_Derivative->Insulin_Receptor Inhibition of Signal Transduction

Caption: Modulation of biological pathways by HTL derivatives.

Conclusion

DL-Homocysteine thiolactone is a powerful and versatile precursor in organic synthesis, offering a gateway to a vast chemical space. Its dual reactivity allows for the straightforward introduction of diverse functionalities and the generation of reactive thiol groups for subsequent transformations. The applications of this building block are continually expanding, with significant potential in materials science, bioconjugation, and the development of novel therapeutic agents and chemical probes. The experimental protocols and synthetic workflows presented in this guide provide a solid foundation for researchers and scientists to harness the full potential of DL-homocysteine thiolactone in their synthetic endeavors. As our understanding of its reactivity and biological implications grows, so too will its importance as a cornerstone of modern organic synthesis.

References

A Technical Guide to DL-Homocysteine Thiolactone Hydrochloride: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Homocysteine thiolactone hydrochloride, a crucial intermediate in pharmaceutical synthesis and a significant metabolite in various biological processes. This document details its commercial sources, purity specifications, and the analytical methodologies used for its characterization.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 99%, as determined by techniques such as High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberStated PurityAnalytical Method(s)
AdooQ BioscienceA20543>99%HPLC[1]
Cayman Chemical31466≥95%TLC, NMR, IR, Mass Spec, UV[2]
Thermo Fisher Scientific (Alfa Aesar)AC12083100099%Not specified[3]
Sigma-AldrichH6503≥99.0% (AT)Not specified[4][5][6]
Santa Cruz Biotechnologysc-211995Not specifiedNot specified[7]
LKT LaboratoriesH5748≥99%Not specified[8]
ClearsynthCS-T-55674Not specifiedAccompanied by Certificate of Analysis[9]
Apollo ScientificBIC201697%Not specified[10]

Synthesis and Purification Overview

The industrial synthesis of this compound often starts from DL-methionine. A common synthetic route involves the demethylation of DL-methionine to yield the disodium (B8443419) salt of DL-homocysteine, which is then cyclized to form the thiolactone hydrochloride. Purification strategies focus on removing inorganic salts, often employing techniques like phase transfer catalysis in an aqueous alcoholic medium or azeotropic distillation to remove excess water and hydrochloric acid.[11] An alternative patented method describes a process starting from 2-methyl-4-chlorobutyryl chloride.[12]

The following diagram illustrates a general workflow for the synthesis of this compound from DL-methionine.

G cluster_0 Synthesis Workflow DL-Methionine DL-Methionine Demethylation Demethylation DL-Methionine->Demethylation Disodium salt of DL-homocysteine Disodium salt of DL-homocysteine Demethylation->Disodium salt of DL-homocysteine Cyclization with HCl Cyclization with HCl Disodium salt of DL-homocysteine->Cyclization with HCl Crude DL-Homocysteine thiolactone HCl Crude DL-Homocysteine thiolactone HCl Cyclization with HCl->Crude DL-Homocysteine thiolactone HCl Purification Purification Crude DL-Homocysteine thiolactone HCl->Purification Pure DL-Homocysteine thiolactone HCl Pure DL-Homocysteine thiolactone HCl Purification->Pure DL-Homocysteine thiolactone HCl

Caption: General synthesis workflow for this compound.

Biological Significance and Metabolic Fate

DL-Homocysteine thiolactone is a reactive metabolite of homocysteine, an amino acid implicated in cardiovascular diseases. The thiolactone is formed through an error-editing mechanism by methionyl-tRNA synthetase. In the body, it can undergo two primary fates: hydrolysis back to homocysteine or reaction with protein lysine (B10760008) residues, a process known as N-homocysteinylation, which can alter protein structure and function.

The diagram below outlines the metabolic context of DL-Homocysteine thiolactone.

G cluster_1 Metabolic Fate of Homocysteine Thiolactone Homocysteine Homocysteine Methionyl-tRNA Synthetase (error) Methionyl-tRNA Synthetase (error) Homocysteine->Methionyl-tRNA Synthetase (error) DL-Homocysteine thiolactone DL-Homocysteine thiolactone Methionyl-tRNA Synthetase (error)->DL-Homocysteine thiolactone Hydrolysis Hydrolysis DL-Homocysteine thiolactone->Hydrolysis N-homocysteinylation N-homocysteinylation DL-Homocysteine thiolactone->N-homocysteinylation Hydrolysis->Homocysteine Modified Protein Modified Protein N-homocysteinylation->Modified Protein Protein Lysine Residues Protein Lysine Residues Protein Lysine Residues->N-homocysteinylation

Caption: Metabolic formation and reactions of DL-Homocysteine thiolactone.

Signaling Pathway Inhibition

Research has shown that homocysteine thiolactone can interfere with cellular signaling pathways. Specifically, it has been demonstrated to inhibit insulin (B600854) signaling. This inhibition occurs through the impairment of insulin-stimulated tyrosine phosphorylation of the insulin receptor β-subunit and its downstream substrates, such as IRS-1. This ultimately leads to reduced activity of phosphatidylinositol 3-kinase (PI3-Kinase), a key enzyme in the insulin signaling cascade.

The following diagram illustrates the inhibitory effect of homocysteine thiolactone on the insulin signaling pathway.

G cluster_2 Inhibition of Insulin Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 P PI3-Kinase PI3-Kinase IRS-1->PI3-Kinase activates Downstream Effects Downstream Effects PI3-Kinase->Downstream Effects Homocysteine thiolactone Homocysteine thiolactone Homocysteine thiolactone->Insulin Receptor inhibits phosphorylation

Caption: Inhibition of the insulin signaling pathway by homocysteine thiolactone.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound is critical for its use in research and drug development. The following are detailed methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantitative analysis of DL-Homocysteine thiolactone in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Zorbax SB-C18 (150 x 4.6 mm, 5 µm), is often used.

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.1% acetic acid in water and acetonitrile. The specific gradient will depend on the sample matrix and desired separation.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, for instance, 316 nm after derivatization.

  • Sample Preparation: For biological samples like urine, a liquid-liquid extraction with a solvent such as chloroform (B151607) is performed, followed by re-extraction into an acidic aqueous phase. The sample is then dried and reconstituted in a suitable solvent for injection. Derivatization with an agent like 1-benzyl-2-chloropyridinium (B76325) bromide can be used to enhance UV detection.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of DL-Homocysteine thiolactone in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity for the analysis of DL-Homocysteine thiolactone.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: As DL-Homocysteine thiolactone is not sufficiently volatile for GC analysis, a derivatization step is necessary. This can be achieved using reagents like heptafluorobutyric anhydride (B1165640) or isobutyl chloroformate to create a more volatile derivative.

  • Column: A capillary column suitable for the separation of the derivatized analyte.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to achieve optimal separation.

  • Mass Spectrometry: The mass spectrometer is operated in a suitable ionization mode, such as negative chemical ionization (NCI), for sensitive detection. Quantification is often performed using single-ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte and an internal standard.

  • Sample Preparation: Similar to HPLC, sample preparation involves extraction from the matrix. A solid-phase extraction (SPE) with a silica-based sorbent can be employed for plasma samples.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of purity and for monitoring the progress of chemical reactions.

  • Stationary Phase: TLC plates coated with silica (B1680970) gel 60 are commonly used.

  • Mobile Phase: The choice of solvent system (eluent) depends on the polarity of the compound and any impurities. A mixture of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The ratio is optimized to achieve good separation.

  • Sample Application: A dilute solution of the sample is spotted onto the baseline of the TLC plate using a capillary tube or micropipette.

  • Development: The plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

  • Visualization: After the solvent front has reached a sufficient height, the plate is removed and dried. The spots can be visualized under UV light if the compound is UV-active. Alternatively, a staining reagent such as iodine vapor or a ninhydrin (B49086) solution (for primary amines) can be used to reveal the spots. The purity can be qualitatively assessed by the presence of a single spot.

References

Methodological & Application

Application Notes and Protocols for DL-Homocysteine Thiolactone Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone hydrochloride is a cyclic thioester of the amino acid homocysteine. Elevated levels of homocysteine and its metabolites, including the thiolactone, have been associated with various pathological conditions. In cell culture applications, this compound is a valuable tool for inducing cellular stress and studying associated signaling pathways, such as apoptosis and disruptions in metabolic pathways. These application notes provide a detailed protocol for the dissolution and use of this compound in a cell culture setting, along with methods to assess its cellular effects.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters for working with this compound.

ParameterValueSolventsNotes
Solubility ~30 mg/mLDMSOPrepare stock solutions in this solvent.
~10 mg/mLPBS (pH 7.2)Aqueous solutions are less stable.
740 g/LWaterHigh solubility but not recommended for long-term storage.[1]
Stock Solution Storage -80°C for up to 6 monthsDMSOAliquot to avoid repeated freeze-thaw cycles.[2]
-20°C for up to 1 monthDMSOFor shorter-term storage.[2]
Aqueous Solution Stability Not recommended for >1 dayAqueous buffersPrepare fresh for each experiment.[3]
Typical Working Concentration 10 µM - 200 µMCell Culture MediumConcentration is cell-type dependent. Apoptosis has been observed in the 50-200 µM range in vascular endothelial cells.
Molecular Weight 153.6 g/mol N/AUse for molarity calculations.[3]

Experimental Protocols

Preparation of Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 15.36 mg.

  • Add the appropriate volume of sterile DMSO to the powder.

  • Vortex thoroughly until the solid is completely dissolved.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

Procedure:

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Example for a 100 µM working solution: Add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause shearing of media components.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[3]

Cell Treatment Protocol

Materials:

  • Cultured cells in multi-well plates

  • Prepared working solution of this compound

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the treatment group)

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • The next day, carefully remove the existing culture medium from the wells.

  • Add the freshly prepared working solution of this compound to the treatment wells.

  • Add the vehicle control medium to the control wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Following incubation, proceed with the desired downstream analysis, such as a cell viability assay or an apoptosis assay.

Assessment of Cell Viability using MTT Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well of a 96-well plate (containing 100 µL of medium).

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Visualizations

This compound has been shown to induce apoptosis through mechanisms that can be either caspase-dependent or independent, depending on the cell type. In human promyeloid HL-60 cells, it has been demonstrated to increase intracellular reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which subsequently leads to the activation of caspase-3 and apoptosis.[1] In other cell types, such as vascular endothelial cells, it can induce a caspase-independent apoptosis.[3] Furthermore, it can impair the insulin (B600854) signaling pathway through oxidative stress.[4]

Below are diagrams illustrating the experimental workflow and a proposed signaling pathway for this compound-induced apoptosis.

G cluster_0 Preparation cluster_1 Cell Treatment cluster_2 Analysis A DL-Homocysteine Thiolactone HCl (Powder) B Dissolve in DMSO (100 mM Stock) A->B C Dilute in Culture Medium (Working Solution) B->C D Seed Cells in Plate E Treat Cells with Working Solution D->E F Incubate (e.g., 24-72h) E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Perform Apoptosis Assay (e.g., Annexin V) F->H I Data Analysis G->I H->I

Caption: Experimental workflow for cell-based assays with this compound.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Alternative Pathway A DL-Homocysteine Thiolactone HCl B Increase in Intracellular H₂O₂ (ROS) A->B F Oxidative Stress A->F C Caspase-3 Activation B->C D Apoptosis C->D E Inhibition of Insulin Signaling F->E

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Safety and Handling

This compound should be handled with care. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone hydrochloride is a cyclic thioester derivative of the amino acid homocysteine. It is a crucial metabolite implicated in the pathophysiology of various diseases, particularly cardiovascular conditions such as atherosclerosis. Its ability to induce protein modification through N-homocysteinylation makes it a valuable tool for studying the molecular mechanisms of hyperhomocysteinemia-related pathologies in vivo. These application notes provide detailed information on the recommended solvents, solubility, and protocols for the in vivo use of this compound.

Data Presentation

Solubility of this compound

For successful in vivo studies, ensuring the complete dissolution of this compound in a biocompatible solvent is critical. The following table summarizes the known solubility of the compound in various solvents. It is recommended to prepare solutions fresh for each experiment.[1][2] Aqueous solutions, in particular, should not be stored for more than one day.[2]

SolventSolubilityNotes
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mLSuitable for direct aqueous administration, though stability is limited.[2][3]
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mLA common solvent for creating stock solutions.[2][3] Further dilution into aqueous buffers or isotonic saline is necessary for in vivo experiments to minimize solvent toxicity.[2]
Dimethylformamide (DMF)~15 mg/mLCan be used for stock solutions, with subsequent dilution required for biological experiments.[2][3]
WaterSolubleThe exact solubility is not specified, but it is known to be soluble.[4]
Recommended In Vivo Vehicle ≥ 2.5 mg/mL A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a suggested vehicle for achieving a clear solution for in vivo administration.[1]

Experimental Protocols

Protocol 1: Induction of Atherosclerosis in a Rabbit Model

This protocol is based on studies demonstrating that this compound can induce arteriosclerotic plaque formation in rabbits.[3]

Materials:

  • This compound

  • Recommended in vivo vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile syringes and needles

  • New Zealand white rabbits

Procedure:

  • Animal Model: Use male New Zealand white rabbits, approximately 2-3 kg. Allow for an acclimatization period of at least one week before the experiment.

  • Preparation of Dosing Solution:

    • On the day of administration, prepare a fresh solution of this compound.

    • First, dissolve the compound in DMSO to create a stock solution.

    • Sequentially add PEG300, Tween-80, and finally, saline to achieve the final concentrations of 10%, 40%, 5%, and 45%, respectively.

    • The final concentration of this compound should be calculated to deliver a dose of 30 mg/kg.

  • Administration:

    • Administer the solution to the rabbits daily for eight weeks. While the original study does not specify the route, subcutaneous or intraperitoneal injections are common for such models.[5]

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects throughout the study.

    • At the end of the eight-week period, euthanize the animals and perform necropsies.

    • Collect aortic tissues for histopathological analysis to assess the formation of atherosclerotic plaques.

Protocol 2: Isolated Rat Heart Perfusion (Langendorff)

This ex vivo protocol is designed to study the direct effects of this compound on cardiac function.[6][7][8]

Materials:

  • This compound

  • Krebs-Henseleit perfusion buffer

  • Male Wistar rats (200-250 g)

  • Langendorff perfusion system

  • Physiological recording equipment

Procedure:

  • Heart Isolation:

    • Anesthetize the rat and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization:

    • Allow the heart to stabilize for a period of 20-30 minutes, during which baseline cardiac parameters (e.g., heart rate, left ventricular developed pressure) are recorded.

  • Compound Administration:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).

    • Introduce the compound into the perfusion buffer to achieve a final concentration of 10 µM.

  • Data Acquisition:

    • Continuously record cardiac function parameters for the duration of the experiment.

    • Collect the coronary effluent to measure oxidative stress markers if required.

Mandatory Visualization

G cluster_workflow Experimental Workflow for In Vivo Studies Animal Acclimatization Animal Acclimatization Preparation of Dosing Solution Preparation of Dosing Solution Animal Acclimatization->Preparation of Dosing Solution Administration Administration Preparation of Dosing Solution->Administration Monitoring Monitoring Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: A general experimental workflow for in vivo studies.

G DL-Homocysteine thiolactone DL-Homocysteine thiolactone Oxidative Stress Oxidative Stress DL-Homocysteine thiolactone->Oxidative Stress Inhibition —| Oxidative Stress->Inhibition Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Activates PI3K PI3K IRS-1->PI3K Activates Glycogen Synthesis Glycogen Synthesis PI3K->Glycogen Synthesis Promotes Inhibition->Insulin Receptor

References

Preparation of DL-Homocysteine Thiolactone Hydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocysteine thiolactone hydrochloride (Hcy-T·HCl) is a cyclic derivative of the amino acid homocysteine, widely utilized in biomedical research to investigate the pathological effects of hyperhomocysteinemia, a condition linked to cardiovascular diseases, neurodegenerative disorders, and other chronic illnesses. Accurate and consistent preparation of Hcy-T·HCl stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Hcy-T·HCl stock solutions for in vitro and in vivo applications.

Chemical Properties

This compound is a white to pale yellow crystalline powder.[1] It is crucial to understand its chemical properties for proper handling and solution preparation.

PropertyValueReference
CAS Number 6038-19-3[2][3][4]
Molecular Formula C₄H₇NOS·HCl[3][4]
Molecular Weight 153.63 g/mol [2][3][4][5][6]
Appearance White Crystalline Powder[2]
Melting Point ~202-204 °C (decomposition)[2][7]
Purity ≥95% to ≥99% (depending on supplier)[8]

Solubility Data

The solubility of this compound varies depending on the solvent. This information is essential for selecting the appropriate vehicle for your experiments.

SolventSolubilityReference
Water 740 g/L (at 20°C)[1][2][7]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[8]
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[8]
Dimethylformamide (DMF) ~15 mg/mL[8]
Methanol Soluble[1][2][7]
Ethanol Soluble[9]
Isopropanol Soluble[9]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, nuclease-free water.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

  • Sterile, light-protecting storage tubes (e.g., amber microcentrifuge tubes)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle the powdered compound in a chemical fume hood to avoid inhalation.

  • Calculation:

    • To prepare a 100 mM (0.1 M) stock solution, you will need to dissolve 153.63 mg of this compound in 10 mL of water.

    • For a different volume, use the following formula: Mass (mg) = 153.63 ( g/mol ) x 0.1 (mol/L) x Volume (L) x 1000 (mg/g)

  • Weighing:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder and add it to the conical tube.

  • Dissolution:

    • Add the desired volume of sterile, nuclease-free water to the conical tube containing the powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization:

    • To ensure sterility for cell culture or in vivo use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Aqueous solutions are not recommended for storage for more than one day at room temperature.[10]

Experimental Workflow

The following diagram illustrates the general workflow for preparing the stock solution.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Ready for Use G Homocysteine-Induced ER Stress Pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Hcy Elevated Homocysteine (from DL-Homocysteine thiolactone) ER_Stress ER Stress (Protein Misfolding) Hcy->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR SREBP SREBP Activation ER_Stress->SREBP Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Lipid Increased Lipid Biosynthesis (Cholesterol & Triglycerides) SREBP->Lipid

References

Application Note: Quantification of DL-Homocysteine Thiolactone Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DL-Homocysteine thiolactone hydrochloride. The described protocol is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and accessible approach for the determination of this compound. This document provides a comprehensive experimental protocol, system suitability requirements, and method validation data.

Introduction

This compound is a cyclic thioester of the amino acid homocysteine. It is a reactive molecule that has been implicated in protein modification through homocysteinylation of lysine (B10760008) residues. As an intermediate in various chemical syntheses and a subject of biomedical research, a precise and validated analytical method for its quantification is essential for ensuring purity, stability, and accurate dosing in experimental settings. This application note presents a straightforward HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax SB-C18, 150 x 4.6 mm, 5 µm particle size, or equivalent reversed-phase C18 column.

  • Software: Chromatographic data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (analytical grade).

  • Standard: this compound (purity ≥99%).

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

ParameterCondition
ColumnZorbax SB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase0.1% Acetic Acid in Water:Acetonitrile (Gradient)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
DetectionUV at 240 nm or 316 nm (with derivatization)
Run TimeApproximately 10 minutes

Note: For enhanced sensitivity and specificity, particularly in biological matrices, derivatization with a suitable agent like 1-benzyl-2-chloropyridinium (B76325) bromide can be employed, with detection at 316 nm.[1][2][3][4] For quantification of the pure compound, derivatization is not typically necessary, and a lower wavelength like 240 nm can be used.[5]

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1 mL of glacial acetic acid to 999 mL of HPLC grade water and mix well.

  • Mobile Phase B (Organic): Acetonitrile.

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to achieve concentrations in the desired linear range (e.g., 0.1 - 100 µg/mL).

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of Mobile Phase A, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following tables summarize the performance characteristics of a representative HPLC method for the quantification of DL-Homocysteine thiolactone (HTL), based on published data.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n=6 injections)
Linearity
AnalyteLinear Range (µmol/L)Correlation Coefficient (r²)
Homocysteine Thiolactone (derivatized)0.1 - 1.0> 0.99

Data adapted from a study on derivatized HTL in urine.[1][2][3][4]

Precision
AnalyteLevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Homocysteine Thiolactone (derivatized)Low5.89 - 11.273.85 - 14.25
High5.89 - 11.273.85 - 14.25

Data adapted from a study on derivatized HTL in urine.[1][2][3][4]

Accuracy
AnalyteSpiked LevelAccuracy (%)
Homocysteine Thiolactone (derivatized)Low92.56 - 114.31
Medium92.56 - 114.31
High92.56 - 112.51

Data adapted from a study on derivatized HTL in urine.[1][2][3][4]

Limits of Detection and Quantification
ParameterValue (derivatized)
Limit of Quantification (LOQ)100 nmol/L

Data adapted from a study on derivatized HTL in urine.[1][2][3][4]

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Sample Weigh Sample SampleSol Prepare Sample Solution Sample->SampleSol Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject SampleSol->Inject Chromatography Chromatographic Separation Inject->Chromatography Detect UV Detection Chromatography->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC quantification.

The logical relationship for the preparation of the standard solutions is outlined in the following diagram.

standard_preparation cluster_0 Standard Preparation A Accurately weigh DL-Homocysteine Thiolactone HCl Standard B Dissolve in a 10 mL volumetric flask with Mobile Phase A A->B C Stock Solution (1 mg/mL) B->C D Perform serial dilutions with Mobile Phase A C->D E Working Standard Solutions (e.g., 0.1 - 100 µg/mL) D->E

Caption: Standard solution preparation workflow.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. The validation data, compiled from existing literature, demonstrates that the method is sensitive, precise, and accurate, making it suitable for routine quality control and research applications.

References

Application Notes and Protocols for Spectrophotometric Assay of Homocysteine Thiolactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine thiolactone (HCTL) is a reactive cyclic thioester of the amino acid homocysteine. It is formed in vivo as an error-editing product of methionyl-tRNA synthetase.[1] Elevated levels of HCTL have been implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases, due to its ability to cause protein N-homocysteinylation, leading to protein damage and dysfunction.[1][2] The enzymatic hydrolysis of HCTL is a crucial detoxification pathway, primarily carried out by homocysteine thiolactonases (HTases), such as paraoxonase 1 (PON1) and bleomycin (B88199) hydrolase.[3] This document provides a detailed protocol for a spectrophotometric assay to determine the activity of enzymes that hydrolyze HCTL, which is essential for studying the metabolism of this toxic metabolite and for the screening of potential therapeutic agents.

Metabolic Pathway of Homocysteine Thiolactone

Homocysteine is converted to homocysteine thiolactone by methionyl-tRNA synthetase in an ATP-dependent reaction. HCTL is then metabolized through two primary pathways: enzymatic hydrolysis to homocysteine or reaction with protein lysine (B10760008) residues, leading to N-homocysteinylation.

Homocysteine Thiolactone Metabolism cluster_formation Formation cluster_metabolism Metabolism Homocysteine Homocysteine Methionyl-tRNA Synthetase Methionyl-tRNA Synthetase Homocysteine->Methionyl-tRNA Synthetase HCTL Homocysteine Thiolactone Methionyl-tRNA Synthetase->HCTL Enzymatic Hydrolysis HTases (e.g., PON1) HCTL->Enzymatic Hydrolysis Protein Protein HCTL->Protein Homocysteine_prod Homocysteine Enzymatic Hydrolysis->Homocysteine_prod N-Homocysteinylated Protein N-Homocysteinylated Protein Protein->N-Homocysteinylated Protein N-homocysteinylation Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Buffers, Substrate, CUPRAC) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixture (Buffer, Enzyme Sample) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add HCTL Substrate) Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add CUPRAC Reagent) Incubate->Stop_Reaction Incubate_Color Incubate for Color Development (Room Temperature) Stop_Reaction->Incubate_Color Measure_Absorbance Measure Absorbance at 450 nm Incubate_Color->Measure_Absorbance Analyze_Data Analyze Data (Calculate Activity) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vitro Homocysteinylation using DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteinylation is a post-translational modification where homocysteine (Hcy) is incorporated into proteins. This process is primarily mediated by homocysteine thiolactone (HCTL), a reactive cyclic thioester of homocysteine.[1][2] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been linked to a variety of human diseases, including cardiovascular and neurodegenerative disorders.[3][4] The underlying mechanism for this pathology is believed to involve the N-homocysteinylation of proteins, where HCTL reacts with the ε-amino group of lysine (B10760008) residues.[1][4][5] This modification can lead to alterations in protein structure and function, including enzyme inactivation and protein aggregation.[2][4][6]

These application notes provide detailed protocols for inducing protein N-homocysteinylation in vitro using DL-Homocysteine thiolactone hydrochloride (HCTL). This allows researchers to study the specific effects of this modification on proteins of interest, aiding in the elucidation of disease mechanisms and the development of potential therapeutic interventions.

Materials and Reagents

Safety Precautions

This compound is a chemical that may cause eye, skin, respiratory, and digestive tract irritation.[7] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8] In case of contact, flush the affected area with plenty of water.[7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7][8][9]

Table 1: Reagent and Equipment List

Reagent/EquipmentSpecifications
This compound99% purity[7]
Protein of interestPurified
Potassium phosphate (B84403) buffer0.05 M, pH 7.4
Potassium chloride (KCl)
Dialysis tubing or centrifugal filter unitsAppropriate molecular weight cut-off (MWCO)
SpectrophotometerCapable of UV-Vis measurements
Incubator or water bath37°C
Electrophoresis equipment (SDS-PAGE)
Mass spectrometer (optional)For characterization of modification
HPLC system (optional)For quantification of homocysteinylation[11][12]

Experimental Protocols

Protocol 1: In Vitro N-Homocysteinylation of a Purified Protein

This protocol describes a general method for the N-homocysteinylation of a purified protein using HCTL. The concentrations and incubation times can be optimized depending on the specific protein and the desired degree of modification.

1. Preparation of Stock Solutions:

  • Protein Stock Solution: Prepare a stock solution of the purified protein of interest at a concentration of 2 mg/mL in 0.05 M potassium phosphate buffer (pH 7.4).[4]

  • HCTL Stock Solution: Prepare a fresh stock solution of this compound in 0.05 M potassium phosphate buffer (pH 7.4). The concentration will depend on the desired final concentration in the reaction.

2. Homocysteinylation Reaction:

  • In a microcentrifuge tube, combine the protein stock solution with the HCTL stock solution to achieve the desired final HCTL concentration. A range of 0 to 1000 µM HCTL can be tested to determine the optimal concentration for your protein.[4]

  • The final protein concentration should be maintained at a suitable level for your downstream analysis (e.g., 1-2 mg/mL).

  • Incubate the reaction mixture overnight at 37°C.[4]

  • A control sample containing the protein without HCTL should be incubated under the same conditions.

3. Removal of Unreacted HCTL:

  • After incubation, remove the unreacted HCTL by dialysis against 0.05 M potassium phosphate buffer (pH 7.4) at 4°C with several buffer changes, or by using centrifugal filter units with an appropriate MWCO.

4. Confirmation and Characterization of Homocysteinylation:

  • SDS-PAGE: Analyze the treated and untreated protein samples by SDS-PAGE to observe any changes in migration pattern, such as the formation of multimers.[6]

  • Mass Spectrometry: Use mass spectrometry to confirm the covalent modification of lysine residues and to identify the specific sites of homocysteinylation.[13][14]

  • Quantification: The extent of homocysteinylation can be quantified using various methods, including HPLC after acid hydrolysis or by using specific chemical probes.[11][12][13]

Table 2: Example Incubation Conditions for Protein Homocysteinylation

ProteinProtein ConcentrationHCTL ConcentrationIncubation TimeIncubation TemperatureBufferReference
Various purified proteins2 mg/mL0 - 1000 µMOvernight37°C0.05 M potassium phosphate, pH 7.4[4]
Fetal Bovine Serum (FBS) proteins50 mg/mL5 or 25 mM16 hours37°C0.1 M phosphate buffer, pH 7.4, 1 mM EDTA[15]

Visualizing the Homocysteinylation Process and its Consequences

The following diagrams illustrate the key steps in in vitro homocysteinylation and its impact on protein structure.

Homocysteinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Purified Protein Solution Incubation Incubate at 37°C Protein->Incubation HCTL DL-HCTL Stock Solution HCTL->Incubation Purify Dialysis or Centrifugal Filtration Incubation->Purify Analysis SDS-PAGE, Mass Spec, etc. Purify->Analysis

Caption: Experimental workflow for in vitro protein homocysteinylation.

Homocysteinylation_Mechanism cluster_reactants Reactants cluster_product Product HCTL HCTL ModifiedProtein Protein-Lys-NH-CO-(CH2)2-SH-CH-NH2 HCTL->ModifiedProtein Acylation Protein Protein-Lys-NH2 Protein->ModifiedProtein

Caption: Chemical reaction of protein N-homocysteinylation.

Protein_Consequences cluster_effects Functional Consequences Homocysteinylation N-Homocysteinylation Structural_Changes Structural Alterations Homocysteinylation->Structural_Changes Aggregation Aggregation/Amyloidogenesis Structural_Changes->Aggregation Function_Loss Loss of Enzymatic Function Structural_Changes->Function_Loss

Caption: Downstream effects of protein N-homocysteinylation.

Data Presentation and Interpretation

The results of in vitro homocysteinylation experiments can be quantified and presented to demonstrate the extent of modification and its functional consequences.

Table 3: Quantifying the Effects of Homocysteinylation

Analysis TechniqueParameter MeasuredExpected Outcome with Increasing HCTL Concentration
SDS-PAGEProtein migration, presence of high molecular weight bandsAppearance of dimers and higher-order oligomers.[16]
Mass SpectrometryMass shift of peptides containing lysine residuesIncrease in peptide mass corresponding to the addition of a homocysteine moiety.
Enzyme Activity AssaySpecific activity of the protein (if it is an enzyme)Decrease in enzymatic activity.[2][6]
Fluorescence SpectroscopyChanges in the microenvironment of aromatic residues (e.g., Tyr)Altered fluorescence spectra indicating conformational changes.[16]

Discussion and Applications

The ability to induce protein homocysteinylation in vitro is a valuable tool for understanding the molecular basis of diseases associated with hyperhomocysteinemia. By modifying specific proteins with HCTL, researchers can:

  • Investigate Structure-Function Relationships: Determine how homocysteinylation alters the three-dimensional structure of a protein and consequently affects its biological activity.[4][17]

  • Identify Pathological Mechanisms: Elucidate how the modification of key proteins contributes to cellular dysfunction and disease pathology.[3][5] For instance, homocysteinylation of low-density lipoproteins (LDLs) increases their susceptibility to oxidation, a key event in atherosclerosis.[5]

  • Screen for Therapeutic Agents: Develop and test compounds that can prevent or reverse protein homocysteinylation, offering potential therapeutic strategies for hyperhomocysteinemia-related conditions.

  • Develop Diagnostic Tools: The presence and extent of homocysteinylated proteins could serve as biomarkers for disease diagnosis and progression.

It is important to note that DL-Homocysteine thiolactone can also hydrolyze to homocysteine at physiological pH, which can then lead to S-homocysteinylation of cysteine residues.[18][19] Therefore, it is crucial to characterize the nature of the modification (N- vs. S-homocysteinylation) using appropriate analytical techniques.

By following these protocols and considering the potential applications, researchers can effectively utilize DL-Homocysteine thiolactone to advance our understanding of the significant role of protein homocysteinylation in health and disease.

References

Application Notes and Protocols for Animal Models of Hyperhomocysteinemia Using DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing hyperhomocysteinemia in animal models using DL-Homocysteine thiolactone (DL-Hcy TLHC). This model is crucial for studying the pathophysiology of elevated homocysteine levels and for the preclinical evaluation of therapeutic interventions.

Hyperhomocysteinemia is an established independent risk factor for various pathologies, including cardiovascular diseases and neurodegenerative disorders.[1][2][3] DL-Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, is a valuable tool for inducing hyperhomocysteinemia in animal models, allowing for the investigation of its downstream pathological effects.[4]

Data Presentation

Table 1: Summary of Dosages and Administration Routes for Inducing Hyperhomocysteinemia with DL-Homocysteine Thiolactone in Rats
Model Type Dosage Administration Route Duration Animal Model Key Findings Reference
Acute8 mmol/kgIntraperitoneal (i.p.) injectionSingle doseMale Wistar ratsIncreased plasma antioxidant enzyme activities, decreased plasma malondialdehyde (MDA), inhibited cardiac acetylcholinesterase (AChE) activity.[5][6]
Chronic100 mg/kg/dayIn drinking water8 weeksMale Wistar ratsInduced cardiac dysfunction, increased oxidative stress in the myocardium.[7][8]
Chronic1 g/kg/dayIn drinking water4, 15, and 30 daysMale Wistar ratsAltered carotid vascular reactivity, increased serum cholesterol and triglycerides after 30 days.[9]
Chronic100 or 200 mg/kg/dayDietary supplementation14 daysSprague-Dawley ratsSignificantly increased plasma and liver homocysteine concentrations. No significant alteration in cholesterol metabolism.[10][11]
Table 2: Effects of DL-Homocysteine Thiolactone on Cardiovascular Parameters in Isolated Rat Hearts
Parameter Treatment Group Observation Reference
Cardiac Contractility
dp/dt max10 μM DL-Hcy TLHCDecreased[12][13]
Systolic Left Ventricular Pressure (SLVP)10 μM DL-Hcy TLHCDecreased[12][13]
Coronary Flow (CF) 10 μM DL-Hcy TLHCDecreased[12][13]
Oxidative Stress Markers
Thiobarbituric acid reactive substances (TBARS)10 μM DL-Hcy TLHCNo significant change[12][13]
Nitrite (B80452) (NO2)10 μM DL-Hcy TLHCNo significant change[13]
Superoxide anion (O2-)10 μM DL-Hcy TLHCNo significant change[13]
Hydrogen peroxide (H2O2)10 μM DL-Hcy TLHCNo significant change[13]
Table 3: Effects of Acute DL-Homocysteine Thiolactone Administration on Plasma Biomarkers in Rats
Parameter Treatment Group Observation Reference
Antioxidant Enzymes
Catalase (CAT)8 mmol/kg DL-Hcy TLHC (i.p.)Significantly increased[5]
Glutathione Peroxidase (GPx)8 mmol/kg DL-Hcy TLHC (i.p.)Significantly increased[5]
Superoxide Dismutase (SOD)8 mmol/kg DL-Hcy TLHC (i.p.)Increased[5]
Lipid Peroxidation
Malondialdehyde (MDA)8 mmol/kg DL-Hcy TLHC (i.p.)Decreased[5]
Cardiac Enzyme
Acetylcholinesterase (AChE)8 mmol/kg DL-Hcy TLHC (i.p.)Significantly inhibited[5]

Experimental Protocols

Protocol 1: Induction of Acute Hyperhomocysteinemia in Rats

Objective: To induce a rapid increase in plasma homocysteine levels.

Materials:

  • Male Wistar rats (10 weeks old, 250±30 g)

  • DL-Homocysteine thiolactone hydrochloride (Sigma-Aldrich)

  • 0.9% NaCl solution (sterile)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatize rats for at least one week under standard housing conditions (22±1°C, 50% humidity, 12h light/dark cycle) with free access to standard food and water.

  • Prepare a solution of DL-Hcy TLHC in 0.9% NaCl. For an 8 mmol/kg dose, dissolve the appropriate amount of DL-Hcy TLHC in saline to achieve a final injection volume of 1 mL.

  • Divide animals into a control group and a treatment group.

  • Administer a single intraperitoneal (i.p.) injection of the DL-Hcy TLHC solution (8 mmol/kg) to the treatment group.[5][6]

  • Administer a single i.p. injection of an equal volume of 0.9% NaCl to the control group.[5][6]

  • One hour after administration, euthanize the rats for sample collection (e.g., whole blood for biochemical analysis, heart tissue).[5]

Protocol 2: Induction of Chronic Hyperhomocysteinemia in Rats via Drinking Water

Objective: To induce sustained elevated homocysteine levels over several weeks.

Materials:

  • Male Wistar rats

  • This compound

  • Drinking water bottles

Procedure:

  • Acclimatize rats as described in Protocol 1.

  • Prepare a solution of DL-Hcy TLHC in the drinking water at a concentration calculated to deliver 1 g/kg of body weight per day.[9] Monitor daily water consumption to adjust the concentration as needed.

  • Provide the DL-Hcy TLHC-containing water to the treatment group for the desired duration (e.g., 4, 15, or 30 days).[9]

  • Provide regular drinking water to the control group.

  • At the end of the treatment period, collect blood and tissues for analysis.

Protocol 3: Langendorff Isolated Heart Perfusion for Cardiovascular Function Assessment

Objective: To assess the direct effects of DL-Hcy TLHC on cardiac contractility and coronary flow.

Materials:

  • Isolated heart perfusion system (Langendorff apparatus)

  • Krebs-Henseleit solution

  • This compound

  • Pressure transducer and data acquisition system

Procedure:

  • Euthanize a rat and quickly excise the heart.

  • Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution at a constant pressure (e.g., 70 cm H2O).[13]

  • Allow the heart to stabilize.

  • Introduce DL-Hcy TLHC into the perfusate at the desired concentration (e.g., 10 μM).[12][13]

  • Continuously record cardiac parameters such as the maximum rate of pressure development (dp/dt max), systolic left ventricular pressure (SLVP), and coronary flow (CF).[12][13]

Protocol 4: Measurement of Oxidative Stress Markers

Objective: To quantify markers of oxidative stress in plasma or tissue homogenates.

Materials:

  • Spectrophotometer

  • Reagents for TBARS, Nitrite, Superoxide, and H2O2 assays (specific kits or individual reagents)

Procedure:

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay (for lipid peroxidation):

    • Mix the sample (plasma or tissue homogenate) with thiobarbituric acid and an acidic solution.

    • Incubate at high temperature (e.g., 95°C) for a specified time.

    • Measure the absorbance of the resulting pink-colored product spectrophotometrically (typically around 532 nm).

  • Nitrite (NO2) Assay (as an index of NO production):

    • Use the Griess reagent to react with nitrite in the sample.[1]

    • This reaction forms a colored azo dye.

    • Measure the absorbance spectrophotometrically (typically around 540 nm).

  • Superoxide Anion (O2-) and Hydrogen Peroxide (H2O2) Assays:

    • These are often measured using specific colorimetric or fluorometric assay kits according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_induction Hyperhomocysteinemia Induction cluster_assessment Pathophysiological Assessment cluster_cardio Cardiovascular Methods cluster_neuro Neurological Methods cluster_biochem Biochemical Assays induction_acute Acute Model (i.p. injection) cardio_assessment Cardiovascular Function induction_acute->cardio_assessment Short-term Effects neuro_assessment Neurological Function induction_acute->neuro_assessment Short-term Effects biochem_assessment Biochemical Analysis induction_acute->biochem_assessment Short-term Effects induction_chronic Chronic Model (Drinking Water/Diet) induction_chronic->cardio_assessment Long-term Effects induction_chronic->neuro_assessment Long-term Effects induction_chronic->biochem_assessment Long-term Effects langendorff Langendorff Perfusion cardio_assessment->langendorff echo Echocardiography cardio_assessment->echo behavioral Behavioral Tests neuro_assessment->behavioral histology Histopathology neuro_assessment->histology hcy_level Homocysteine Levels biochem_assessment->hcy_level oxidative_stress Oxidative Stress Markers biochem_assessment->oxidative_stress western_blot Western Blot biochem_assessment->western_blot

Caption: Experimental workflow for inducing and assessing hyperhomocysteinemia.

signaling_pathway Hcy_TLHC DL-Homocysteine Thiolactone HHcy Hyperhomocysteinemia Hcy_TLHC->HHcy Oxidative_Stress Oxidative Stress (Increased ROS) HHcy->Oxidative_Stress Neuro_Pathology Neurological Pathology HHcy->Neuro_Pathology Multiple Mechanisms Endo_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endo_Dysfunction Oxidative_Stress->Neuro_Pathology NO_Bioavailability Decreased NO Bioavailability Endo_Dysfunction->NO_Bioavailability Cardio_Pathology Cardiovascular Pathology NO_Bioavailability->Cardio_Pathology

Caption: Simplified signaling pathway in hyperhomocysteinemia.

References

Application of DL-Homocysteine Thiolactone in Protein Modification Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone (Hcy TL) is a reactive cyclic thioester of the amino acid homocysteine.[1] In biological systems, it is primarily formed through an error-editing mechanism by methionyl-tRNA synthetase.[2] The high reactivity of the thioester ring in Hcy TL makes it a potent agent for the post-translational modification of proteins, a process termed N-homocysteinylation. This modification typically occurs on the ε-amino group of lysine (B10760008) residues, forming a stable amide bond.[3][4]

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been linked to a variety of diseases, including cardiovascular and neurodegenerative disorders.[4][5] The pathological effects of hyperhomocysteinemia are, in part, attributed to the increased formation of Hcy TL and subsequent N-homocysteinylation of proteins, which can alter their structure, function, and immunogenicity.[6][7]

These application notes provide an overview of the use of DL-Homocysteine thiolactone in protein modification studies, including detailed protocols for the preparation and detection of N-homocysteinylated proteins.

Biochemical Pathway and Reaction Mechanism

The formation of homocysteine thiolactone and its subsequent reaction with protein lysine residues is a critical pathway in the context of hyperhomocysteinemia-related pathology.

cluster_0 Metabolic Formation of Hcy TL cluster_1 Protein N-Homocysteinylation Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy HcyTL DL-Homocysteine thiolactone (Hcy TL) Hcy->HcyTL Error Editing Protein Protein (with Lysine residue) ModifiedProtein N-Homocysteinylated Protein HcyTL->ModifiedProtein Acylation of ε-amino group MetRS Methionyl-tRNA synthetase (MetRS) MetRS->HcyTL Protein->ModifiedProtein start N-Homocysteinylated Protein Sample step1 Labeling with Biotin-Aldehyde (mildly acidic pH) start->step1 step2 SDS-PAGE Separation step1->step2 step3 Transfer to PVDF Membrane step2->step3 step4 Blocking step3->step4 step5 Incubation with Streptavidin-HRP step4->step5 step6 Chemiluminescent Detection step5->step6 end Detection of Biotinylated N-Hcy Protein step6->end

References

Synthesis of Probes Using DL-Homocysteine Thiolactone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocysteine thiolactone hydrochloride is a versatile reagent employed in the synthesis of a variety of chemical probes for biological applications. Its principal utility lies in the modification of proteins through a process known as N-homocysteinylation. This reaction introduces a free sulfhydryl (-SH) group onto the protein, which can then serve as a reactive handle for the subsequent attachment of reporter molecules, therapeutic agents, or affinity tags via thiol-specific "click" chemistry. This document provides detailed application notes and experimental protocols for the synthesis of probes using this compound, focusing on protein modification and the creation of targeted drug-delivery conjugates.

Introduction

This compound is a cyclic thioester of the amino acid homocysteine.[1] The strained thiolactone ring is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins.[2] This reaction, termed N-homocysteinylation, results in the opening of the thiolactone ring and the formation of a stable amide bond, covalently attaching a homocysteine moiety to the protein.[3] Crucially, this process liberates the thiol group of the homocysteine, which can be exploited for further chemical modifications.[4] This two-step strategy allows for the site-specific introduction of a reactive thiol group onto a protein, which can then be used to conjugate a variety of molecules, including fluorescent dyes, biotin (B1667282) tags, and therapeutic drugs.

Applications

The primary application of this compound in probe synthesis is the post-translational modification of proteins to introduce a free sulfhydryl group. This enables a wide range of subsequent labeling and conjugation strategies.

  • Fluorescent Probes: By first reacting a fluorescent dye containing a reactive group (e.g., an acyl chloride or NHS ester) with the amino group of this compound, a fluorescently tagged thiolactone can be synthesized. This derivative can then be used to label proteins, rendering them fluorescent for imaging studies.

  • Biotinylated Probes: Similarly, a biotin moiety can be attached to the amino group of the thiolactone. The resulting biotinylated thiolactone can then be used to biotinylate proteins, enabling their detection and purification using streptavidin-based affinity chromatography.

  • Theranostic Agents: A significant application is in the development of theranostics, which combine therapeutic and diagnostic capabilities in a single agent. For instance, a cytotoxic drug can be conjugated to the thiolactone, which is then attached to a carrier protein like human serum albumin (HSA).[4] This approach can enhance the drug's solubility, circulation time, and targeting to specific tissues. The introduced thiol can also be used to attach an imaging agent, allowing for the visualization of the drug's distribution.[4]

Experimental Protocols

Protocol 1: N-Homocysteinylation of Human Serum Albumin (HSA)

This protocol describes the general procedure for modifying a protein, using HSA as an example, with this compound to introduce free sulfhydryl groups.

Materials:

  • Human Serum Albumin (HSA)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ultrafiltration centrifugal devices (e.g., Amicon Ultra, 30 kDa MWCO)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) for thiol quantification

Procedure:

  • Protein Solution Preparation: Dissolve HSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Reaction Setup: Add this compound to the HSA solution to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.

  • Purification:

    • Remove unreacted this compound and byproducts by ultrafiltration.

    • Add the reaction mixture to a 30 kDa MWCO centrifugal filter device.

    • Centrifuge according to the manufacturer's instructions.

    • Discard the flow-through.

    • Wash the modified protein by adding fresh PBS to the filter device and repeating the centrifugation. Perform a total of three wash steps.

    • Resuspend the purified N-homocysteinylated HSA (N-Hcy-HSA) in fresh PBS.

  • Quantification of Introduced Thiols (Ellman's Test):

    • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

    • Prepare a reaction buffer of 0.1 M sodium phosphate, pH 8.0.

    • Prepare a 4 mg/mL solution of Ellman's Reagent in the reaction buffer.

    • In a 96-well plate, add 50 µL of the Ellman's Reagent solution to 250 µL of your N-Hcy-HSA sample and standards.[5]

    • Incubate at room temperature for 15 minutes.[5]

    • Measure the absorbance at 412 nm.[5]

    • Determine the concentration of free sulfhydryl groups in your sample by comparing the absorbance to the standard curve. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is 14,150 M⁻¹cm⁻¹.[5]

Quantitative Data Summary:

ParameterValueReference
HSA Concentration10 mg/mL-
This compound Concentration10 mM-
Incubation Temperature37°C[6]
Incubation Time4 hours[7]
pH7.4[6]
Protocol 2: Synthesis of a Tamoxifen-Homocysteine Thiolactone (HTL-TMX) Probe

This protocol details the synthesis of a derivative of this compound with the anti-cancer drug Tamoxifen (B1202), creating a targeted probe.

Materials:

  • Tamoxifen derivative with a carboxylic acid linker (TMXhex)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Toluene (B28343)

  • Saturated aqueous NaCl solution

  • 0.23 M HCl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Tamoxifen Derivative:

    • Dissolve the tamoxifen derivative with a hexanoic acid linker (TMXhex) in toluene.

    • Add a catalytic amount of DMF (3.5%).

    • Slowly add thionyl chloride and stir the reaction mixture at room temperature for 1 hour to form the acyl chloride.

    • Remove the solvent in vacuo. The crude acyl chloride is used in the next step without further purification.[8]

  • Conjugation to Homocysteine Thiolactone:

    • Dissolve this compound in CH₂Cl₂.[5]

    • Add DIPEA to the solution.[5]

    • Dissolve the crude acyl chloride of TMXhex in toluene and cool the solution in an ice bath.[5]

    • Add the acyl chloride solution dropwise to the homocysteine thiolactone solution.[5]

    • Stir the mixture at room temperature for 12 hours.[5]

  • Work-up and Purification:

    • Wash the organic phase with saturated aqueous NaCl solution and then with 0.23 M HCl.[5]

    • Dry the organic phase over anhydrous Na₂SO₄.[5]

    • Filter and concentrate the solution in vacuo.

    • The crude product can be purified by silica (B1680970) gel chromatography.

Quantitative Data Summary:

Reactant 1Reactant 2SolventCatalyst/ReagentReaction TimeYieldReference
TMXhexThionyl chlorideTolueneDMF1 hour-[8]
TMXhex-acyl chlorideDL-Homocysteine thiolactone HClCH₂Cl₂/TolueneDIPEA12 hours52%[8]
Protocol 3: Conjugation of HTL-TMX to HSA and Purification

This protocol describes the attachment of the synthesized HTL-TMX probe to HSA and the subsequent purification of the conjugate.

Materials:

  • N-homocysteinylated HSA (from Protocol 1)

  • HTL-TMX (from Protocol 2)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-150)

  • SEC mobile phase (e.g., 0.1 M NaCl)

Procedure:

  • Conjugation Reaction:

    • Dissolve the N-Hcy-HSA in PBS (pH 7.4).

    • Add the HTL-TMX probe to the protein solution. The molar ratio of probe to protein should be optimized for the desired degree of labeling. A 10-fold molar excess of the probe is a good starting point.

    • Incubate the reaction mixture overnight at room temperature, protected from light.

  • Purification by Size Exclusion Chromatography (SEC):

    • Equilibrate a Sephadex G-150 column with 0.1 M NaCl.[5]

    • Load the reaction mixture onto the column.

    • Elute the column with 0.1 M NaCl at a flow rate of 0.18 mL/min.[5]

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and at the characteristic wavelength for the attached probe (if applicable).

    • Collect the fractions corresponding to the high molecular weight protein conjugate, which will elute first.

  • Further Purification and Concentration:

    • Pool the fractions containing the purified conjugate.

    • Concentrate the solution and exchange the buffer to a desired storage buffer using ultrafiltration as described in Protocol 1.

Characterization:

The final conjugate can be characterized by:

  • MALDI-TOF Mass Spectrometry: To confirm the covalent attachment of the probe and determine the number of conjugated molecules per protein.[4]

  • SDS-PAGE: To assess the purity and molecular weight of the conjugate.

  • UV-Vis and Fluorescence Spectroscopy: To confirm the presence of the attached probe.[4]

Visualizations

Signaling Pathway and Workflow Diagrams

N_Homocysteinylation_Workflow cluster_synthesis Probe Synthesis cluster_conjugation Protein Conjugation cluster_analysis Analysis DL_HCTL DL-Homocysteine thiolactone HCl N_Substituted_HCTL N-substituted Homocysteine Thiolactone DL_HCTL->N_Substituted_HCTL Acylation Probe_Molecule Probe Molecule (e.g., Tamoxifen, Fluorophore) Probe_Molecule->N_Substituted_HCTL Modified_Protein N-Homocysteinylated Protein N_Substituted_HCTL->Modified_Protein N-Homocysteinylation Protein Target Protein (e.g., HSA) Protein->Modified_Protein Conjugate Protein-Probe Conjugate Modified_Protein->Conjugate Purification Purification (SEC, Ultrafiltration) Conjugate->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization

Caption: Workflow for probe synthesis and protein conjugation.

Thiol_Reaction_Pathway HCTL DL-Homocysteine thiolactone HCl N_Hcy_Protein N-Homocysteinylated Protein (-NH-CO-CH(NH2)-(CH2)2-SH) HCTL->N_Hcy_Protein Ring Opening Lysine Protein-Lysine (ε-NH2) Lysine->N_Hcy_Protein Labeled_Protein Labeled Protein N_Hcy_Protein->Labeled_Protein Thiol-Maleimide Click Chemistry Thiol_Reactive_Probe Thiol-Reactive Probe (e.g., Maleimide-Dye) Thiol_Reactive_Probe->Labeled_Protein

Caption: Reaction pathway for protein modification and labeling.

Logical_Relationship Start Start with DL-Homocysteine thiolactone HCl Step1 Synthesize N-acyl derivative Start->Step1 Step2 React with Protein Step1->Step2 Step3 Introduce Free Thiol Step2->Step3 Step4 Further Conjugation Step3->Step4 End Final Probe-Protein Conjugate Step4->End

Caption: Logical steps in probe synthesis and conjugation.

References

Application Notes and Protocols for Studying Protein Aggregation with DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-homocysteine thiolactone (HCTL) is a reactive cyclic thioester of the amino acid homocysteine.[1] In biological systems, it is primarily formed through an error-editing mechanism by methionyl-tRNA synthetase.[1] Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with an increased risk for various diseases, including cardiovascular and neurodegenerative disorders.[2][3] A key mechanism underlying the pathological effects of hyperhomocysteinemia is the post-translational modification of proteins by HCTL, a process termed N-homocysteinylation.[4]

N-homocysteinylation occurs when the thiolactone ring of HCTL reacts with the ε-amino group of lysine (B10760008) residues in proteins, forming a stable amide bond.[4] This modification introduces a free thiol group, which can alter the protein's structure, function, and stability.[1] A critical consequence of N-homocysteinylation is the increased propensity of modified proteins to misfold and aggregate, forming potentially cytotoxic species.[1] This phenomenon has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's, where the aggregation of proteins like α-synuclein and amyloid-β, respectively, is a central pathological hallmark.[5][6]

These application notes provide detailed protocols for utilizing DL-homocysteine thiolactone as a tool to induce and study protein aggregation in vitro and in vivo, offering insights into the molecular mechanisms of protein misfolding diseases.

Mechanism of DL-Homocysteine Thiolactone-Induced Protein Aggregation

DL-homocysteine thiolactone covalently modifies lysine residues on proteins through N-homocysteinylation. This modification neutralizes the positive charge of the lysine side chain and introduces a reactive thiol group. The structural and chemical alterations can disrupt the native conformation of the protein, exposing hydrophobic regions and promoting intermolecular interactions that lead to the formation of β-sheet-rich aggregates.[6] These aggregates can range from soluble oligomers to insoluble fibrils, with the oligomeric species often considered the most cytotoxic.[7]

Mechanism of HCTL-Induced Protein Aggregation cluster_0 Cellular Environment cluster_1 Protein Modification cluster_2 Aggregation Cascade cluster_3 Cellular Consequences Homocysteine Homocysteine Methionyl-tRNA Synthetase Methionyl-tRNA Synthetase Homocysteine->Methionyl-tRNA Synthetase Error-editing DL-Homocysteine Thiolactone (HCTL) DL-Homocysteine Thiolactone (HCTL) Methionyl-tRNA Synthetase->DL-Homocysteine Thiolactone (HCTL) Native Protein Native Protein DL-Homocysteine Thiolactone (HCTL)->Native Protein N-homocysteinylation of Lysine N-homocysteinylated Protein N-homocysteinylated Protein Native Protein->N-homocysteinylated Protein Misfolded Monomers Misfolded Monomers N-homocysteinylated Protein->Misfolded Monomers Soluble Oligomers Soluble Oligomers Misfolded Monomers->Soluble Oligomers Protofibrils Protofibrils Soluble Oligomers->Protofibrils Cellular Toxicity Cellular Toxicity Soluble Oligomers->Cellular Toxicity Insoluble Fibrils (Aggregates) Insoluble Fibrils (Aggregates) Protofibrils->Insoluble Fibrils (Aggregates) Insoluble Fibrils (Aggregates)->Cellular Toxicity Apoptosis Apoptosis Cellular Toxicity->Apoptosis Workflow for In Vitro Aggregation Assay cluster_0 Preparation cluster_1 Homocysteinylation cluster_2 Aggregation Monitoring cluster_3 Data Analysis Prepare Monomeric Protein Prepare Monomeric Protein Incubate Protein with HCTL Incubate Protein with HCTL Prepare Monomeric Protein->Incubate Protein with HCTL Control (Protein without HCTL) Control (Protein without HCTL) Prepare Monomeric Protein->Control (Protein without HCTL) Prepare HCTL Solution Prepare HCTL Solution Prepare HCTL Solution->Incubate Protein with HCTL Add ThT to Samples Add ThT to Samples Incubate Protein with HCTL->Add ThT to Samples Control (Protein without HCTL)->Add ThT to Samples Incubate in Plate Reader Incubate in Plate Reader Add ThT to Samples->Incubate in Plate Reader Measure Fluorescence Measure Fluorescence Incubate in Plate Reader->Measure Fluorescence Plot Fluorescence vs. Time Plot Fluorescence vs. Time Measure Fluorescence->Plot Fluorescence vs. Time Determine Lag Time Determine Lag Time Plot Fluorescence vs. Time->Determine Lag Time In Vivo Hyperhomocysteinemia Workflow cluster_0 Animal Preparation cluster_1 Induction of Hyperhomocysteinemia cluster_2 Sample Collection cluster_3 Analysis Acclimatize Mice Acclimatize Mice Divide into Control and Treatment Groups Divide into Control and Treatment Groups Acclimatize Mice->Divide into Control and Treatment Groups Administer HCTL in Drinking Water Administer HCTL in Drinking Water Divide into Control and Treatment Groups->Administer HCTL in Drinking Water Administer Control Drinking Water Administer Control Drinking Water Divide into Control and Treatment Groups->Administer Control Drinking Water Monitor Animal Health Monitor Animal Health Administer HCTL in Drinking Water->Monitor Animal Health Administer Control Drinking Water->Monitor Animal Health Collect Blood Samples Collect Blood Samples Monitor Animal Health->Collect Blood Samples Euthanize and Collect Tissues Euthanize and Collect Tissues Collect Blood Samples->Euthanize and Collect Tissues Measure Plasma Homocysteine Measure Plasma Homocysteine Euthanize and Collect Tissues->Measure Plasma Homocysteine Analyze Tissue for Protein Aggregates Analyze Tissue for Protein Aggregates Euthanize and Collect Tissues->Analyze Tissue for Protein Aggregates

References

Application Notes and Protocols: The Role of DL-Homocysteine Thiolactone in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of the amino acid homocysteine, a condition known as hyperhomocysteinemia, have been identified as a significant risk factor for various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The neurotoxic effects of hyperhomocysteinemia are, in part, mediated by a reactive metabolite, DL-Homocysteine thiolactone (HTL).[3] HTL is a cyclic thioester of homocysteine that can covalently modify proteins through a process called N-homocysteinylation, where it reacts with the ε-amino group of lysine (B10760008) residues.[4][5] This post-translational modification can lead to protein misfolding, aggregation, and loss of function, contributing to cellular damage and the progression of neurodegenerative pathologies.[1][6]

These application notes provide a comprehensive overview of the use of DL-Homocysteine thiolactone in neurodegenerative disease research. They include detailed protocols for in vitro and in vivo experimental models, methods for the detection and quantification of N-homocysteinylated proteins, and a summary of key quantitative data. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms at play.

Data Presentation

Table 1: In Vivo Effects of DL-Homocysteine Thiolactone Administration in Mice
ParameterAnimal ModelDosage and AdministrationObservationReference
Plasma HTL TurnoverWild-type Mice600 nmol/g body weight (i.p.)Half-life (t½) = 5.1 min[2]
Plasma Total Homocysteine TurnoverWild-type Mice600 nmol/g body weight (i.p.)Half-life (t½) = 31.8 min[2]
Plasma N-Hcy-protein TurnoverWild-type Mice2,850 nmol/g body weight (i.p.)Half-life (t½) = 10.2 h[2]
Seizure FrequencyPon1-/- Mice vs. Wild-typeL-Hcy-thiolactone (i.p.)52.8% in Pon1-/- vs. 29.5% in wild-type[7]
Seizure LatencyPon1-/- Mice vs. Wild-typeL-Hcy-thiolactone (i.p.)31.8 min in Pon1-/- vs. 41.2 min in wild-type[7]
Table 2: In Vitro Effects of DL-Homocysteine Thiolactone on Neuronal and Endothelial Cells
Cell LineTreatmentEffectReference
Mouse Neuroblastoma (N2a-APPswe)Hcy-thiolactone or N-Hcy-proteinDownregulation of Phf8; Upregulation of H4K20me1, mTOR, pmTOR, and AβPP; Impaired autophagy (downregulation of Becn1, Atg5, Atg7; altered Lc3-I/Lc3-II ratio; upregulation of p62)[8]
Human Umbilical Vein Endothelial Cells (HUVECs)Homocysteine or Hcy-thiolactone (24h)Increased N-homocysteinylation of histones[9]
SH-SY5Y Neuroblastoma Cells6-hydroxydopamine (6-OHDA) + Thiolactomide (HTL derivative)Neuroprotection against 6-OHDA-induced toxicity by blocking H₂O₂ generation[10]

Experimental Protocols

Protocol 1: In Vitro N-Homocysteinylation of Proteins

This protocol describes the in vitro modification of a purified protein with DL-Homocysteine thiolactone.

Materials:

  • Purified protein of interest (e.g., α-synuclein, tau)

  • DL-Homocysteine thiolactone hydrochloride (HTL)

  • Potassium phosphate (B84403) buffer (0.05 M, pH 7.4)

  • Trichloroacetic acid (TCA, 10%)

  • Ellman's reagent (DTNB) for sulfhydryl group estimation

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a concentration of 2 mg/mL in 0.05 M potassium phosphate buffer (pH 7.4).[4]

  • Incubation with HTL: Add HTL to the protein solution to achieve the desired final concentration (e.g., 0-1000 µM).[4]

  • Incubate the mixture overnight at 37°C to allow for N-homocysteinylation.[4]

  • Removal of Unreacted HTL:

    • Precipitation: Precipitate the protein by adding 10% TCA to remove unbound HTL. Centrifuge to pellet the protein, discard the supernatant, and resolubilize the pellet in a suitable buffer.[4]

    • Dialysis: Alternatively, dialyze the reaction mixture against a suitable buffer (e.g., potassium phosphate buffer) at 4°C with multiple buffer changes to remove unreacted HTL.

  • Confirmation of N-Homocysteinylation (Optional):

    • Ellman's Assay: Measure the increase in free sulfhydryl groups using Ellman's reagent to confirm the incorporation of homocysteine.[4][5]

    • Western Blot: Detect the modified protein using an anti-N-Hcy-protein antibody (see Protocol 3).

Protocol 2: Treatment of Neuronal Cells with DL-Homocysteine Thiolactone

This protocol outlines the treatment of cultured neuronal cells to study the cellular effects of HTL.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, N2a)

  • Complete cell culture medium

  • This compound (HTL)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell viability assay, protein extraction buffers)

Procedure:

  • Cell Seeding: Seed the neuronal cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein analysis) at a suitable density and allow them to adhere and grow for 24 hours.

  • Preparation of HTL Solution: Prepare a stock solution of HTL in sterile PBS or culture medium. Further dilute the stock solution to the desired final concentrations in complete culture medium.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of HTL. Include a vehicle control (medium without HTL).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis:

    • Neurotoxicity Assessment: Perform cell viability assays (e.g., MTT, LDH) to assess the neurotoxic effects of HTL.[10][11]

    • Protein Analysis: Harvest the cells, lyse them in an appropriate buffer, and use the protein lysates for Western blot analysis (see Protocol 3) to investigate changes in signaling pathways.

Protocol 3: Western Blot Detection of N-Homocysteinylated Proteins

This protocol provides a method for the detection of N-homocysteinylated proteins in biological samples using a chemical labeling approach followed by Western blotting.

Materials:

  • Protein sample (e.g., cell lysate, plasma)

  • Biotinylated aldehyde tag

  • Citric acid buffer (200 mM, pH 3)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 2% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Biotin Labeling of N-Hcy Proteins:

    • Incubate the protein sample (e.g., 2 mg/mL rat plasma) with 250 µM biotin-aldehyde in 200 mM citric acid, 2 mM TCEP, pH 3, in the dark at 25°C for 5 hours.[12]

  • SDS-PAGE and Protein Transfer:

    • Mix the labeled sample with SDS loading buffer, heat, and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking and Detection:

    • Block the membrane with 2% BSA in TBST for 1 hour.[12]

    • Wash the membrane with TBST (3 x 10 min).

    • Incubate with streptavidin-HRP (e.g., 0.5 µg/mL in TBST) for 1 hour.[12]

    • Wash the membrane with TBST (5 x 6 min) and then with PBS for 10 min.[12]

  • Visualization:

    • Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated (N-homocysteinylated) proteins using an imaging system.

Protocol 4: Induction of Hyperhomocysteinemia in Mice

This protocol describes a method for inducing hyperhomocysteinemia in mice through dietary supplementation with a precursor of homocysteine.

Materials:

  • Mice (e.g., C57BL/6J)

  • Drinking water

  • Methionine

Procedure:

  • Diet Preparation: Supplement the drinking water with 1% methionine. This is referred to as a 'high Met diet'.[8]

  • Administration: Provide the high methionine diet to the mice starting at 1 month of age.[8]

  • Monitoring: This diet has been shown to significantly increase plasma total homocysteine levels (6- to 10-fold) and N-Hcy-protein levels (3- to 4.5-fold).[8]

  • Experimental Use: These mice can then be used in studies to investigate the long-term consequences of hyperhomocysteinemia and N-homocysteinylation on neurodegeneration.

Visualization of Signaling Pathways and Workflows

G cluster_upstream Upstream Events cluster_modification Protein Modification cluster_downstream Downstream Consequences Hyperhomocysteinemia Hyperhomocysteinemia DL_HTL DL-Homocysteine Thiolactone (HTL) Hyperhomocysteinemia->DL_HTL Metabolic Conversion Protein_Lysine Protein Lysine Residues DL_HTL->Protein_Lysine N-Homocysteinylation N_Hcy_Protein N-Homocysteinylated Protein Protein_Lysine->N_Hcy_Protein Protein_Damage Protein Misfolding & Aggregation N_Hcy_Protein->Protein_Damage Cellular_Dysfunction Cellular Dysfunction & Oxidative Stress Protein_Damage->Cellular_Dysfunction Neurodegeneration Neurodegeneration Cellular_Dysfunction->Neurodegeneration

Caption: The central role of DL-Homocysteine Thiolactone in neurodegeneration.

G cluster_alzheimers Alzheimer's Disease Model cluster_parkinsons Parkinson's Disease Model HTL_AD DL-Homocysteine Thiolactone (HTL) Phf8 Phf8 (Histone Demethylase) HTL_AD->Phf8 inhibition H4K20me1 H4K20me1 (Histone Mark) Phf8->H4K20me1 demethylates mTOR mTOR Signaling H4K20me1->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits APP_Ab APP & Aβ Accumulation Autophagy->APP_Ab clears AD_Pathology Alzheimer's Pathology APP_Ab->AD_Pathology HTL_PD DL-Homocysteine Thiolactone (HTL) alpha_synuclein α-synuclein HTL_PD->alpha_synuclein N-homocysteinylates DJ1 DJ-1 HTL_PD->DJ1 N-homocysteinylates N_Hcy_alpha_synuclein N-Hcy-α-synuclein alpha_synuclein->N_Hcy_alpha_synuclein N_Hcy_DJ1 N-Hcy-DJ-1 DJ1->N_Hcy_DJ1 Aggregation Aggregation & Neurotoxicity N_Hcy_alpha_synuclein->Aggregation Loss_of_Function Loss of Neuroprotective Function N_Hcy_DJ1->Loss_of_Function PD_Pathology Parkinson's Pathology Aggregation->PD_Pathology Loss_of_Function->PD_Pathology

Caption: Signaling pathways impacted by HTL in neurodegenerative disease models.

G cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, N2a) HTL_Treatment Treatment with DL-Homocysteine Thiolactone Cell_Culture->HTL_Treatment Neurotoxicity_Assay Neurotoxicity Assessment (MTT, LDH assays) HTL_Treatment->Neurotoxicity_Assay Protein_Analysis Protein Analysis (Western Blot, MS) HTL_Treatment->Protein_Analysis Animal_Model Animal Model (e.g., 5xFAD, TgA53T) HHcy_Induction Induction of Hyperhomocysteinemia Animal_Model->HHcy_Induction Behavioral_Tests Behavioral Testing HHcy_Induction->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis Behavioral_Tests->Tissue_Analysis

Caption: Experimental workflows for studying HTL in neurodegeneration research.

References

Application Notes and Protocols: Cardiac Effects of DL-Homocysteine Thiolactone in Isolated Heart Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cardiac effects of DL-homocysteine thiolactone (DL-Hcy TLHC) in an isolated heart perfusion model. The data and protocols are derived from studies investigating its impact on cardiac contractility, coronary flow, and oxidative stress.

Introduction

DL-homocysteine thiolactone, a reactive metabolite of homocysteine, has been implicated in cardiovascular diseases.[1] Understanding its direct effects on the heart is crucial for elucidating its role in cardiac pathology and for the development of potential therapeutic interventions. The isolated heart perfusion model, specifically the Langendorff technique, allows for the examination of cardiac parameters in a controlled ex vivo environment, free from systemic influences.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of DL-Hcy TLHC on various cardiac parameters in an isolated rat heart model.

Table 1: Effects of DL-Homocysteine Thiolactone (10 μM) on Myocardial Function [3]

ParameterControlDL-Hcy TLHC (10 μM)% ChangeP-value
dp/dt max (mmHg/s) 2583 ± 1532150 ± 120-16.76%< 0.05
dp/dt min (mmHg/s) -1350 ± 88-1200 ± 75-11.11%NS
SLVP (mmHg) 85.0 ± 5.270.0 ± 4.1-17.65%< 0.01
DLVP (mmHg) 8.0 ± 0.99.0 ± 1.1+12.5%NS
MBP (mmHg) 59.0 ± 3.753.0 ± 3.1-10.17%NS
HR (beats/min) 250 ± 15240 ± 12-4.00%NS
CF (mL/min) 8.5 ± 0.57.2 ± 0.4-15.29%< 0.05
  • dp/dt max: Maximum rate of pressure increase in the left ventricle (an index of contractility).

  • dp/dt min: Maximum rate of pressure decrease in the left ventricle (an index of relaxation).

  • SLVP: Systolic left ventricular pressure.

  • DLVP: Diastolic left ventricular pressure.

  • MBP: Mean blood pressure.

  • HR: Heart rate.

  • CF: Coronary flow.

  • NS: Not Significant.

  • Values are presented as mean ± SE.

Table 2: Effects of DL-Homocysteine Thiolactone (10 μM) on Oxidative Stress Markers in Coronary Effluent [3]

ParameterControlDL-Hcy TLHC (10 μM)% ChangeP-value
O₂⁻ (nmol/L) 10.5 ± 0.811.2 ± 0.9+6.67%NS
H₂O₂ (μmol/L) 2.5 ± 0.22.7 ± 0.3+8.00%NS
NO₂⁻ (μmol/L) 25.8 ± 2.124.5 ± 1.9-5.04%NS
TBARS (nmol/L) 0.18 ± 0.020.19 ± 0.02+5.56%NS
  • O₂⁻: Superoxide (B77818) anion.

  • H₂O₂: Hydrogen peroxide.

  • NO₂⁻: Nitrite (an indicator of nitric oxide production).

  • TBARS: Thiobarbituric acid reactive substances (an index of lipid peroxidation).

  • NS: Not Significant.

  • Values are presented as mean ± SE.

Experimental Protocols

1. Isolated Heart Perfusion (Langendorff Technique)

This protocol describes the retrograde perfusion of an isolated rat heart to assess the direct cardiac effects of DL-homocysteine thiolactone.[3][4]

  • Animal Preparation:

    • Male Wistar rats (200-250 g) are used.

    • Animals are anesthetized (e.g., with sodium pentobarbital).

    • A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Apparatus Setup:

    • The heart is mounted on a Langendorff apparatus via cannulation of the aorta.

    • Retrograde perfusion is initiated with Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

    • The perfusion pressure is kept constant at 70 cm H₂O.

  • Data Acquisition:

    • A latex balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.

    • The following parameters are continuously recorded: dp/dt max, dp/dt min, SLVP, DLVP, HR, and CF.

  • Experimental Procedure:

    • The heart is allowed to stabilize for a 20-minute period.

    • Following stabilization, a baseline recording of all parameters is taken.

    • DL-Hcy TLHC is added to the perfusion buffer to achieve the desired final concentration (e.g., 10 μM).

    • The heart is perfused with the DL-Hcy TLHC-containing buffer, and measurements are recorded.

    • Coronary effluent is collected for the analysis of oxidative stress markers.

2. Measurement of Oxidative Stress Markers

  • Nitrite (NO₂⁻) Concentration:

    • The concentration of nitrite, a stable metabolite of nitric oxide, is determined using the Griess reagent.

    • The absorbance is measured spectrophotometrically at 543 nm.

  • Superoxide Anion (O₂⁻) Level:

    • The level of superoxide anion is measured based on the reduction of nitroblue tetrazolium (NBT) in TRIS-buffer.

    • The absorbance is read at 530 nm.

  • Hydrogen Peroxide (H₂O₂) Level:

    • The concentration of hydrogen peroxide is assessed using the horseradish peroxidase (HRP) and phenol (B47542) red method.

    • The absorbance is measured at 610 nm.

  • Lipid Peroxidation (TBARS) Assay:

    • The level of thiobarbituric acid reactive substances (TBARS) is determined to assess lipid peroxidation.

    • The absorbance of the resulting pink-colored product is measured at 532 nm.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow and the proposed signaling interactions of DL-homocysteine thiolactone in the isolated heart.

experimental_workflow animal_prep Animal Preparation (Wistar Rat) heart_excision Heart Excision animal_prep->heart_excision langendorff_setup Langendorff Perfusion Setup heart_excision->langendorff_setup stabilization Stabilization Period (20 min) langendorff_setup->stabilization baseline_measurement Baseline Measurement (Cardiac Parameters) stabilization->baseline_measurement drug_administration Perfusion with DL-Hcy TLHC (10 μM) baseline_measurement->drug_administration data_recording Data Recording (Cardiac Parameters) drug_administration->data_recording effluent_collection Coronary Effluent Collection drug_administration->effluent_collection oxidative_stress_analysis Oxidative Stress Analysis (O₂⁻, H₂O₂, NO₂⁻, TBARS) effluent_collection->oxidative_stress_analysis

Caption: Experimental workflow for isolated heart perfusion with DL-Hcy TLHC.

signaling_pathway hcy_tlhc DL-Homocysteine Thiolactone cardiac_contractility Cardiac Contractility (dp/dt max, SLVP) hcy_tlhc->cardiac_contractility Decreases coronary_flow Coronary Flow (CF) hcy_tlhc->coronary_flow Decreases oxidative_stress Oxidative Stress Markers (No Significant Change) hcy_tlhc->oxidative_stress No direct effect observed

References

Investigating Vascular Dysfunction with DL-Homocysteine Thiolactone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of homocysteine are an independent risk factor for cardiovascular diseases, with vascular dysfunction being a key pathological feature. DL-Homocysteine thiolactone hydrochloride (HTL), a reactive cyclic thioester of homocysteine, is implicated in the detrimental effects of hyperhomocysteinemia on the vascular endothelium.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating vascular dysfunction using HTL, focusing on its effects on endothelial cells, oxidative stress, and vascular reactivity.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on various parameters of vascular function.

Table 1: Effects of this compound on Endothelial Cell Viability and Apoptosis

Cell TypeHTL ConcentrationExposure TimeEffect on Cell ViabilityApoptosis InductionReference
HUVECs1 mM24 hoursSignificant reduction-[5]
HUVECs50-200 µM--Concentration-dependent increase[6]
HUVECs200 µM--~30% apoptotic cells (compared to 1% with homocysteine)[7]

Table 2: Effects of this compound on Oxidative Stress Markers in Endothelial Cells

Cell TypeHTL ConcentrationExposure TimeOxidative Stress MarkerObservationReference
HUVECs1 mM24 hoursReactive Oxygen Species (ROS)Remarkable increase[5]
HUVECs1 mM24 hoursSuperoxideIncreased production[8]
HUVECs1 mM24 hoursHydrogen PeroxideIncreased production[8]
Aortic Tissue3-30 mM90 minutesMalondialdehyde (MDA)Increased concentration[9]
Aortic Tissue3-30 mM90 minutesNitric Oxide (NO)Decreased content[9]

Table 3: Effects of this compound on Inflammatory Markers in Endothelial Cells

Cell TypeHTL ConcentrationEffect on IL-8 SecretionReference
HUVECsNot specifiedStrong activation of IL-8 release[10]
ARPE-19 cells500 nMSignificant increase[11]

Experimental Protocols

Protocol 1: In Vitro Assessment of Endothelial Dysfunction in HUVECs

This protocol details the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and subsequent treatment with this compound to assess its impact on cell viability, apoptosis, and oxidative stress.

1.1. HUVEC Culture

  • Materials:

    • Cryopreserved HUVECs

    • Endothelial Cell Growth Medium (e.g., EGM-2)

    • Trypsin/EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Fibronectin-coated culture flasks/plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

    • Transfer the cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed onto fibronectin-coated culture flasks.

    • Incubate at 37°C with 5% CO2, changing the medium every 2-3 days until confluent.

    • For experiments, subculture the cells into appropriate well plates.

1.2. Treatment with this compound

  • Prepare a stock solution of this compound in sterile PBS or culture medium.

  • When HUVECs reach 80-90% confluency, replace the growth medium with fresh medium containing the desired concentrations of HTL (e.g., 50 µM, 100 µM, 200 µM, 1 mM).

  • Include a vehicle control (medium with PBS or the solvent used for the stock solution).

  • Incubate the cells for the desired duration (e.g., 24 hours).

1.3. Cell Viability Assay (MTT Assay)

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control group.[5]

1.4. Apoptosis Assay (Annexin V-FITC Staining)

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

1.5. Oxidative Stress Measurement (DHE Staining for Superoxide)

  • Materials:

    • Dihydroethidium (DHE)

    • Fluorescence microscope or plate reader

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with DHE solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~480 nm, emission ~610 nm).[5]

Protocol 2: Ex Vivo Assessment of Vascular Reactivity in Isolated Aortic Rings

This protocol describes the preparation of rat aortic rings and the assessment of endothelium-dependent relaxation in response to HTL.

  • Materials:

  • Procedure:

    • Euthanize a rat and excise the thoracic aorta.

    • Clean the aorta of adherent tissue and cut into 2-3 mm rings.

    • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of acetylcholine to assess endothelium-dependent relaxation.

    • To test the effect of HTL, incubate the aortic rings with desired concentrations of HTL (e.g., 1 mM) for a specified period (e.g., 90 minutes) before pre-contraction with phenylephrine.[9][12]

    • Record the isometric tension and calculate the relaxation response as a percentage of the pre-contraction.

Mandatory Visualizations

G cluster_0 This compound (HTL) Exposure cluster_1 Cellular Effects cluster_2 Vascular Dysfunction HTL HTL ROS Increased Reactive Oxygen Species (ROS) HTL->ROS eNOS_uncoupling eNOS Uncoupling HTL->eNOS_uncoupling Inflammation Increased Pro-inflammatory Cytokines (e.g., IL-8) HTL->Inflammation Apoptosis Endothelial Cell Apoptosis HTL->Apoptosis NO_bioavailability Decreased Nitric Oxide (NO) Bioavailability ROS->NO_bioavailability eNOS_uncoupling->ROS eNOS_uncoupling->NO_bioavailability Endothelial_Dysfunction Endothelial Dysfunction NO_bioavailability->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction Apoptosis->Endothelial_Dysfunction Impaired_Vasodilation Impaired Vasodilation Endothelial_Dysfunction->Impaired_Vasodilation

Caption: Signaling pathway of HTL-induced endothelial dysfunction.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Culture HUVECs to 80-90% Confluency treat Treat with DL-Homocysteine Thiolactone Hydrochloride start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V Staining) treat->apoptosis oxidative_stress Oxidative Stress (DHE Staining) treat->oxidative_stress analyze Quantify and Compare to Control viability->analyze apoptosis->analyze oxidative_stress->analyze

Caption: Experimental workflow for in vitro HUVEC studies.

G cluster_0 Tissue Preparation cluster_1 Ex Vivo Experiment cluster_2 Data Acquisition & Analysis excise Excise Rat Thoracic Aorta prepare Prepare Aortic Rings excise->prepare mount Mount Rings in Organ Bath prepare->mount incubate Incubate with HTL mount->incubate contract Pre-contract with Phenylephrine incubate->contract relax Induce Relaxation with Acetylcholine contract->relax record Record Isometric Tension relax->record analyze Calculate % Relaxation record->analyze

References

Application Notes and Protocols: DL-Homocysteine Thiolactone Hydrochloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DL-Homocysteine thiolactone hydrochloride as a key intermediate in the synthesis of pharmaceutical compounds. The following sections detail the synthesis of two prominent drugs, Erdosteine (B22857) and Citiolone, highlighting the reaction parameters, quantitative data, and underlying biochemical pathways.

Introduction

This compound is a versatile cyclic amino acid derivative widely employed as a crucial building block in the pharmaceutical industry. Its reactive thiolactone ring allows for nucleophilic attack, making it an ideal precursor for the synthesis of various sulfur-containing drugs. This document focuses on its application in the synthesis of Erdosteine, a mucolytic agent, and Citiolone, a compound with hepatoprotective and antioxidant properties.

Synthesis of Erdosteine

Erdosteine is a mucolytic drug used in the treatment of respiratory diseases associated with excessive mucus production.[1] Its synthesis involves the ring-opening of this compound by a nucleophile, followed by reaction with a suitable acylating agent.

Quantitative Data for Erdosteine Synthesis

Several methods for the synthesis of Erdosteine from this compound have been reported, with variations in reagents, solvents, and reaction conditions affecting the overall yield and purity. The following table summarizes quantitative data from representative synthetic routes.

Route Starting Materials Key Reagents Reaction Conditions Yield (%) Purity (%) Reference
1DL-Homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acidSodium bicarbonate, Water0-5 °C, 30 min, pH 6.2-6.777.099.41[2]
2DL-Homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acidSodium carbonate, Water0-5 °C, 30 min, pH 6.2-6.779.599.71[2]
3DL-Homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acidSodium hydroxide, Tetrahydrofuran-10 °C to Room Temp, 4 h, pH 7-855.799.34[2]
4DL-Homocysteine thiolactone HCl, Chloroacetyl chloride, Thioglycolic acidSodium hydroxide, Acetone, Water-5 °C to Room Temp35 (overall)Not Specified[3]
5DL-Homocysteine thiolactone HCl, Thioglycolic anhydrideSodium bicarbonate, Water<10 °C, 30 min, pH 7-9 then 6-782Not Specified[4]
Experimental Protocol for Erdosteine Synthesis (Route 1)

This protocol is based on the reaction of this compound with 3-sulfo-Pyroglutaric acid in an aqueous solution of sodium bicarbonate.[2]

Materials:

  • This compound (20g, 0.130 mol)

  • 3-sulfo-Pyroglutaric acid (18.2g, 0.138 mol)

  • Sodium bicarbonate

  • Water

  • 500ml reaction flask

  • Stirring apparatus

  • pH meter

  • Filtration apparatus

Procedure:

  • Add 100ml of water to a 500ml reaction flask.

  • Dissolve 20g of this compound in the water and cool the solution to 0 °C.

  • Slowly add 11.6g of solid sodium bicarbonate to the reaction mixture in three portions.

  • Add 18.2g of 3-sulfo-Pyroglutaric acid to the reaction mixture.

  • Slowly add a solution of 12.4g of sodium bicarbonate in 150ml of water to the reaction mixture, maintaining the pH between 6.2 and 6.7.

  • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • The resulting white crystalline solid is collected by filtration.

  • The crude product is purified by recrystallization to yield Erdosteine.

Erdosteine Synthesis Workflow

G A DL-Homocysteine thiolactone HCl D Reaction Mixture (0-5 °C, pH 6.2-6.7) A->D B 3-sulfo-Pyroglutaric acid B->D C Sodium Bicarbonate Solution C->D E Stirring (30 min) D->E F Filtration E->F G Recrystallization F->G H Pure Erdosteine G->H

Caption: Workflow for the synthesis of Erdosteine.

Mechanism of Action of Erdosteine

Erdosteine is a prodrug that is converted to its active metabolite, Met-I, in the liver. The therapeutic effects of Erdosteine are attributed to the free sulfhydryl (-SH) groups in its active metabolites.[1][5] These sulfhydryl groups exert a mucolytic effect by breaking the disulfide bonds of mucoproteins in the bronchial mucus, thereby reducing its viscosity.[1] Additionally, the active metabolites of Erdosteine exhibit antioxidant properties by scavenging free radicals and protecting tissues from oxidative stress.[1][6]

G Erdosteine Erdosteine (Prodrug) Metabolite Active Metabolites (with -SH groups) Erdosteine->Metabolite Hepatic Metabolism Mucus Viscous Mucus (with S-S bonds) Metabolite->Mucus Breaks S-S bonds ROS Reactive Oxygen Species (ROS) Metabolite->ROS Scavenges ReducedMucus Reduced Viscosity Mucus Mucus->ReducedMucus NeutralizedROS Neutralized ROS ROS->NeutralizedROS Effect1 Mucolytic Effect ReducedMucus->Effect1 Effect2 Antioxidant Effect NeutralizedROS->Effect2

Caption: Mechanism of action of Erdosteine.

Synthesis of Citiolone

Citiolone, also known as N-acetylhomocysteine thiolactone, is a drug used in liver therapy and is recognized for its antioxidant properties.[7][8] The synthesis of Citiolone from this compound is a relatively straightforward acylation reaction.

Quantitative Data for Citiolone Synthesis

The synthesis of Citiolone is typically a single-step process with good yields. The table below summarizes the quantitative data for a common synthetic route.

Starting Materials Key Reagents Reaction Conditions Yield (%) Reference
DL-Homocysteine thiolactone HCl (6.14g, 0.04 mol)Methacryloyl chloride (5.02g, 0.048 mol), Triethylamine (B128534) (9.70g, 0.096 mol), Chloroform (B151607)Ice bath, 2 hours83.9[7][9]
Experimental Protocol for Citiolone Synthesis

This protocol describes the acylation of this compound with methacryloyl chloride.[7][9]

Materials:

  • This compound (6.14g, 0.04 mol)

  • Methacryloyl chloride (5.02g, 0.048 mol)

  • Triethylamine (9.70g, 0.096 mol)

  • Chloroform (150 ml)

  • Hexane (B92381) (100 ml)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Suspend 6.14g of this compound in 150ml of chloroform in an ice bath.

  • Add 5.02g of methacryloyl chloride to the suspension.

  • Add 9.70g of triethylamine dropwise over 20 minutes. The suspension will gradually turn into a reddish solution.

  • Stir the solution in the ice bath for 2 hours.

  • Wash the reaction mixture with brine (2 x 60ml).

  • Extract the aqueous phase with chloroform (2 x 60ml).

  • Dry the combined organic phases with sodium sulfate (B86663) and filter.

  • Concentrate the filtrate to approximately 50ml and add it slowly to 100ml of hexane to precipitate the product.

  • Filter the resulting powder and dry under vacuum for 2 hours to obtain Citiolone.

Citiolone Synthesis Workflow

G A DL-Homocysteine thiolactone HCl in Chloroform D Acylation Reaction (Ice Bath, 2h) A->D B Methacryloyl Chloride B->D C Triethylamine C->D E Washing & Extraction D->E F Drying & Filtration E->F G Concentration F->G H Precipitation in Hexane G->H I Filtration & Drying H->I J Pure Citiolone I->J

Caption: Workflow for the synthesis of Citiolone.

Mechanism of Action of Citiolone

Citiolone functions as a potent antioxidant primarily by acting as a free radical scavenger, particularly against hydroxyl radicals.[7][10] Its mechanism of action also involves the modulation of glutathione (B108866) (GSH) metabolism.[10] By providing a source of cysteine through the hydrolysis of its thiolactone ring, Citiolone enhances the synthesis of GSH, a key intracellular antioxidant.[10] This dual action of direct ROS scavenging and bolstering the cellular antioxidant defense system contributes to its hepatoprotective and neuroprotective effects.[9][10]

G Citiolone Citiolone ROS Reactive Oxygen Species (ROS) Citiolone->ROS Scavenges Cysteine Cysteine Citiolone->Cysteine Hydrolysis NeutralizedROS Neutralized ROS ROS->NeutralizedROS Effect1 Direct Antioxidant Effect NeutralizedROS->Effect1 GSH Glutathione (GSH) Cysteine->GSH Enhances Synthesis CellularDefense Enhanced Cellular Antioxidant Defense GSH->CellularDefense Effect2 Indirect Antioxidant Effect CellularDefense->Effect2

Caption: Mechanism of action of Citiolone.

References

Troubleshooting & Optimization

Technical Support Center: DL-Homocysteine Thiolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DL-Homocysteine thiolactone hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: The reported solubility of this compound in PBS (pH 7.2) is 10 mg/mL.[1][2] However, its solubility can be influenced by the specific pH and composition of your PBS buffer.

Q2: Are there alternative solvents I can use to prepare a stock solution?

A2: Yes, this compound is soluble in several organic solvents which can be used to prepare concentrated stock solutions. These can then be diluted into your aqueous experimental medium. It is also highly soluble in water.[3][4]

Quantitative Solubility Data

SolventSolubility
Water740 g/L[3][4]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[1][2]
Dimethylformamide (DMF)15 mg/mL[1][2]
PBS (pH 7.2)10 mg/mL[1][2]
MethanolSoluble[3][4]

Q3: How should I prepare a stock solution?

A3: For a stock solution, we recommend using DMSO or water. For example, to prepare a 30 mg/mL stock solution in DMSO, add 1 mL of DMSO to 30 mg of the compound and vortex until fully dissolved. For aqueous experiments, a fresh solution in water or PBS should be prepared.

Q4: How should I store the solid compound and its stock solutions?

A4: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] To ensure stability, keep containers tightly closed in a dry and well-ventilated area.[3][4]

Q5: What is the stability of this compound in PBS?

A5: this compound is stable in aqueous solutions at neutral or acidic pH.[7][8] However, in alkaline conditions (pH > 7), the thiolactone ring can slowly hydrolyze, leading to the formation of homocysteine.[7][8] Since standard PBS is typically at pH 7.4, there is a potential for gradual degradation of the compound over time, which may affect experimental results.

Troubleshooting Guide

Q6: I am observing a cloudy solution or precipitate when trying to dissolve this compound in PBS. What should I do?

A6: If you are observing incomplete dissolution in PBS at your desired concentration, please follow these troubleshooting steps.

G start Start: Cloudy solution in PBS check_conc Is concentration > 10 mg/mL? start->check_conc reduce_conc Lower concentration to ≤ 10 mg/mL check_conc->reduce_conc Yes check_ph Check PBS pH check_conc->check_ph No reduce_conc->check_ph adjust_ph Adjust pH to 7.2 or slightly acidic check_ph->adjust_ph pH > 7.4 warm_sonicate Gently warm (to 37°C) and/or sonicate check_ph->warm_sonicate pH ≤ 7.4 adjust_ph->warm_sonicate prepare_stock Prepare a concentrated stock in DMSO or water warm_sonicate->prepare_stock Still cloudy success Success: Clear Solution warm_sonicate->success Dissolved dilute_stock Dilute stock into PBS with vigorous vortexing prepare_stock->dilute_stock dilute_stock->success fail Issue Persists: Contact Support dilute_stock->fail Precipitates

Troubleshooting workflow for dissolution issues.

Q7: My experimental results are inconsistent. Could this be related to the stability of the compound in my PBS-based assay buffer?

A7: Yes, inconsistent results could be due to the hydrolysis of the thiolactone ring at a pH slightly above neutral (e.g., PBS at pH 7.4). This degradation can lead to a decrease in the concentration of the active compound over the course of your experiment.

G cluster_0 In PBS (pH > 7) cluster_1 Potential Experimental Impact HCTL DL-Homocysteine Thiolactone HCl HCY DL-Homocysteine HCTL->HCY Hydrolysis of Thiolactone Ring H2O H₂O OH OH⁻ Reduced_Conc Decreased effective concentration of active compound Inconsistent_Results Inconsistent experimental results Reduced_Conc->Inconsistent_Results

Potential degradation pathway in alkaline PBS.

Recommendations to Mitigate Instability:

  • Prepare Fresh Solutions: Always prepare your solutions fresh before each experiment.

  • Control pH: If your experiment allows, consider using a buffer with a pH at or slightly below 7.0.

  • Time-Course Experiments: Be mindful of the incubation time. Shorter incubation periods are preferable.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Solution in PBS (pH 7.2)

  • Bring the this compound powder and PBS (pH 7.2) to room temperature.

  • Weigh out 10 mg of the compound.

  • Add the powder to 1 mL of PBS in a sterile conical tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.

  • Use the solution immediately after preparation.

Protocol 2: Preparation of a 30 mg/mL Stock Solution in DMSO

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • In a sterile tube, add 30 mg of the compound.

  • Add 1 mL of DMSO to the tube.

  • Vortex thoroughly until a clear solution is obtained.

  • For long-term storage, aliquot into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

How to prevent precipitation of DL-Homocysteine thiolactone in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Homocysteine thiolactone (DL-HCTL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of DL-HCTL in experimental settings, with a focus on preventing its precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is DL-Homocysteine thiolactone and why is it used in research?

DL-Homocysteine thiolactone is a cyclic thioester of the amino acid homocysteine. In research, it serves as a precursor to homocysteine, a molecule implicated in various physiological and pathological processes, including cardiovascular diseases and neurotoxicity. The thiolactone form is often used in cell culture experiments to study the effects of elevated homocysteine levels.

Q2: What is the most common form of DL-Homocysteine thiolactone used in research?

The hydrochloride salt of DL-Homocysteine thiolactone (DL-HCTL-HCl) is the most commonly used form due to its increased stability and solubility in aqueous solutions.

Q3: What are the general solubility properties of DL-Homocysteine thiolactone hydrochloride?

DL-HCTL-HCl is highly soluble in water. It is also soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.

Q4: How should this compound be stored?

For long-term storage, DL-HCTL-HCl powder should be kept at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q5: What is the stability of DL-Homocysteine thiolactone in solution?

DL-Homocysteine thiolactone is relatively stable in aqueous solutions at neutral or acidic pH. However, at physiological pH (around 7.4) and higher, the thiolactone ring can undergo hydrolysis to form homocysteine.[1][2] This hydrolysis is a key consideration in experimental design, as the active compound may change over time. The half-life of DL-HCTL at pH 7.4 is approximately 24-30 hours.[1]

Troubleshooting Guide: Preventing Precipitation

Q6: I observed precipitation after adding DL-Homocysteine thiolactone to my cell culture media. What could be the cause?

Precipitation of DL-HCTL in cell culture media can be attributed to several factors:

  • Localized High Concentration: Directly adding the powdered form or a highly concentrated stock solution to the media can lead to localized supersaturation and precipitation before it has a chance to dissolve evenly.

  • pH Shock: If a stock solution prepared in a solvent with a significantly different pH (e.g., a highly acidic or basic solvent) is added to the buffered media, it can cause a local pH shift that reduces the solubility of DL-HCTL or other media components.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other organic molecules. While specific interactions causing precipitation of DL-HCTL are not extensively documented, high concentrations of certain components could potentially reduce its solubility.

  • Hydrolysis and Oxidation Products: Over time, especially at physiological pH, DL-HCTL hydrolyzes to homocysteine. Homocysteine itself has limited solubility and can be oxidized to form less soluble compounds like homocystine (a disulfide dimer).

Q7: How can I prevent the precipitation of DL-Homocysteine thiolactone in my media?

Here are several strategies to prevent precipitation:

  • Prepare a Stock Solution: Always prepare a stock solution of DL-HCTL in a suitable solvent and then dilute it to the final working concentration in your cell culture medium. Do not add the powder directly to the media.

  • Choose the Right Solvent for Stock Solution: For cell culture applications, preparing a stock solution in sterile water, PBS, or DMSO is recommended. Given its high aqueous solubility, water or PBS are often the preferred primary solvents.

  • Stepwise Dilution: When adding the stock solution to your media, add it dropwise while gently swirling the media to ensure rapid and even distribution. This avoids localized high concentrations.

  • Pre-warm the Media: Using media at its incubation temperature (e.g., 37°C) can help improve the solubility of DL-HCTL.

  • pH Consideration: Ensure the pH of your stock solution is compatible with your cell culture media. If you need to adjust the pH of your stock, do so carefully with sterile, dilute acid or base.

  • Use Freshly Prepared Solutions: Due to the hydrolysis of DL-HCTL at physiological pH, it is best to prepare your working solutions fresh for each experiment.

Q8: My DL-Homocysteine thiolactone has precipitated out of the stock solution. Can I still use it?

If precipitation occurs in your stock solution, you can try to redissolve it by gentle warming (e.g., in a 37°C water bath) and/or sonication. However, if the precipitate does not readily dissolve, it is best to discard the solution and prepare a fresh one to ensure accurate dosing in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
  • Materials:

    • This compound (powder)

    • Sterile, nuclease-free water

    • Sterile conical tube

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh out the required amount of DL-HCTL-HCl powder. For a 10 ml of 100 mM stock solution, you will need 153.6 mg.

    • Aseptically transfer the powder to a sterile conical tube.

    • Add a small volume of sterile water (e.g., 5 ml) to the tube.

    • Vortex the tube until the powder is completely dissolved.

    • Bring the final volume to 10 ml with sterile water.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of DL-Homocysteine Thiolactone in Cell Culture Media
  • Materials:

    • 100 mM stock solution of DL-HCTL-HCl

    • Pre-warmed sterile cell culture medium

    • Sterile conical tube

  • Procedure:

    • Thaw an aliquot of the 100 mM DL-HCTL-HCl stock solution.

    • Determine the final concentration of DL-HCTL required for your experiment.

    • In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 10 ml of media with a final concentration of 1 mM DL-HCTL, you would add 100 µl of the 100 mM stock solution.

    • While gently swirling the media, add the calculated volume of the stock solution dropwise.

    • Gently mix the final working solution by inverting the tube a few times. Do not vortex, as this can be detrimental to media components.

    • Use the freshly prepared media for your experiment immediately.

Quantitative Data

Solvent Solubility of this compound Reference
Water740 g/L[Generic, from multiple sources]
PBS (pH 7.2)Approximately 10 mg/ml[Generic, from multiple sources]
DMSOApproximately 30 mg/ml[Generic, from multiple sources]
MethanolSoluble[Generic, from multiple sources]

Visualizations

experimental_workflow Experimental Workflow for Preparing DL-HCTL Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DL-HCTL-HCl Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Solution Aliquot dilute Dilute Stock into Media thaw->dilute media Pre-warm Cell Culture Media media->dilute use Use Immediately in Experiment dilute->use logical_relationship Troubleshooting Precipitation of DL-HCTL cluster_causes Potential Causes cluster_solutions Solutions precipitation Precipitation Observed cause1 Localized High Concentration precipitation->cause1 cause2 pH Shock precipitation->cause2 cause3 Interaction with Media Components precipitation->cause3 cause4 Hydrolysis/Oxidation precipitation->cause4 solution1 Prepare Stock Solution cause1->solution1 solution2 Stepwise Dilution cause1->solution2 cause2->solution1 solution3 Use Pre-warmed Media cause3->solution3 solution4 Prepare Fresh Solutions cause4->solution4

References

DL-Homocysteine thiolactone hydrochloride degradation and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and proper storage of DL-Homocysteine thiolactone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is the hydrolysis of the internal thioester bond, which opens the thiolactone ring to form homocysteine.[1][2] This reaction is pH-dependent.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is relatively stable in acidic to neutral aqueous solutions (up to pH 7).[2] However, as the pH becomes more alkaline, the rate of hydrolysis to homocysteine increases significantly.[1][2] At physiological pH (around 7.4), a 1 mM solution can hydrolyze to approximately 0.71 mM homocysteine within 24 hours.[1]

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light, air, and moisture.[1][3] For long-term storage, refrigeration at 2-8°C is often recommended.[4]

Q4: How should I store stock solutions of this compound?

A4: Prepared stock solutions are significantly less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution and store it in tightly sealed vials at low temperatures. Recommendations vary, but generally, storage at -20°C for up to one month or at -80°C for up to six months is suggested.[5][6] Avoid repeated freeze-thaw cycles.

Q5: I'm observing unexpected modifications in my protein experiments when using this compound. What could be the cause?

A5: DL-Homocysteine thiolactone is a reactive molecule that can covalently modify proteins. It can react with the primary amine group of lysine (B10760008) residues, a process known as N-homocysteinylation.[3][7] Additionally, its hydrolysis product, homocysteine, can form disulfide bonds with cysteine residues, leading to S-homocysteinylation.[1] These modifications can alter protein structure and function.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution due to hydrolysis.Prepare fresh solutions immediately before each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. Consider preparing stock solutions in a slightly acidic buffer if compatible with your experimental design.
Precipitate forms in the stock solution upon thawing. The compound may have limited solubility or may have degraded.Ensure the solvent is appropriate for the desired concentration.[8] Gently warm and vortex the solution to redissolve the compound. If the precipitate persists, it may be a degradation product, and a fresh solution should be prepared.
Unexpected side reactions or modifications of other molecules in the experiment. The thiol group of the hydrolysis product (homocysteine) can participate in disulfide exchange reactions. The thiolactone itself can acylate primary amines.[1][3]Be aware of the potential for N-homocysteinylation of lysine residues and S-homocysteinylation of cysteine residues in your experimental system. Include appropriate controls to assess the impact of these modifications.
Discoloration of the solid compound. This may indicate degradation due to exposure to light, air, or moisture.Do not use the discolored compound. Ensure that the compound is stored in a tightly sealed container, protected from light, and in a desiccated environment.

Storage and Stability Data

Form Storage Temperature Conditions Reported Stability
Solid Room TemperatureTightly sealed container, dry, well-ventilated, away from light and moisture.[1][3]Stable under recommended conditions.
Solid 2-8°CTightly sealed container, dry, away from light.[4]Recommended for long-term storage.
Stock Solution -20°CSealed, away from moisture.[5][6]Up to 1 month.[5][6]
Stock Solution -80°CSealed, away from moisture.[5][6]Up to 6 months.[5][6]

Experimental Protocols

Protocol: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate solvent (e.g., sterile water, buffer) to achieve the desired concentration.

  • Vortex briefly to dissolve the compound completely.

  • If not for immediate use, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).

Visualizations

cluster_degradation Degradation Pathways DL_HCTL DL-Homocysteine thiolactone hydrochloride Homocysteine Homocysteine DL_HCTL->Homocysteine Hydrolysis N_Homocysteinylated N-Homocysteinylated Protein DL_HCTL->N_Homocysteinylated N-Homocysteinylation H2O H2O (pH dependent) S_Homocysteinylated S-Homocysteinylated Protein Homocysteine->S_Homocysteinylated Disulfide Bond Formation Protein_Lys Protein (Lysine residue) Protein_Cys Protein (Cysteine residue)

Caption: Degradation pathways of this compound.

cluster_workflow Recommended Handling and Storage Workflow start Receive Compound store_solid Store solid in a cool, dry, dark place (2-8°C for long term) start->store_solid prepare_solution Prepare fresh solution in appropriate buffer store_solid->prepare_solution use_immediately Use immediately in experiment prepare_solution->use_immediately aliquot Aliquot into single-use vials prepare_solution->aliquot If not for immediate use end Experiment Complete use_immediately->end store_solution Store aliquots at -20°C or -80°C aliquot->store_solution use_stored Use stored aliquot (avoid freeze-thaw) store_solution->use_stored use_stored->end

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Optimizing DL-Homocysteine Thiolactone Concentration for Cell Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Homocysteine thiolactone (HcyT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing HcyT concentrations for your cell toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for DL-Homocysteine thiolactone in cell toxicity studies?

A1: The optimal concentration of DL-Homocysteine thiolactone is highly dependent on the cell type and the duration of exposure. Based on published studies, a common starting range for inducing cytotoxicity is between 50 µM and 400 µM.[1][2] Some studies have reported effects at concentrations as low as 10 µM.[3][4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is the primary mechanism of DL-Homocysteine thiolactone-induced cell toxicity?

A2: DL-Homocysteine thiolactone primarily induces apoptosis, a form of programmed cell death.[2][6][7] The key mechanisms involved include the generation of oxidative stress through an increase in intracellular hydrogen peroxide (H₂O₂), activation of caspase-3, and the modification of proteins through N-homocysteinylation.[6][8] This can lead to DNA damage and the activation of pro-apoptotic proteins like p53 and Bak.[2]

Q3: How can I prepare and dissolve DL-Homocysteine thiolactone hydrochloride for cell culture experiments?

A3: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol. For cell culture experiments, it is common to prepare a concentrated stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium. If you encounter solubility issues, gentle warming and/or sonication can aid dissolution. Always filter-sterilize the final solution before adding it to your cell cultures.

Q4: I am observing high variability in my cytotoxicity assay results. What could be the cause?

A4: High variability in cell-based assays can stem from several factors. Ensure consistent cell seeding density across all wells. Pipetting errors, especially with small volumes, can introduce significant variability. Contamination of cell cultures with mycoplasma can also affect cellular responses. Additionally, ensure that the DL-Homocysteine thiolactone solution is homogeneously mixed before application to the cells.

Q5: My cells are showing signs of toxicity even at very low concentrations of DL-Homocysteine thiolactone. What can I do?

A5: If you observe excessive toxicity, consider the following:

  • Reduce Exposure Time: Shorten the incubation period with the compound.

  • Use Antioxidants: The toxic effects of DL-Homocysteine thiolactone can be mitigated by antioxidants. Co-incubation with Vitamin C or N-acetylcysteine (NAC) has been shown to reduce apoptosis.[2]

  • Check Serum Concentration: While some studies suggest serum concentration in the culture medium does not influence HcyT-induced apoptosis, this could be a variable to consider in your specific cell system.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable cytotoxic effect - Concentration of HcyT is too low.- Incubation time is too short.- Cell line is resistant to HcyT-induced apoptosis.- Compound has degraded.- Perform a dose-response experiment with a wider concentration range (e.g., 10 µM to 1 mM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Try a different cell line known to be sensitive to oxidative stress.- Prepare a fresh stock solution of HcyT.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting inaccuracies.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix gently between plating.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
High background in colorimetric/fluorometric assays - Phenol (B47542) red in the culture medium.- High spontaneous cell death.- Contamination.- Use phenol red-free medium for the assay.- Optimize cell seeding density to avoid overgrowth and nutrient depletion.- Regularly test for mycoplasma contamination.
Precipitation of the compound in the culture medium - Poor solubility of HcyT at the tested concentration.- Interaction with media components.- Prepare the final dilution of HcyT in serum-free medium before adding to the cells.- Briefly sonicate the stock solution before dilution.

Quantitative Data Summary

Table 1: Effective Concentrations of DL-Homocysteine Thiolactone in Different Cell Types

Cell TypeConcentration RangeObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)50 - 200 µMInduction of apoptosis[7]
Human Promyeloid Leukemia Cells (HL-60)Not specified, but time and concentration-dependentInduction of apoptosis, DNA fragmentation[6][8]
Human Trophoblasts50 - 400 µMConcentration-dependent increase in apoptosis[2]
Isolated Rat Heart10 µMDecreased cardiac contractility and coronary flow[3][4]
ARPE-19 (Retinal Pigment Epithelial Cells)500 nMIncreased VEGF secretion and pro-angiogenic effects[9]

Note: IC50 values are highly cell-line specific and dependent on assay conditions. It is crucial to determine the IC50 empirically for your cell line of interest.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of DL-Homocysteine thiolactone and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse the treated cells using a lysis buffer provided with a commercial kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) according to the kit's protocol.

  • Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal, which is proportional to the caspase-3 activity.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Cell Toxicity Studies cluster_assays Cytotoxicity & Apoptosis Assays start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding treatment Treatment with DL-Homocysteine Thiolactone (Dose-Response) cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin_v Annexin V/PI Staining incubation->annexin_v caspase_3 Caspase-3 Assay incubation->caspase_3 data_analysis Data Analysis (IC50, % Apoptosis) mtt->data_analysis ldh->data_analysis annexin_v->data_analysis caspase_3->data_analysis end End data_analysis->end

Caption: General workflow for assessing DL-Homocysteine thiolactone cytotoxicity.

Signaling Pathway of DL-Homocysteine Thiolactone-Induced Apoptosis

signaling_pathway DL-Homocysteine Thiolactone-Induced Apoptotic Pathway cluster_upstream Upstream Events cluster_downstream Apoptotic Cascade hcy_t DL-Homocysteine thiolactone protein_mod Protein N-homocysteinylation hcy_t->protein_mod ros Increased Intracellular H₂O₂ (Oxidative Stress) hcy_t->ros p53 p53 Activation ros->p53 caspase_3_activation Caspase-3 Activation ros->caspase_3_activation bak Bak Activation p53->bak bak->caspase_3_activation dna_damage DNA Damage & Fragmentation caspase_3_activation->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified signaling pathway of HcyT-induced apoptosis.

References

Technical Support Center: Troubleshooting Homocysteinylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homocysteinylation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the experimental process. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a homocysteinylation assay?

A homocysteinylation assay is designed to detect and quantify the covalent modification of proteins by homocysteine. This process, known as N-homocysteinylation, occurs when the reactive metabolite of homocysteine, homocysteine thiolactone (HcyT), acylates the ε-amino group of lysine (B10760008) residues on a protein.[1][2] This modification introduces a free sulfhydryl group onto the protein, which can be detected and quantified.[3]

Q2: What are the key steps in a typical in vitro homocysteinylation assay?

A standard in vitro homocysteinylation assay involves:

  • Incubation: The target protein is incubated with homocysteine thiolactone (HcyT) under controlled conditions (e.g., specific pH, temperature, and time) to allow for the modification of lysine residues.

  • Removal of Excess Reactants: Unreacted HcyT is removed from the reaction mixture, often through methods like dialysis or spin filtration.

  • Detection and Quantification: The extent of homocysteinylation is determined. A common method is the use of Ellman's reagent (DTNB), which reacts with the newly introduced sulfhydryl groups to produce a colored product that can be measured spectrophotometrically.[4] Other methods may include Western blotting with antibodies specific for homocysteinylated proteins or mass spectrometry.[5][6]

Q3: Why is my protein acidic or basic nature important for the assay?

The isoelectric point (pI) of a protein can influence its susceptibility to N-homocysteinylation. Studies have shown that acidic proteins may be more prone to denaturation and aggregation upon homocysteinylation, while basic proteins might be more resistant to such structural changes.[7] This is an important consideration when designing your experiment and interpreting your results.

Troubleshooting Guide

This guide addresses common problems that can lead to inconsistent or unexpected results in homocysteinylation assays.

Issue 1: Low or No Detectable Homocysteinylation

Q: I am not observing any significant modification of my target protein. What are the possible causes and solutions?

A: Several factors could contribute to a lack of detectable homocysteinylation. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Inactive Homocysteine Thiolactone (HcyT) HcyT can hydrolyze over time, especially at non-acidic pH.[8] Ensure you are using a fresh, high-quality source of HcyT. Prepare stock solutions in an appropriate solvent and store them correctly, avoiding multiple freeze-thaw cycles.
Suboptimal Reaction Conditions The reaction is pH-dependent, with optimal reactivity of HcyT with primary amines occurring around pH 7.4 to 8.0.[9] Verify the pH of your reaction buffer. Also, ensure the incubation time and temperature are sufficient for the reaction to proceed. An overnight incubation at 37°C is a common starting point.[7]
Protein Structure and Lysine Accessibility The lysine residues on your protein of interest may not be readily accessible to HcyT due to the protein's tertiary structure. Consider performing the reaction under denaturing conditions to expose more lysine residues, though this may not be suitable for all experimental goals.
Issues with Detection Reagent (e.g., Ellman's Reagent) Ellman's reagent (DTNB) solution should be freshly prepared.[4] To confirm its activity, test it with a known thiol-containing compound like cysteine. If there is no color change, the DTNB solution is likely inactive.[10]
Issue 2: High Background Signal

Q: My negative control (protein without HcyT) is showing a high signal. How can I reduce this background?

A: High background can obscure your results and make it difficult to determine the true extent of homocysteinylation.

Potential Cause Troubleshooting Recommendations
Presence of Free Thiols in the Protein Preparation Your purified protein may have free cysteine residues that react with the detection reagent. Measure the baseline thiol content of your protein before the homocysteinylation reaction and subtract this from your final readings.
Contaminating Reducing Agents Residual reducing agents from protein purification (e.g., DTT, β-mercaptoethanol) will react with Ellman's reagent. Ensure these are completely removed through dialysis or buffer exchange before starting the assay.
Insufficient Blocking (Western Blot) If using Western blot for detection, high background can result from inadequate blocking.[11] Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA).
Excessive Antibody Concentration (Western Blot) Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[12] Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
Issue 3: High Variability Between Replicates

Q: I am observing significant variability in the results between my experimental replicates. What can I do to improve consistency?

A: High variability can undermine the reliability of your data. Addressing the sources of this variation is crucial.

Potential Cause Troubleshooting Recommendations
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes of concentrated reagents like HcyT and detection agents. Use calibrated pipettes and proper technique.
Temperature Fluctuations Inconsistent incubation temperatures can affect the reaction rate. Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
Incomplete Mixing Ensure all components of the reaction mixture are thoroughly mixed before incubation and before taking measurements.
Assay Timing The signal from some detection methods can change over time.[13] For colorimetric assays like the Ellman's assay, ensure that you are reading all your samples at a consistent time point after adding the reagent.
Issue 4: Protein Aggregation and Precipitation

Q: My protein sample becomes cloudy or precipitates during the incubation with HcyT. Why is this happening and how can I prevent it?

A: Protein aggregation can be a significant problem, as it can affect the protein's function and lead to inaccurate quantification.[14]

Potential Cause Troubleshooting Recommendations
High Protein Concentration High concentrations can increase the likelihood of aggregation.[15] Try performing the assay at a lower protein concentration.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can impact protein stability.[14] Ensure your buffer is at a pH where your protein is stable. You can also screen different buffer conditions to find one that minimizes aggregation.
Homocysteinylation-Induced Unfolding N-homocysteinylation can alter a protein's structure, leading to unfolding and aggregation, particularly for acidic proteins.[2][7] Consider including stabilizing agents like glycerol (B35011) in your reaction buffer.[15]
Pre-existing Aggregates Your initial protein stock may contain small aggregates that seed further aggregation.[15] Before starting the assay, centrifuge your protein solution at high speed to pellet any pre-existing aggregates.[15]

Experimental Protocols

General Protocol for In Vitro N-Homocysteinylation of a Target Protein
  • Protein Preparation: Prepare your target protein in a suitable buffer, such as 0.1 M sodium phosphate, pH 7.4. Ensure the protein solution is free of any reducing agents.

  • Reaction Setup: In a microcentrifuge tube, combine your target protein with a desired molar excess of homocysteine thiolactone (HcyT). A common starting point is a 10-fold molar excess of HcyT to protein.

  • Incubation: Incubate the reaction mixture at 37°C for 12-18 hours with gentle agitation.

  • Removal of Unreacted HcyT: Remove the unreacted HcyT by dialysis against the reaction buffer or by using a desalting column or centrifugal filter.

  • Quantification of Homocysteinylation: Proceed with your chosen detection method (e.g., Ellman's Assay).

Protocol for Quantification of Sulfhydryl Groups using Ellman's Assay
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Solution: Dissolve 4 mg of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer. This solution should be prepared fresh.[4]

    • Standard Curve: Prepare a series of known concentrations of a thiol-containing standard (e.g., cysteine) in the Reaction Buffer.

  • Assay Procedure:

    • In a 96-well plate, add your homocysteinylated protein samples, control samples (protein without HcyT), and standards.

    • Add the DTNB solution to each well.

    • Incubate at room temperature for 15 minutes.[4]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer and DTNB) from all readings.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of sulfhydryl groups in your samples by interpolating their absorbance values on the standard curve. Remember to account for any dilutions.

Visualizations

Signaling Pathways and Workflows

Homocysteinylation_Pathway cluster_Metabolism Homocysteine Metabolism cluster_Modification Protein Modification Met Methionine Hcy Homocysteine Met->Hcy Metabolic Cycle MetRS Methionyl-tRNA Synthetase Hcy->MetRS HcyT Homocysteine Thiolactone (HcyT) MetRS->HcyT Error-editing ModifiedProtein N-Homocysteinylated Protein (with -SH group) HcyT->ModifiedProtein Protein Target Protein (with Lysine residues) Protein->ModifiedProtein Acylation of Lysine ε-amino group

Caption: Metabolic pathway leading to N-homocysteinylation of proteins.

Experimental_Workflow Start Start: Purified Protein Incubation Incubate Protein with Homocysteine Thiolactone (HcyT) Start->Incubation Removal Remove Excess HcyT (e.g., Dialysis) Incubation->Removal Detection Detection of Modification Removal->Detection Quantification Quantification (e.g., Ellman's Assay) Detection->Quantification Analysis Data Analysis Quantification->Analysis

Caption: General experimental workflow for a homocysteinylation assay.

Troubleshooting_Logic Result Inconsistent Assay Results? LowSignal Low or No Signal? Result->LowSignal Yes HighBg High Background? Result->HighBg No CheckHcyT Check HcyT Activity Optimize Reaction Conditions LowSignal->CheckHcyT Yes HighVar High Variability? HighBg->HighVar No CheckFreeThiols Measure Baseline Thiols Remove Reducing Agents HighBg->CheckFreeThiols Yes CheckPipetting Verify Pipetting Accuracy HighVar->CheckPipetting Yes CheckProtein Assess Lysine Accessibility CheckHcyT->CheckProtein CheckReagent Validate Detection Reagent CheckProtein->CheckReagent CheckBlocking Optimize Blocking (WB) Titrate Antibodies (WB) CheckFreeThiols->CheckBlocking CheckTemp Ensure Stable Temperature CheckPipetting->CheckTemp CheckMixing Ensure Thorough Mixing CheckTemp->CheckMixing

References

Artifacts in experiments using DL-Homocysteine thiolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Homocysteine thiolactone hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in biological systems?

A1: The primary mechanism of action is the non-enzymatic modification of proteins, a process known as N-homocysteinylation.[1][2][3] The thiolactone ring of DL-Homocysteine thiolactone is highly reactive towards the ε-amino groups of lysine (B10760008) residues on proteins, forming a stable isopeptide bond.[1][3] This modification can alter the structure, function, and stability of the affected proteins.[4][5]

Q2: What are the common downstream effects of N-homocysteinylation?

A2: N-homocysteinylation can lead to a variety of downstream effects, including:

  • Protein aggregation: Modification of lysine residues can disrupt protein folding and lead to the formation of aggregates.[4][5]

  • Altered protein function: N-homocysteinylation can inactivate enzymes or alter the binding affinities of proteins.

  • Induction of oxidative stress: The modification of proteins can lead to cellular stress and the production of reactive oxygen species.

  • Cytotoxicity: In cell culture experiments, this compound can be cytotoxic, leading to decreased cell viability and inhibition of growth.[6][7][8]

Q3: How can I detect N-homocysteinylation in my protein samples?

A3: N-homocysteinylation can be detected using several methods, with mass spectrometry being the most common and definitive approach.[9][10][11] Tryptic digestion of the protein sample followed by liquid chromatography-mass spectrometry (LC-MS/MS) can identify the specific lysine residues that have been modified.[10][12] Chemical probes and specific antibodies are also being developed for the detection of N-homocysteinylated proteins.[9][11]

Troubleshooting Guide

Issue 1: I am observing unexpected protein aggregation and precipitation in my in vitro experiments after adding this compound.

Possible Cause Troubleshooting Steps
Over-modification of the protein Reduce the concentration of this compound and/or decrease the incubation time. Perform a titration experiment to find the optimal concentration and time that results in the desired level of modification without causing significant aggregation.
Inherent instability of the target protein Some proteins are more prone to aggregation upon modification. Try including stabilizing agents in your buffer, such as glycerol (B35011) or specific salts.[13][14] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[14]
Incorrect buffer conditions Ensure the pH of your buffer is appropriate for your protein's stability. While the reaction with the thiolactone is efficient at neutral to slightly alkaline pH, some proteins may be less stable under these conditions.[15] You may need to optimize the buffer composition.
High protein concentration High concentrations of the target protein can promote aggregation.[14] Try performing the modification reaction at a lower protein concentration.

Issue 2: My cells are showing high levels of cytotoxicity and reduced viability after treatment with this compound.

Possible Cause Troubleshooting Steps
Concentration of this compound is too high The cytotoxic effects are often dose-dependent.[6][16] Perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect without causing excessive cell death.
Long exposure time Reduce the incubation time of the cells with the compound. A time-course experiment can help identify the ideal treatment duration.
Cell type sensitivity Different cell lines can have varying sensitivities to the compound.[17] If possible, test the effects on a different cell line or consider using a lower concentration range for sensitive cells.
Induction of apoptosis or necrosis Assess markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining) or necrosis to understand the mechanism of cell death. This can provide insights into the pathways being affected.

Issue 3: I am not observing the expected biological effect in my cell culture experiment.

Possible Cause Troubleshooting Steps
Insufficient concentration or incubation time Increase the concentration of this compound and/or extend the incubation time. Refer to published literature for typical concentration ranges used in similar experimental systems.
Degradation of the compound This compound can be unstable in solution over long periods. Prepare fresh solutions for each experiment. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months and at -20°C for 1 month.[18]
Cellular metabolism of the compound Cells can metabolize or export the compound, reducing its effective intracellular concentration.[7][8] Consider using metabolic inhibitors if trying to study the direct effects of the compound, although this can introduce other artifacts.
The chosen biological readout is not sensitive to the effects of the compound Consider measuring alternative endpoints that are more directly related to the known mechanisms of action, such as protein aggregation, oxidative stress markers, or the activity of specific enzymes known to be affected by N-homocysteinylation.

Quantitative Data Summary

Table 1: In Vitro Protein Modification with this compound

ProteinConcentration of this compoundIncubation ConditionsObserved EffectReference
Various Proteins (Lysozyme, RNase-A, etc.)0–1000 µMOvernight at 37°C in 0.05 M potassium phosphate (B84403) buffer, pH 7.4Structural and functional alterations[1]
Fetal Bovine Serum (FBS) Proteins5 or 25 mM16 hours at 37°C in 0.1 M phosphate buffer, pH 7.4Preparation of N-homocysteinylated protein for cell culture experiments[2]
Bovine Pancreatic Insulin (B600854)0–500 µMNot specifiedStructural alterations and aggregation[5]

Table 2: Cell Culture Experiments with this compound

Cell TypeConcentration of this compoundIncubation TimeObserved EffectReference
Chicken Embryo Cardiac Tissue Explants7 x 10⁻⁹ – 1 x 10⁻³ M3 daysDose-dependent inhibition of growth[6][16]
Human Umbilical Vein Endothelial Cells (HUVECs)Not specified, used N-Hcy-protein prepared with 5 and 25 mMNot specifiedPro-atherogenic changes in gene expression[2]
Various Mammalian Cell LinesNot specified, used for studying endogenous synthesisNot specifiedSynthesis of homocysteine thiolactone by methionyl-tRNA synthetase[17]

Experimental Protocols

Protocol 1: In Vitro N-homocysteinylation of a Purified Protein

This protocol is a general guideline for the modification of a purified protein with this compound. Optimization of concentrations and incubation times may be necessary for specific proteins.

  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer, such as 0.05 M potassium phosphate buffer, pH 7.4.[1] The final protein concentration will depend on the specific experiment but is often in the range of 1-2 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the same buffer used for the protein.

  • Modification Reaction:

    • Add the desired concentration of this compound to the protein solution. The final concentration can range from micromolar to millimolar, depending on the desired level of modification.[1]

    • Incubate the reaction mixture at 37°C for a period ranging from a few hours to overnight.[1]

  • Removal of Unreacted Reagent:

    • After the incubation, remove the unreacted this compound by dialysis against the appropriate buffer or by using a desalting column.

  • Analysis of Modification:

    • Confirm the N-homocysteinylation of the protein using techniques such as mass spectrometry.[9][10][11]

Protocol 2: Detection of N-homocysteinylation by Mass Spectrometry

This protocol provides a general workflow for identifying N-homocysteinylation sites on a protein.

  • Sample Preparation:

    • The protein sample can be either a purified protein that has been treated with this compound or a complex biological sample (e.g., plasma).

  • Proteolytic Digestion:

    • Reduce and alkylate the cysteine residues in the protein sample.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a mass spectrometer. The modification by homocysteine will result in a specific mass shift that can be detected.

  • Data Analysis:

    • Use database search algorithms to identify the peptides and pinpoint the specific lysine residues that have been N-homocysteinylated.[10][12]

Visualizations

Mechanism of N-homocysteinylation and its Consequences cluster_0 Cellular Environment cluster_1 Potential Artifacts and Downstream Effects DL-Hcy Thiolactone DL-Hcy Thiolactone N-homocysteinylated Protein N-homocysteinylated Protein DL-Hcy Thiolactone->N-homocysteinylated Protein N-homocysteinylation (Modification of Lysine Residues) Protein Protein Protein->N-homocysteinylated Protein Protein Aggregation Protein Aggregation N-homocysteinylated Protein->Protein Aggregation Altered Function Altered Function N-homocysteinylated Protein->Altered Function Oxidative Stress Oxidative Stress N-homocysteinylated Protein->Oxidative Stress Cytotoxicity Cytotoxicity Oxidative Stress->Cytotoxicity

Caption: The core artifact of this compound is N-homocysteinylation of proteins, leading to various downstream experimental consequences.

Troubleshooting Workflow for Protein Aggregation Start Protein Aggregation Observed Reduce Concentration Reduce [DL-Hcy Thiolactone] and/or Incubation Time Start->Reduce Concentration Optimize Buffer Optimize Buffer Conditions (pH, Stabilizers) Start->Optimize Buffer Lower Temperature Perform Reaction at Lower Temperature Start->Lower Temperature Reduce Protein Conc Lower Initial Protein Concentration Start->Reduce Protein Conc Re-evaluate Aggregation Resolved? Reduce Concentration->Re-evaluate Optimize Buffer->Re-evaluate Lower Temperature->Re-evaluate Reduce Protein Conc->Re-evaluate Success Proceed with Experiment Re-evaluate->Success Yes Further Optimization Further Optimization Needed Re-evaluate->Further Optimization No

Caption: A logical workflow for troubleshooting protein aggregation when using this compound.

References

Controlling for pH changes when working with DL-Homocysteine thiolactone HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Homocysteine thiolactone HCl. The following information addresses common challenges, with a particular focus on controlling for pH changes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DL-Homocysteine thiolactone HCl and what are its primary chemical properties?

DL-Homocysteine thiolactone hydrochloride is a cyclic thioester derivative of the amino acid homocysteine.[1] It is a white to pale yellow crystalline powder that is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2][3] As a hydrochloride salt, its solutions are initially acidic. The compound is known to be sensitive to air, moisture, and light, and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[4]

Q2: How stable is DL-Homocysteine thiolactone HCl in solution, and how does pH affect its stability?

The stability of DL-Homocysteine thiolactone HCl is highly dependent on the pH of the solution.[5][6] It is relatively stable in acidic to neutral aqueous solutions (up to pH 7).[7][8] However, at physiological pH (around 7.4) and in alkaline conditions, the thiolactone ring is susceptible to hydrolysis, opening up to form homocysteine.[1][5][6][7] This hydrolysis is a critical factor to control in experiments, as the resulting homocysteine has different biological activities than the parent compound.

Q3: What are the consequences of uncontrolled pH changes in my experiments?

Uncontrolled pH can lead to the hydrolysis of DL-Homocysteine thiolactone HCl into homocysteine. This can result in inconsistent and erroneous experimental outcomes for several reasons:

  • Mixed active compounds: Your experiment will contain a mixture of the thiolactone and free homocysteine, each with distinct biological effects. DL-Homocysteine thiolactone primarily causes N-homocysteinylation of proteins by reacting with lysine (B10760008) residues, while homocysteine can participate in disulfide bond formation (S-homocysteinylation) and other redox reactions.[5][6][9]

  • Variability between experiments: If the rate of hydrolysis varies between experiments due to inconsistent pH control, the results will not be reproducible.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected biological effects are observed in cell culture experiments.

  • Possible Cause: The pH of your cell culture medium may be promoting the hydrolysis of DL-Homocysteine thiolactone HCl. Standard cell culture media are typically buffered around pH 7.4, which can lead to significant hydrolysis over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your working solutions of DL-Homocysteine thiolactone HCl immediately before use.[10]

    • pH of Stock Solution: When preparing a concentrated stock solution in a solvent like water or DMSO, be aware that dissolving the HCl salt will result in an acidic solution.

    • Buffering of Working Solution: When diluting the stock solution into your final experimental medium, consider the buffering capacity of the medium. For experiments sensitive to the presence of free homocysteine, it may be necessary to conduct preliminary time-course experiments to quantify the rate of hydrolysis in your specific medium.

    • Consider a More Acidic Buffer: If your experimental design allows, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) can help to slow the rate of hydrolysis. However, ensure this is compatible with your biological system.

Problem 2: Precipitation is observed when preparing solutions of DL-Homocysteine thiolactone HCl.

  • Possible Cause: The solubility of DL-Homocysteine thiolactone HCl can be affected by the pH and composition of the solvent. While highly soluble in water[2][3], its solubility in buffered solutions may vary.

  • Troubleshooting Steps:

    • Check Solvent Compatibility: Ensure that you are using a recommended solvent such as water, DMSO, or methanol.[2] For biological experiments, PBS (pH 7.2) has also been reported as a solvent.[11][12]

    • Sonication and Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[10]

    • pH Adjustment: If you are adjusting the pH of your solution, do so gradually and with constant stirring to avoid localized high concentrations that could lead to precipitation.

Quantitative Data

The rate of hydrolysis of DL-Homocysteine thiolactone is pH-dependent. The table below summarizes the stability at different pH conditions.

pHStabilityReference(s)
Acidic (e.g., pH 1)Stable, cyclization of homocysteine to the thiolactone can even occur under these conditions.[8]
Neutral (up to pH 7)Relatively stable.[7][8]
Physiological (pH 7.4)Undergoes hydrolysis. At 1 mM concentration, approximately 71% is hydrolyzed to homocysteine within 24 hours.[5][6]
AlkalineHydrolysis is more rapid.[1]

Experimental Protocols

Protocol for Preparation of a Stock Solution and Working Solution

This protocol provides a general guideline for preparing solutions of DL-Homocysteine thiolactone HCl for use in typical cell culture experiments.

  • Materials:

    • DL-Homocysteine thiolactone HCl powder

    • Sterile, nuclease-free water or DMSO

    • Sterile, pH-calibrated buffer (e.g., PBS or cell culture medium)

    • Sterile microcentrifuge tubes or conical tubes

    • Calibrated pH meter

  • Preparation of a 100 mM Stock Solution in Water:

    • Weigh out the required amount of DL-Homocysteine thiolactone HCl in a sterile tube. (Molecular Weight: 153.63 g/mol )

    • Add the appropriate volume of sterile water to achieve a final concentration of 100 mM.

    • Vortex briefly to dissolve the powder completely. The resulting solution will be acidic.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is to be used in sterile cell culture.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

  • Preparation of a 1 mM Working Solution in Cell Culture Medium (pH 7.4):

    • Thaw an aliquot of the 100 mM stock solution on ice.

    • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

    • Add the required volume of the 100 mM stock solution to the cell culture medium to achieve a final concentration of 1 mM. For example, add 10 µL of the 100 mM stock to 990 µL of medium.

    • Gently mix the solution by pipetting or brief vortexing.

    • Crucially, use this working solution immediately to minimize hydrolysis of the thiolactone.

Visualizations

pH_Dependent_Hydrolysis cluster_conditions Solution pH cluster_molecules Chemical Species acidic Acidic to Neutral (≤ pH 7) thiolactone DL-Homocysteine Thiolactone HCl acidic->thiolactone Stable physiological Physiological to Alkaline (> pH 7) homocysteine Homocysteine thiolactone->homocysteine Hydrolysis

Caption: pH-dependent stability of DL-Homocysteine thiolactone.

Troubleshooting_Workflow start Inconsistent Experimental Results check_pH Was the working solution prepared fresh? start->check_pH check_medium_pH What is the pH of the experimental medium? check_pH->check_medium_pH Yes prepare_fresh Action: Always prepare working solution immediately before use. check_pH->prepare_fresh No hydrolysis High probability of thiolactone hydrolysis. Leads to mixed active compounds. check_medium_pH->hydrolysis > 7.0 stable Likely stable during preparation. Investigate other experimental variables. check_medium_pH->stable ≤ 7.0 quantify_hydrolysis Action: Quantify hydrolysis rate in your specific medium over time. hydrolysis->quantify_hydrolysis

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Off-Target Effects of DL-Homocysteine Thiolactone in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-Homocysteine thiolactone (HCTL) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is DL-Homocysteine thiolactone and how does it differ from Homocysteine?

DL-Homocysteine thiolactone (HCTL) is a reactive cyclic thioester of homocysteine.[1][2] It is formed in an error-editing reaction by methionyl-tRNA synthetase when homocysteine is mistakenly selected instead of methionine.[1][3][4] This inherent reactivity makes HCTL significantly more toxic than homocysteine itself.[3] While homocysteine can induce cellular stress, HCTL's primary off-target effect is the non-enzymatic modification of protein lysine (B10760008) residues, a process called N-homocysteinylation.[1][5][6] This modification can alter protein structure and function, leading to a variety of downstream cellular consequences.[3][7]

Q2: I'm observing higher-than-expected cytotoxicity in my cell line after HCTL treatment. What could be the cause?

Unexpectedly high cytotoxicity is a common issue. Several factors could be at play:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HCTL. For instance, vascular endothelial cells and trophoblasts have been shown to be susceptible to HCTL-induced apoptosis.[8][9]

  • Concentration and Incubation Time: HCTL's cytotoxic effects are dose- and time-dependent.[8][9][10] Even concentrations as low as 50 µM can induce apoptosis in some cell types.[8][9] Review your experimental parameters against published data for your specific cell line.

  • Culture Conditions: The presence or absence of certain factors in your culture medium can influence HCTL's effects. For example, folic acid can inhibit the synthesis of HCTL by lowering homocysteine and increasing methionine concentrations.[11]

  • Oxidative Stress: HCTL is known to induce oxidative stress, which can contribute to cell death.[10][12] The baseline oxidative stress level in your cells could exacerbate the effects of HCTL.

Q3: My results are inconsistent across experiments. How can I improve reproducibility?

Inconsistent results when working with a reactive compound like HCTL can be frustrating. Consider the following to improve reproducibility:

  • Fresh Preparation of HCTL Solutions: DL-Homocysteine thiolactone hydrochloride is soluble in water, but it's recommended to prepare working solutions fresh for each experiment to ensure consistent activity.[13]

  • Control for Serum Effects: Components in serum can interact with HCTL. The apoptotic process induced by HCTL in vascular endothelial cells has been shown to be independent of serum concentration in the culture medium.[8] However, it is good practice to maintain consistent serum batches and concentrations across experiments.

  • Monitor Cell Health and Confluency: Ensure your cells are healthy and at a consistent confluency at the start of each experiment. Stressed or overly confluent cells may respond differently to HCTL.

  • Use Appropriate Controls: Always include vehicle-only controls and consider a positive control for the specific off-target effect you are investigating (e.g., a known inducer of apoptosis or ER stress).

Q4: I suspect HCTL is inducing ER stress in my cells. How can I confirm this?

Homocysteine and its derivatives are known to induce endoplasmic reticulum (ER) stress.[14][15][16] To confirm if HCTL is the cause of ER stress in your model, you can assess the following markers:

  • UPR Activation: Measure the expression levels of key unfolded protein response (UPR) genes and proteins such as GRP78 (BiP), GRP94, and CHOP (GADD153).[14][16] An upregulation of these markers is indicative of ER stress.

  • SREBP Activation: HCTL-induced ER stress can lead to the activation of sterol regulatory element-binding proteins (SREBPs), which are involved in cholesterol and triglyceride biosynthesis.[16]

  • Signaling Pathway Analysis: Investigate the phosphorylation status of key ER stress sensors like PERK and IRE1.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Apoptosis
Symptom Possible Cause Troubleshooting Steps
High levels of cell detachment and rounding. HCTL is inducing apoptosis or necrosis.1. Perform a dose-response experiment to determine the optimal non-lethal concentration for your cell line and experimental timeframe.[8][9] 2. Characterize the mode of cell death using assays for apoptosis (e.g., caspase-3 activation, Annexin V staining, DNA fragmentation) and necrosis (e.g., LDH release).[10][17] 3. Consider co-treatment with antioxidants like N-acetylcysteine or Vitamin C to mitigate oxidative stress-induced cell death.[9]
Caspase inhibitors do not prevent cell death. HCTL may be inducing caspase-independent apoptosis.In vascular endothelial cells, HCTL has been shown to induce caspase-independent apoptosis.[8] Investigate other apoptotic pathways.
Issue 2: Altered Protein Function or Expression
Symptom Possible Cause Troubleshooting Steps
Unexpected changes in the function of a target protein. HCTL is causing N-homocysteinylation of your protein of interest.1. N-homocysteinylation occurs on lysine residues and can alter protein function.[1][3][6] 2. Use techniques like mass spectrometry to check for mass shifts corresponding to the addition of homocysteine. 3. Perform in vitro homocysteinylation assays on your purified protein to confirm direct modification by HCTL.
Changes in protein ubiquitination patterns. N-homocysteinylation and ubiquitination both target lysine residues.N-homocysteinylation may interfere with or promote ubiquitination and subsequent protein degradation.[18] Analyze ubiquitination patterns using western blotting after HCTL treatment.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of DL-Homocysteine thiolactone from various cellular models.

Table 1: Cytotoxic and Apoptotic Effects of DL-Homocysteine Thiolactone

Cell LineConcentration RangeObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)50-200 µMConcentration-dependent, caspase-independent apoptosis.[8]
Human Promyeloid HL-60 CellsNot specifiedTime- and concentration-dependent apoptosis, increased intracellular H2O2, and caspase-3 activation.[10]
Human Trophoblasts50-400 µMConcentration-dependent increase in total cell death and apoptosis.[9]
Pancreatic BRIN-BD11 Beta-CellsNot specifiedConcentration-dependent inhibition of glucose-induced insulin (B600854) secretion and signs of apoptosis.[19]

Table 2: Effects of DL-Homocysteine Thiolactone on Protein N-Homocysteinylation

SystemHCTL ConcentrationExtent of ModificationReference
Serum Protein (in vitro)0.2 mM0.18 mol N-linked Hcy per mol serum protein.[20]
Serum Protein (in vitro)1 mM0.72 mol N-linked Hcy per mol serum protein.[20]
Serum Protein (in vitro)5 mM1.34 mol N-linked Hcy per mol serum protein.[20]
Serum Protein (in vitro)25 mM2.74 mol N-linked Hcy per mol serum protein.[20]

Key Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This assay quantitatively measures cytotoxicity by detecting the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[17][21][22]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of DL-Homocysteine thiolactone or vehicle control. Include a positive control for maximum LDH release (e.g., using a lysis buffer or a known cytotoxic compound).

  • Incubation: Incubate the plate for the desired experimental duration.

  • Sample Collection: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 2: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10]

  • Cell Treatment and Lysis: Treat cells with DL-Homocysteine thiolactone or controls for the desired time. Harvest the cells and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control.

Protocol 3: Western Blot for N-Homocysteinylated Proteins

This protocol aims to detect the presence of N-homocysteinylated proteins in cell lysates.

  • Cell Treatment and Lysis: Treat cells with DL-Homocysteine thiolactone. Prepare cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for N-homocysteinyl-lysine overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_hctl Add DL-Homocysteine Thiolactone overnight_incubation->add_hctl add_controls Add Vehicle & Lysis Controls overnight_incubation->add_controls experimental_incubation Incubate for Desired Time add_hctl->experimental_incubation add_controls->experimental_incubation collect_supernatant Collect Supernatant experimental_incubation->collect_supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent rt_incubation Incubate 30 min at RT add_ldh_reagent->rt_incubation read_absorbance Read Absorbance (490nm) rt_incubation->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for LDH Cytotoxicity Assay.

hctl_induced_apoptosis HCTL DL-Homocysteine Thiolactone OxidativeStress Increased Oxidative Stress (e.g., H2O2) HCTL->OxidativeStress ERStress ER Stress HCTL->ERStress ProteinModification Protein N-homocysteinylation HCTL->ProteinModification CaspaseActivation Caspase-3 Activation OxidativeStress->CaspaseActivation UPR Unfolded Protein Response (UPR) ERStress->UPR Apoptosis Apoptosis UPR->Apoptosis CaspaseActivation->Apoptosis CellDamage Cellular Damage ProteinModification->CellDamage

Caption: HCTL-Induced Apoptosis Pathways.

logical_troubleshooting_cytotoxicity cluster_causes Potential Causes cluster_solutions Solutions start High Cytotoxicity Observed cause1 Concentration too high? start->cause1 cause2 Cell line sensitive? start->cause2 cause3 Oxidative stress? start->cause3 solution1 Perform dose-response solution1->cause1 solution2 Check literature for cell line solution2->cause2 solution3 Co-treat with antioxidants solution3->cause3

Caption: Troubleshooting High Cytotoxicity.

References

Technical Support Center: Synthesis of DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of DL-Homocysteine thiolactone hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material for the synthesis of this compound is DL-methionine.[1][2][3] Other reported starting materials include 2-methyl-4-chlorobutyryl chloride and homoserine lactone.

Q2: What is the general synthetic route from DL-methionine?

A2: The general route involves the demethylation of DL-methionine to form DL-homocysteine, which is then cyclized in the presence of an acid, typically hydrochloric acid, to yield this compound.[1] Some protocols involve an intermediate step of oxidizing DL-homocysteine to DL-homocystine, which is then reduced back to DL-homocysteine before cyclization.

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the synthetic method. Traditional methods involving the co-heating of DL-methionine and sulfuric acid may have yields as low as 55%.[3] More optimized methods, such as those employing sodium metal in liquid ammonia (B1221849) or electrochemical reduction, can achieve yields ranging from 79% to over 90%.[2][3][4]

Q4: What are the main impurities I should be aware of?

A4: Common impurities include inorganic salts (like sodium chloride if sodium salts are used in the process), unreacted starting materials, and side-reaction byproducts.[1] Some older methods have been noted to result in metal impurities.[3]

Troubleshooting Guide

Low Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis process. Here are some common causes and their solutions:

  • Incomplete Demethylation of DL-Methionine:

    • Cause: Insufficient reaction time, incorrect temperature, or suboptimal reagent ratios can lead to incomplete conversion of DL-methionine.

    • Solution: Ensure the reaction conditions are optimized. For methods using sodium in liquid ammonia, maintaining a low temperature (e.g., -35 to -40°C) is crucial.[2][4] Monitor the reaction progress using techniques like liquid chromatography to ensure completion.[2]

  • Side Reactions:

    • Cause: The formation of byproducts can reduce the amount of desired product. For instance, in some methods, a significant amount of solid waste and high-concentration wastewater can be generated, indicating loss of product to side reactions.[3]

    • Solution: Choose a synthetic route known for higher selectivity and fewer side products. Newer electrochemical methods, for example, are reported to have higher yields and purity.[3]

  • Losses during Workup and Purification:

    • Cause: Product can be lost during extraction, filtration, and recrystallization steps. The removal of inorganic salts, such as sodium chloride, can be particularly challenging and lead to product loss.[1]

    • Solution: Optimize purification procedures. For removing sodium chloride, techniques like using a phase transfer catalyst in an aqueous alcoholic medium have been developed to improve efficiency and reduce product loss.[1] Careful handling during transfers and ensuring complete precipitation during recrystallization are also important.

Product Purity Issues

Q: My final product is contaminated with inorganic salts. How can I effectively remove them?

A: Inorganic salt contamination, particularly sodium chloride, is a common issue. Here are some effective purification strategies:

  • Cation Exchange Resin:

    • Method: Treating the reaction mixture with a cation exchange resin can effectively remove sodium ions.[2][4]

    • Protocol: After quenching the reaction, the resulting solid mixture containing the product and salts is dissolved in water and passed through a cation exchange column. The eluate containing the product is then collected.

  • Recrystallization from Mixed Solvents:

    • Method: Recrystallization using a mixture of solvents, such as isopropyl alcohol and water, can be used to precipitate the product while leaving the more soluble inorganic salts in the solution.[1]

    • Protocol: The crude product is dissolved in the solvent mixture at an elevated temperature (e.g., 60-70°C), and then cooled to a low temperature (e.g., 5-10°C) to induce crystallization of the pure product.

  • Phase Transfer Catalysis:

    • Method: Employing a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in an aqueous alcoholic medium can facilitate the removal of inorganic salts.[1]

Q: I am observing unexpected byproducts in my final product. What could be their origin?

A: The formation of byproducts is dependent on the specific synthetic route and reaction conditions.

  • Incomplete Cyclization: If the cyclization of DL-homocysteine is not complete, you may have residual DL-homocysteine in your final product. Ensure that the cyclization conditions (e.g., acidic environment, temperature) are optimal.

  • Oxidation: DL-homocysteine can be susceptible to oxidation, leading to the formation of DL-homocystine. Performing the reaction under an inert atmosphere can help minimize this side reaction.

  • Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the product.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Starting MaterialKey Reagents and ConditionsReported YieldPurityNotes
DL-MethionineCo-heating with sulfuric acid~55%Not specifiedTraditional method, can generate significant waste.[3]
DL-MethionineSodium metal in liquid ammonia, -35 to -40°C; HCl79%Not specifiedRequires cryogenic conditions.[2][4]
IntermediateIodine, 25% ammonia water, 65°C, 0.6 MPa94.95%99.756%High yield and purity reported.[2]
DL-MethionineElectrochemical reduction using graphite (B72142) electrodes84.1%99.7%A more environmentally friendly method, avoids heavy metal contamination from lead electrodes.[3]

Experimental Protocols

Protocol: Synthesis of this compound from DL-Methionine using Sodium in Liquid Ammonia

This protocol is a generalized procedure based on reported methods.[2][4]

Materials:

  • DL-Methionine

  • Dry ammonia

  • Sodium metal

  • Dry ice

  • Acetonitrile

  • Ammonium (B1175870) chloride

  • Cation exchange resin

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a cryogenic autoclave pre-cooled to -40°C with a dry ice-acetonitrile bath, add DL-methionine.

  • Demethylation: Slowly introduce dry ammonia gas until the DL-methionine is completely dissolved in the condensed liquid ammonia.

  • At a temperature of -35 to -40°C, add chopped sodium metal in batches.

  • Monitor the reaction progress by liquid chromatography until completion.

  • Quenching: Once the reaction is complete, carefully transfer the clear supernatant to another flask.

  • Quench the reaction by adding ammonium chloride.

  • Allow the reaction mixture to warm to room temperature to evaporate the ammonia.

  • Purification: The resulting solid is a mixture of DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.

  • Dissolve the solid mixture in water and pass it through a cation exchange resin to remove sodium ions.

  • Cyclization and Isolation: Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.

  • Concentrate the solution to obtain this compound.

  • The product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway DL_Methionine DL-Methionine DL_Homocysteine DL-Homocysteine DL_Methionine->DL_Homocysteine  Demethylation  (e.g., Na/NH3) DL_Homocysteine_Thiolactone DL-Homocysteine Thiolactone HCl DL_Homocysteine->DL_Homocysteine_Thiolactone  Cyclization  (HCl)

Caption: Synthesis pathway of DL-Homocysteine thiolactone HCl from DL-Methionine.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield or Purity Issue check_reaction Check Reaction Completion (e.g., TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check reagent stoichiometry incomplete_reaction->optimize_conditions Yes check_purification Analyze Crude vs. Pure Product incomplete_reaction->check_purification No purification_issue Significant Loss During Purification? check_purification->purification_issue optimize_purification Optimize Purification: - Choose appropriate recrystallization solvent - Use ion-exchange for salt removal - Minimize transfers purification_issue->optimize_purification Yes side_reactions Check for Side Products purification_issue->side_reactions No modify_protocol Modify Protocol: - Use milder reaction conditions - Consider alternative synthetic route side_reactions->modify_protocol

Caption: Troubleshooting workflow for low yield or purity in synthesis.

References

Stability of DL-Homocysteine thiolactone in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DL-Homocysteine thiolactone (HTL) in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of DL-Homocysteine thiolactone in aqueous solutions?

A1: The stability of DL-Homocysteine thiolactone is highly dependent on the pH of the solution. The thiolactone ring is generally stable in neutral to acidic conditions but is susceptible to hydrolysis under alkaline (basic) conditions, which leads to the opening of the ring and formation of homocysteine.[1] At a physiological pH of 7.4, DL-Homocysteine thiolactone has a half-life of approximately 24-30 hours.[2]

Q2: How should I store DL-Homocysteine thiolactone stock solutions?

A2: For long-term stability, it is recommended to store stock solutions of DL-Homocysteine thiolactone at -80°C, where they can be viable for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: Can I use common laboratory buffers like PBS and Tris with DL-Homocysteine thiolactone?

A3: Yes, but with caution. Phosphate-Buffered Saline (PBS) typically has a pH of 7.4. At this pH, gradual degradation of the thiolactone will occur over time. Tris buffers are known to have a pH that is sensitive to temperature changes. It is crucial to verify that the pH of the Tris buffer is at or below 7.4 at the temperature of your experiment to minimize degradation.[4]

Q4: How does temperature affect the stability of DL-Homocysteine thiolactone?

A4: As with most chemical compounds, higher temperatures accelerate the degradation of DL-Homocysteine thiolactone in solution. This effect is more pronounced in buffers with a pH above neutral. For experiments requiring prolonged incubations at elevated temperatures, such as 37°C, it is recommended to prepare fresh solutions and account for potential degradation over the course of the experiment.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results Degradation of DL-Homocysteine thiolactone due to improper buffer conditions.Verify that the pH of your experimental buffer is in the optimal range (acidic to neutral). Consider using a more stable buffer system like citrate (B86180) or MES for long-term experiments.
Loss of compound activity Instability of DL-Homocysteine thiolactone in the experimental setup.Prepare fresh solutions of DL-Homocysteine thiolactone for each experiment. If prolonged incubation is necessary, perform a stability test under your specific experimental conditions (temperature, buffer, duration) to quantify the extent of degradation.
Precipitation of the compound Poor solubility in the chosen solvent or buffer.DL-Homocysteine thiolactone hydrochloride has good solubility in DMSO and PBS (pH 7.2).[5] If using other buffers, ensure the concentration does not exceed its solubility limit. Gentle warming or sonication may aid in dissolution.

Stability of DL-Homocysteine Thiolactone in Different Buffer Systems

The following tables summarize the expected stability of DL-Homocysteine thiolactone in common laboratory buffer systems based on the known chemistry of its thiolactone ring. The stability is categorized as High, Moderate, or Low.

Disclaimer: Specific quantitative kinetic data for DL-Homocysteine thiolactone in these exact buffer systems is limited in the literature. The stability trends are inferred from data on similar thiolactone compounds and the known pH-dependent hydrolysis of DL-Homocysteine thiolactone. For precise quantification, it is recommended to perform a stability study under your specific experimental conditions.

Buffer System pH Range Temperature Expected Stability Recommendations
Citrate Buffer 4.0 - 6.04°C - 37°CHighRecommended for long-term experiments where an acidic pH is suitable.[4]
MES Buffer 6.0 - 6.54°C - 37°CHighA good alternative to phosphate (B84403) buffers, especially for experiments in the slightly acidic range.[4]
Phosphate-Buffered Saline (PBS) 7.44°C - 37°CModerateSuitable for short-term experiments. Prepare fresh solutions before use due to gradual hydrolysis at this pH.[4]
HEPES Buffer 7.2 - 7.625°C - 37°CLow to ModerateSimilar stability profile to PBS. The rate of hydrolysis will increase with temperature.[4]
Tris Buffer 7.0 - 8.025°C - 37°CLow to ModerateThe pH of Tris is temperature-dependent. Ensure the pH is verified at the experimental temperature. Stability decreases as the pH increases above 7.4.[4]
Borate Buffer > 8.025°C - 37°CLowAlkaline pH will lead to rapid hydrolysis of the thiolactone ring. Not recommended for storing the active compound.

Experimental Protocols

Protocol for Assessing the Stability of DL-Homocysteine Thiolactone by HPLC

This protocol outlines a general method for determining the stability of DL-Homocysteine thiolactone in a specific buffer system over time.

1. Materials:

  • This compound

  • Selected buffer (e.g., Citrate, MES, PBS, HEPES)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostated incubator or water bath

  • Autosampler vials

2. Procedure:

  • Preparation of Solutions:

    • Prepare the desired buffer solution at the target pH and concentration.

    • Prepare a stock solution of DL-Homocysteine thiolactone in the chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Place the solution in a thermostated environment set to the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.

    • Immediately transfer the aliquot to an HPLC vial and either analyze immediately or store at -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Establish an appropriate mobile phase and gradient. A common mobile phase for analyzing homocysteine thiolactone consists of a mixture of an aqueous phase with a small percentage of acid (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Set the detector to monitor the absorbance at a wavelength where DL-Homocysteine thiolactone absorbs (e.g., around 210-220 nm for the thiolactone bond) or use a mass spectrometer for more specific detection.

    • Inject a standard solution of DL-Homocysteine thiolactone of known concentration to determine its retention time and peak area.

    • Inject the aliquots collected at each time point.

  • Data Analysis:

    • Quantify the peak area corresponding to DL-Homocysteine thiolactone in each sample.

    • Plot the concentration or peak area of DL-Homocysteine thiolactone as a function of time.

    • From this plot, you can determine the degradation rate and the half-life (t½) of the compound under the tested conditions.

Signaling Pathways and Experimental Workflows

Inhibition of Insulin (B600854) Signaling by DL-Homocysteine Thiolactone

DL-Homocysteine thiolactone has been shown to inhibit the insulin signaling pathway, potentially through the induction of oxidative stress.[6] This inhibition primarily affects the early events in the signal transduction cascade, leading to impaired downstream metabolic functions like glycogen (B147801) synthesis.[1][6]

Insulin_Signaling_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates Glycogen_Synthase Glycogen Synthase AKT->Glycogen_Synthase Activates Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis HTL DL-Homocysteine Thiolactone Oxidative_Stress Oxidative Stress HTL->Oxidative_Stress Oxidative_Stress->IR Inhibits Phosphorylation Oxidative_Stress->IRS1 Inhibits Phosphorylation

Caption: Inhibition of Insulin Signaling by DL-Homocysteine Thiolactone.

Biased GPCR Signaling by N-Homocysteinylation of β-Arrestins

N-homocysteinylation, a modification of protein lysine (B10760008) residues by DL-Homocysteine thiolactone, can target β-arrestins. This modification disrupts the normal interaction between β-arrestins and G protein-coupled receptors (GPCRs), leading to a bias in signaling. Specifically, it can inhibit the β-arrestin-mediated desensitization of the receptor, resulting in prolonged G protein signaling.[7][8]

GPCR_Signaling_Bias cluster_normal Normal Signaling cluster_biased Biased Signaling (with HTL) Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G Protein GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Downstream_G G Protein Signaling G_Protein->Downstream_G Beta_Arrestin->GPCR Inhibits G Protein Coupling Desensitization Desensitization & Internalization Beta_Arrestin->Desensitization Agonist_b Agonist GPCR_b GPCR Agonist_b->GPCR_b G_Protein_b G Protein GPCR_b->G_Protein_b Activates N_Beta_Arrestin N-Homocysteinylated β-Arrestin GPCR_b->N_Beta_Arrestin Recruitment Inhibited Downstream_G_b Prolonged G Protein Signaling G_Protein_b->Downstream_G_b HTL DL-Homocysteine Thiolactone HTL->Beta_Arrestin Modifies

Caption: Biased GPCR Signaling due to N-Homocysteinylation of β-Arrestin.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of DL-Homocysteine thiolactone in a buffer solution.

Stability_Workflow Prep Prepare HTL solution in test buffer Incubate Incubate at controlled temperature Prep->Incubate Sample Collect aliquots at time points (t=0, 1, 2...) Incubate->Sample Quench Quench reaction (e.g., freeze at -80°C) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Quantify Quantify remaining HTL Analyze->Quantify Calculate Calculate degradation rate and half-life Quantify->Calculate

Caption: Experimental Workflow for DL-Homocysteine Thiolactone Stability Assessment.

References

How to measure the effective concentration of homocysteine thiolactone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the effective concentration of homocysteine thiolactone (HTL) in solution. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying homocysteine thiolactone (HTL)?

A1: The primary methods for the quantitative analysis of HTL in biological samples are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC is frequently coupled with UV, fluorescence, or mass spectrometry detectors for enhanced sensitivity and specificity.[1][2][3][4][5]

Q2: Do I need to derivatize HTL before analysis?

A2: Derivatization is often employed to improve the detection of HTL, especially for HPLC-UV and HPLC-fluorescence methods.[6][7] For instance, derivatization with reagents like 1-benzyl-2-chloropyridinium (B76325) bromide can enhance UV absorbance, while ortho-phthalaldehyde (OPA) is used for fluorescent detection.[3][6] However, methods like HPLC-MS/MS may not require derivatization.[8]

Q3: What are the key sample preparation steps for HTL measurement?

A3: Common sample preparation involves the separation of HTL from macromolecules, often through ultrafiltration.[1][9][10] This is typically followed by a liquid-liquid extraction, for example, using a chloroform-methanol mixture, to purify the HTL from the sample matrix.[2][9]

Q4: What is the expected concentration range of HTL in biological samples?

A4: HTL concentrations can vary significantly depending on the sample type. For example, in human plasma, concentrations have been reported to range from undetectable to 34.8 nM.[10] In urine, the concentration can range from 36.67 to 693.12 nmol/L.[6]

Q5: Are there commercially available kits for HTL measurement?

A5: Yes, ELISA kits are commercially available for the quantification of HTL in various biological samples, including body fluids and tissue homogenates.[5] These kits provide a convenient and high-throughput method for HTL analysis.

Troubleshooting Guides

Issue 1: Low or No Signal Detected

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the liquid-liquid extraction protocol. Ensure the correct solvent ratios and pH are used.
Degradation of HTL HTL is a reactive molecule. Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to prevent degradation.
Insufficient Derivatization If using a derivatization-based method, ensure the derivatizing agent is fresh and used at the optimal concentration and reaction time.[7]
Low Concentration in Sample Concentrate the sample before analysis or switch to a more sensitive detection method (e.g., from UV to fluorescence or mass spectrometry).[3][4]

Issue 2: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
Matrix Effects Improve the sample cleanup procedure. Consider using solid-phase extraction (SPE) for more effective removal of interfering substances.[4]
Contaminated Reagents or Solvents Use high-purity solvents and reagents (e.g., HPLC grade). Prepare fresh solutions regularly.
Non-specific Binding (ELISA) Optimize blocking and washing steps in the ELISA protocol. Use the recommended buffers and incubation times.
Co-elution of Similar Compounds Adjust the HPLC gradient, mobile phase composition, or column chemistry to improve the separation of HTL from other sample components.

Issue 3: Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample collection, processing, and storage procedures.
Pipetting Errors Calibrate pipettes regularly. Use precise pipetting techniques, especially for small volumes.
Instrument Instability Ensure the analytical instrument (e.g., HPLC, GC-MS) is properly maintained and calibrated.
Variability in Derivatization Reaction Control the temperature and timing of the derivatization reaction precisely.

Experimental Protocols

HPLC-UV Method for HTL Quantification

This protocol is based on the separation of HTL by reverse-phase HPLC and detection by UV absorbance at 240 nm.[1][9]

1. Sample Preparation:

  • Centrifuge the biological sample to remove particulate matter.
  • Perform ultrafiltration to separate HTL from macromolecules.[1]
  • Extract the filtrate with a chloroform-methanol solution.
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
  • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.[6]
  • Flow Rate: 1 mL/min.[6]
  • Detection: UV absorbance at 240 nm.[1]
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve using known concentrations of pure HTL.
  • Quantify the HTL concentration in the samples by comparing their peak areas to the standard curve.

GC-MS Method for HTL Quantification

This method involves derivatization of HTL followed by analysis using GC-MS for high sensitivity and specificity.[2][4]

1. Sample Preparation and Derivatization:

  • Extract HTL from the sample using a chloroform-methanol mixture.[2]
  • Lyophilize the extract.
  • Derivatize the dried residue with N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) and trimethylchlorosilane (TMCS).[2]

2. GC-MS Conditions:

  • Column: A suitable capillary column for GC-MS analysis.
  • Carrier Gas: Helium.
  • Temperature Program: Optimize the temperature gradient for the separation of the derivatized HTL.
  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[4]
  • Detection: Mass spectrometer operating in Single Ion Monitoring (SIM) mode for target ions of derivatized HTL.

3. Quantification:

  • Use a deuterated internal standard (d4-HTL) for improved accuracy.[4]
  • Create a calibration curve by analyzing standards with known HTL concentrations and a fixed amount of the internal standard.
  • Determine the HTL concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: Comparison of HTL Quantification Methods

Method Detection Principle Sensitivity Sample Types Key Advantages Key Disadvantages
HPLC-UV UV Absorbance5 pmol[1]Plasma, Cells, Bacteria, Yeast[1]Relatively simple, widely availableLower sensitivity, may require derivatization
HPLC-Fluorescence Fluorescence Emission200 fmol[3]Cell Cultures[3], Plasma[10]High sensitivityRequires derivatization with a fluorogenic reagent
GC-MS Mass-to-charge ratioLOQ: 0.05 µmol/L[2]Saliva, Urine[2], Plasma[4]High specificity and sensitivityRequires derivatization, more complex instrumentation
HPLC-MS/MS Tandem Mass SpectrometryLOQ: 20 nmol/L[8]Urine[8]Very high specificity and sensitivity, may not require derivatizationExpensive instrumentation, requires expertise
ELISA Antibody-Antigen BindingDependent on kitBody fluids, Tissue homogenates[5]High throughput, easy to usePotential for cross-reactivity, may be less precise than chromatographic methods

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Ultrafiltration Ultrafiltration Sample->Ultrafiltration Extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Ultrafiltration->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization HPLC HPLC Separation Derivatization->HPLC HPLC-based methods GC GC Separation Derivatization->GC GC-MS method Detection Detection (UV/Fluorescence/MS) HPLC->Detection GC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Result HTL Concentration Quantification->Result

Caption: General experimental workflow for the quantification of homocysteine thiolactone.

troubleshooting_logic cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues cluster_solutions Potential Solutions Start Problem Encountered NoSignal Low or No Signal Start->NoSignal HighNoise High Background Noise Start->HighNoise PoorReproducibility Poor Reproducibility Start->PoorReproducibility OptimizeExtraction Optimize Sample Prep NoSignal->OptimizeExtraction CheckReagents Check Reagents & Standards NoSignal->CheckReagents HighNoise->OptimizeExtraction InstrumentCal Calibrate Instrument HighNoise->InstrumentCal PoorReproducibility->InstrumentCal StandardizeProtocol Standardize Protocol PoorReproducibility->StandardizeProtocol

Caption: Troubleshooting logic for common issues in HTL measurement.

References

Minimizing oxidative damage during DL-Homocysteine thiolactone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with DL-Homocysteine thiolactone (HcyT). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize oxidative damage and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DL-Homocysteine thiolactone induces oxidative damage?

A1: DL-Homocysteine thiolactone (HcyT) induces oxidative damage primarily through a process called N-homocysteinylation, where it forms isopeptide bonds with lysine (B10760008) residues in proteins.[1] This modification can alter protein structure and function. The incorporated homocysteine can then undergo autooxidation, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive thiyl radicals.[2][3] These thiyl radicals can participate in a kinetically favored intramolecular hydrogen atom transfer (HAT) to form carbon-centered radicals, which are potent precursors of protein carbonyls and other markers of oxidative damage.[2][3] This cascade of events can occur even at physiological temperatures and in the absence of added oxidants.[2][3]

Q2: My cells show increased signs of stress and death after treatment with HcyT. What could be the cause?

A2: Increased cell stress and death following HcyT treatment are common and are often linked to oxidative stress and apoptosis. HcyT has been shown to be cytotoxic and can promote programmed cell death (apoptosis), as evidenced by the activation of caspase-3 and DNA fragmentation in endothelial cells.[4] The oxidative stress induced by HcyT, through the generation of ROS, can damage cellular components, leading to cellular dysfunction and eventual death. It is also more cytotoxic and pro-inflammatory than homocysteine itself.[4]

Q3: Can HcyT interfere with the function of antioxidant enzymes in my experimental system?

A3: Yes, HcyT can directly impact the activity of crucial antioxidant enzymes. For instance, in vitro studies have demonstrated that HcyT can decrease the paraoxonase and aryl esterase activities of the HDL-associated antioxidant enzyme PON1 in a concentration-dependent manner.[5][6] N-homocysteinylation of proteins can affect the function of enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, thereby impairing the cell's ability to counteract oxidative stress.[7]

Q4: How should I prepare and handle DL-Homocysteine thiolactone solutions to minimize spontaneous oxidation?

A4: To minimize auto-oxidation, DL-Homocysteine thiolactone solutions should be prepared fresh for each experiment. It is advisable to use deoxygenated buffers (e.g., by bubbling with nitrogen or argon gas) for reconstitution. Stock solutions can be prepared in an acidic buffer (e.g., 50 mmol L⁻¹ HCl) to improve stability and should be stored at low temperatures (e.g., 4°C for short-term or -80°C for long-term storage) in tightly sealed containers to limit exposure to air.[8]

Troubleshooting Guides

Issue 1: High background oxidative stress in control groups.
Possible Cause Troubleshooting Step
Contaminated Reagents Use high-purity, sterile, and endotoxin-free water and reagents.
Spontaneous Oxidation of Media Prepare cell culture media fresh and avoid prolonged exposure to light and air.
Improper HcyT Handling Prepare HcyT solutions immediately before use in deoxygenated buffers.
Issue 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step
Variable HcyT Activity Ensure consistent timing between the preparation of the HcyT solution and its application to the experimental system.
Cell Culture Variability Use cells of a similar passage number and ensure consistent cell density at the time of treatment.
Pipetting Errors Calibrate pipettes regularly and use precise pipetting techniques.
Issue 3: Antioxidant treatment is not effectively reducing HcyT-induced oxidative damage.
Possible Cause Troubleshooting Step
Inappropriate Antioxidant The chosen antioxidant may not target the specific ROS generated by HcyT. Consider using a broader spectrum antioxidant or a combination of antioxidants. For example, N-acetyl-cysteine (NAC), tempol, vitamin C, and vitamin E have shown efficacy.[4][9]
Insufficient Concentration or Pre-incubation Time Optimize the concentration and pre-incubation time of the antioxidant to ensure adequate cellular uptake and activity before HcyT exposure.
Alternative Damage Pathways HcyT may induce cellular damage through pathways other than oxidative stress. Antioxidants may not completely rescue the phenotype.[4]

Quantitative Data Summary

The following table summarizes the effects of DL-Homocysteine thiolactone and its combination with other agents on various oxidative stress markers as reported in an isolated rat heart model.

Treatment GroupSuperoxide (O₂⁻)Hydrogen Peroxide (H₂O₂)TBARS (Lipid Peroxidation)
DL-Hcy TLHC alone No significant changeNo significant changeNo significant change
DL-Hcy TLHC + L-NAME DecreasedDecreasedDecreased
DL-Hcy TLHC + DL-PAG No significant changeNo significant changeDecreased
DL-Hcy TLHC + PPR IX No significant changeNo significant changeDecreased
DL-Hcy TLHC: DL-Homocysteine thiolactone hydrochloride; L-NAME: an inhibitor of NOS; DL-PAG: an irreversible inhibitor of CSE; PPR IX: an inhibitor of HO-1.
Data adapted from studies on isolated rat hearts.[1][10][11]

Experimental Protocols

Protocol 1: Measurement of Thiobarbituric Acid Reactive Substances (TBARS)

This method assesses lipid peroxidation by measuring malondialdehyde (MDA), a product of lipid breakdown.

  • Sample Preparation: Homogenize tissue samples or collect cell lysates in a suitable buffer on ice.

  • Reaction Mixture: To 100 µL of the sample, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid.

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Extraction: After cooling, add 1 mL of n-butanol and 5 mL of pyridine. Vortex vigorously and centrifuge at 4000 rpm for 10 minutes.

  • Measurement: Read the absorbance of the organic layer at 532 nm.

  • Quantification: Calculate the concentration of TBARS using a standard curve prepared with MDA.

Protocol 2: In Vitro Treatment of Endothelial Cells with HcyT and Antioxidants

This protocol describes the treatment of Human Umbilical Vein Endothelial Cells (HUVECs) to study the protective effects of antioxidants against HcyT-induced damage.

  • Cell Seeding: Plate HUVECs in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Antioxidant Pre-treatment: Pre-incubate the cells with the desired antioxidant (e.g., 2.5 mM N-acetyl-cysteine (NAC) or 1 mM tempol) for 30 minutes.[9]

  • HcyT Treatment: Add DL-Homocysteine thiolactone to the culture medium at the final desired concentration (e.g., 1 mM).[9]

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).[9]

  • Endpoint Analysis: Following incubation, perform assays to measure oxidative stress (e.g., DHE for superoxide, Amplex Red for H₂O₂), cell viability, or apoptosis.[9]

Visualizations

cluster_0 Experimental Workflow: HcyT-Induced Oxidative Stress cluster_1 Troubleshooting Logic prep Prepare fresh HcyT in deoxygenated buffer treat Treat cells/tissue with HcyT prep->treat incubate Incubate for defined period treat->incubate measure Measure oxidative damage markers (e.g., ROS, TBARS) incubate->measure analyze Analyze and compare data measure->analyze issue High Oxidative Damage Observed check_antioxidant Check antioxidant (type, concentration, pre-incubation) issue->check_antioxidant check_reagents Verify reagent purity and solution prep issue->check_reagents optimize Optimize antioxidant protocol check_antioxidant->optimize rerun Prepare fresh reagents and repeat check_reagents->rerun

Caption: A flowchart illustrating a typical experimental workflow for studying HcyT-induced oxidative stress and a basic troubleshooting guide.

HcyT DL-Homocysteine thiolactone (HcyT) N_homocysteinylation N-homocysteinylation of Proteins (Lys residues) HcyT->N_homocysteinylation Thiyl_Radical Thiyl Radical Formation N_homocysteinylation->Thiyl_Radical Autooxidation ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) N_homocysteinylation->ROS Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical Intramolecular HAT Oxidative_Damage Oxidative Damage (Protein carbonyls, Lipid peroxidation) ROS->Oxidative_Damage Carbon_Radical->Oxidative_Damage Antioxidants Antioxidants (NAC, Tempol, Vit C/E) Antioxidants->Thiyl_Radical Scavenge Antioxidants->ROS Inhibit

Caption: Signaling pathway of HcyT-induced oxidative damage and the intervention points for antioxidants.

References

Technical Support Center: Interpreting Unexpected Phenotypes in DL-Homocysteine Thiolactone Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes during experiments involving DL-Homocysteine thiolactone (Hcy-TL).

Frequently Asked Questions (FAQs)

Q1: What is DL-Homocysteine thiolactone and what is its primary mechanism of action?

DL-Homocysteine thiolactone (Hcy-TL) is a cyclic thioester of the amino acid homocysteine. Its primary mechanism of toxicity stems from its high reactivity, leading to the N-homocysteinylation of protein lysine (B10760008) residues.[1][2] This post-translational modification can alter protein structure and function, leading to cellular damage and various pathological conditions.[1][2]

Q2: What are the well-documented phenotypes observed in animals treated with Hcy-TL?

Documented phenotypes include cardiovascular, neurological, and vascular effects. In animal models, Hcy-TL administration has been shown to decrease cardiac contractility, lower systolic left ventricular pressure, and reduce coronary flow.[3][4][5] Neurologically, it is known to be an epileptogenic agent, inducing seizures in rodents.[3][6] Furthermore, it can contribute to the formation of arteriosclerotic plaques.[5]

Q3: Are there any known effects of Hcy-TL on cellular signaling pathways?

Yes, Hcy-TL has been shown to inhibit the insulin (B600854) signaling pathway by inducing oxidative stress. This leads to reduced tyrosine phosphorylation of the insulin receptor and its substrates, ultimately impairing glycogen (B147801) synthesis.[7] It also interacts with pathways involving gasotransmitters like nitric oxide (NO), hydrogen sulfide (B99878) (H₂S), and carbon monoxide (CO), which can modulate its cardiovascular effects.[2][8] In the context of neurodegeneration, Hcy-TL can exacerbate the aggregation of α-synuclein and damage the DJ-1 protein, both of which are implicated in Parkinson's disease.[1]

Troubleshooting Guide for Unexpected Phenotypes

This guide addresses potential unexpected observations during your experiments with Hcy-TL.

Issue 1: Severe and rapid onset of neurotoxicity at low doses.

  • Possible Cause: Your animal model may have a compromised ability to metabolize Hcy-TL. For instance, paraoxonase 1 (PON1) is an enzyme that hydrolyzes and detoxifies Hcy-TL.[6] Animals with lower PON1 activity may exhibit increased sensitivity.

  • Troubleshooting Steps:

    • Genotype/Phenotype your model: If possible, assess the baseline activity of PON1 or other relevant metabolic enzymes in your animal model.

    • Dose-response curve: Perform a careful dose-escalation study to determine the neurotoxic threshold in your specific model.

    • Co-administration with antioxidants: Since Hcy-TL can induce oxidative stress, consider co-administering an antioxidant like glutathione (B108866) to see if it mitigates the neurotoxic effects.[7]

Issue 2: Unexpected cardiovascular phenotypes, such as an initial increase in contractility or inconsistent changes in blood pressure.

  • Possible Cause: The cardiovascular effects of Hcy-TL can be complex due to its interaction with various gasotransmitters that have vasoactive properties.[2][8] For example, the net effect on vascular tone may depend on the balance between NO, H₂S, and CO signaling in your specific experimental context.

  • Troubleshooting Steps:

    • Measure oxidative stress markers: Quantify markers of oxidative stress (e.g., TBARS, H₂O₂) in cardiac tissue or plasma to assess its contribution.[4]

    • Use specific inhibitors: To dissect the underlying mechanism, consider co-administering inhibitors of nitric oxide synthase (e.g., L-NAME), cystathionine (B15957) gamma-lyase (e.g., DL-PAG for H₂S synthesis), or heme oxygenase (for CO synthesis).[4][8]

    • Control for anesthesia: The type of anesthetic used can have significant cardiovascular effects. Ensure you are using a consistent anesthetic regimen and consider its potential interactions with Hcy-TL.

Issue 3: Observation of metabolic abnormalities, such as hyperglycemia or insulin resistance, not central to the initial research question.

  • Possible Cause: Hcy-TL is known to impair insulin signaling via oxidative stress.[7] This can lead to a state of insulin resistance.

  • Troubleshooting Steps:

    • Assess insulin signaling: Measure the phosphorylation status of key proteins in the insulin signaling cascade (e.g., IRβ, IRS-1) in relevant tissues like the liver, skeletal muscle, or adipose tissue.[7]

    • Glucose tolerance test: Perform a glucose tolerance test (GTT) or insulin tolerance test (ITT) to formally assess the development of insulin resistance in your animal model.

    • Measure glycogen synthesis: Directly measure glycogen synthesis in tissues to confirm the downstream metabolic effects.[7]

Quantitative Data Summary

ParameterAnimal ModelDose/ConcentrationObserved EffectReference
Cardiovascular Isolated Rat Heart10 µMDecrease in max rate of left ventricular pressure, systolic pressure, and coronary flow[4][5]
Vascular Rabbit30 mg/kg for 8 weeksFormation of arteriosclerotic plaques[5]
Neurological Mice (PON1 knockout)Intraperitoneal injectionIncreased frequency and decreased latency of seizures compared to wild type[6]
Metabolic Rat Hepatoma Cells50 µMSignificant inhibition of insulin-stimulated tyrosine phosphorylation of IRβ and IRS-1[7]
Plant Growth Brassica campestris50 µMInhibition of root growth[5][9]

Key Experimental Protocols

Protocol 1: Preparation of DL-Homocysteine Thiolactone for In Vivo Administration

This protocol provides a common method for solubilizing Hcy-TL for injection.

  • Stock Solution: Prepare a stock solution of DL-Homocysteine thiolactone hydrochloride in an appropriate solvent like DMSO.

  • Vehicle Preparation: Prepare the final injection vehicle. A common vehicle consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Dilution: Add the solvents one by one. For example, to make a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to reach the final volume.[9]

  • Solubilization: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

  • Administration: It is recommended to prepare the working solution fresh on the day of use.[9] Administration can be done via routes such as intraperitoneal injection.[6]

Protocol 2: Langendorff Isolated Heart Perfusion for Cardiovascular Assessment

This ex vivo method is used to assess the direct effects of Hcy-TL on cardiac function.

  • Animal Preparation: Anesthetize the animal (e.g., Wistar rat) and perform a thoracotomy.

  • Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70 cm H₂O).[4]

  • Parameter Measurement: Insert a balloon into the left ventricle to measure isovolumetric ventricular pressure. Measure parameters such as:

    • Maximum rate of pressure development (dp/dt max)

    • Systolic Left Ventricular Pressure (SLVP)

    • Heart Rate (HR)

    • Coronary Flow (CF)[4]

  • Compound Administration: After a stabilization period, administer DL-Hcy TLHC (e.g., 10 µM) through the perfusion buffer and record changes in the measured parameters.[4]

Visualizations

G cluster_0 DL-Homocysteine Thiolactone (Hcy-TL) Administration cluster_1 Insulin Signaling Pathway HcyTL Hcy-TL OxStress Increased Oxidative Stress HcyTL->OxStress IR Insulin Receptor (IR) OxStress->IR Inhibition IRS1 IRS-1 OxStress->IRS1 Inhibition Insulin Insulin Insulin->IR IR->IRS1 pY PI3K PI3K IRS1->PI3K pY Glycogen Glycogen Synthesis PI3K->Glycogen

Caption: Hcy-TL inhibits insulin signaling via oxidative stress.

G cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Phenotyping cluster_analysis Analysis prep_sol Prepare Hcy-TL Working Solution admin_animal Administer to Animal Model (e.g., IP) prep_sol->admin_animal observe_pheno Observe for Expected & Unexpected Phenotypes admin_animal->observe_pheno measure_params Measure Specific Parameters (e.g., ECG, Blood Glucose) observe_pheno->measure_params collect_tissue Collect Tissue/ Blood Samples measure_params->collect_tissue analyze_bio Biochemical/ Molecular Analysis collect_tissue->analyze_bio

Caption: General experimental workflow for in vivo Hcy-TL studies.

G cluster_effects Cardiovascular Effects cluster_gaso Modulating Gasotransmitters HcyTL DL-Homocysteine Thiolactone Cardio_out Altered Cardiac Contractility & Coronary Flow HcyTL->Cardio_out NO Nitric Oxide (NO) HcyTL->NO interacts H2S Hydrogen Sulfide (H2S) HcyTL->H2S interacts CO Carbon Monoxide (CO) HcyTL->CO interacts NO->Cardio_out H2S->Cardio_out CO->Cardio_out

Caption: Hcy-TL cardiovascular effects are modulated by gasotransmitters.

References

Technical Support Center: Quantifying N-Homocysteinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-homocysteinylated proteins. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection and quantification of this critical post-translational modification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying N-homocysteinylated proteins?

A1: The quantification of N-homocysteinylated proteins presents several analytical challenges. Due to its heterogeneity and relatively low abundance, detecting this post-translational modification can be difficult.[1][2][3] The modification can occur at multiple lysine (B10760008) residues within a single protein, and the overall level of N-homocysteinylation is often low compared to the total protein amount.[1] Furthermore, the lack of highly specific and sensitive antibodies has historically hindered straightforward immunological detection.[4] Mass spectrometry-based approaches, while powerful, can be hampered by the low abundance of modified peptides and potential sample complexity.[1][5]

Q2: What are the common methods for detecting and quantifying N-homocysteinylated proteins?

A2: Several methods are employed, each with its own advantages and limitations:

  • Mass Spectrometry (MS): This is a powerful technique for identifying specific sites of N-homocysteinylation and quantifying modified peptides.[6][7][8] Methods often involve proteolytic digestion of proteins followed by liquid chromatography-mass spectrometry (LC/MS) analysis.[6][7][8]

  • Chemical Tagging and Affinity Enrichment: To overcome the challenge of low abundance, chemical methods have been developed to selectively derivatize N-homocysteinylated proteins with tags (e.g., biotin (B1667282) or fluorescent probes) containing an aldehyde group.[1][2][3][9] This allows for subsequent detection via western blotting or affinity enrichment using aldehyde-functionalized resins to reduce sample complexity before MS analysis.[1][2][3][9]

  • Immunological Methods (ELISA, Western Blotting, Dot Blotting): Polyclonal antibodies raised against N-homocysteinylated proteins can be used for detection.[4][10][11] However, the specificity of these antibodies needs to be carefully validated.[4]

  • Amino Acid Analysis: This traditional method involves the complete hydrolysis of proteins and subsequent quantification of the released homocysteine by HPLC.[1] A major drawback is that this method cannot identify the specific sites of modification.[1]

Q3: How does homocysteine thiolactone (Hcy TL) relate to N-homocysteinylation?

A3: Homocysteine thiolactone (Hcy TL) is a reactive metabolite of homocysteine.[1][12] It is this molecule, not homocysteine itself, that directly reacts with the epsilon-amino groups of protein lysine residues to form a stable amide bond, resulting in N-homocysteinylated proteins.[1][12] This process is a non-enzymatic post-translational modification.[12]

Troubleshooting Guides

Mass Spectrometry-Based Quantification
Issue Possible Cause Troubleshooting Steps
Low or no detection of N-homocysteinylated peptides Low abundance of the modification.- Employ affinity enrichment strategies using aldehyde resins to concentrate N-homocysteinylated peptides before MS analysis.[1][2] - Optimize proteolytic digestion to ensure efficient release of modified peptides.
Inefficient ionization of modified peptides.- Adjust mass spectrometer source parameters. - Consider chemical derivatization to improve ionization efficiency.
Inappropriate data analysis parameters.- Ensure the search parameters in your proteomics software include the mass shift for N-homocysteinylation (+117.026 Da for the homocysteine thiolactone moiety).[1] - Search for characteristic neutral loss fragments (e.g., 117 m/z for singly charged ions).[1]
Difficulty in identifying modification sites Multiple potential lysine residues for modification.- Use high-resolution mass spectrometry for accurate mass measurement and fragmentation analysis. - Perform manual validation of MS/MS spectra for confident site localization.
Insufficient fragmentation of the peptide backbone.- Optimize collision energy (HCD, CID) or use alternative fragmentation methods (ETD, UVPD) that may provide complementary fragmentation information.
Antibody-Based Detection (Western Blotting/ELISA)
Issue Possible Cause Troubleshooting Steps
High background or non-specific bands Poor antibody specificity.- Validate the specificity of your primary antibody by performing competitive ELISA or dot-blot assays using native and N-homocysteinylated proteins.[4][11] - Include appropriate negative controls (e.g., unmodified protein).
Insufficient blocking.- Optimize blocking conditions (e.g., type of blocking agent, incubation time, and temperature).
Weak or no signal Low abundance of N-homocysteinylated protein in the sample.- Enrich the sample for the target protein before running the gel. - Consider using a more sensitive detection system (e.g., chemiluminescence).
Poor antibody performance.- Titrate the primary and secondary antibodies to find the optimal concentrations. - Ensure the antibodies have been stored correctly.

Quantitative Data Summary

The following table summarizes quantitative data from studies on N-homocysteinylated proteins, providing a reference for expected levels and detection limits.

Parameter Value Method Reference
N-homocysteinylation in human hemoglobin1.4%Chemical Tagging & Western Blot[1]
N-homocysteinylation in rat hemoglobin8.2%Chemical Tagging & Western Blot[1]
Detection limit for N-Hcy myoglobin~80 ng (4.7 pmole)Rhodamine-aldehyde labeling & Fluorescence Imaging[1]
Plasma N-linked protein Hcy in normal humans~15.6 µmol/LNot specified[13]
Plasma "total" Hcy in normal humans~7 µmol/LNot specified[13]

Experimental Protocols

Protocol 1: Affinity Enrichment of N-Homocysteinylated Peptides

This protocol is adapted from a method for enriching N-homocysteinylated peptides from a complex mixture prior to mass spectrometry analysis.[1]

Materials:

  • Tryptic digest of N-homocysteinylated protein sample

  • Binding solution: 150 mM citric acid, 20 mM TCEP, 20% acetonitrile, pH 3

  • Aldehyde-functionalized resin (e.g., Self Pack POROS 20 AL resin)

  • Spin columns

  • Wash solution: Water and Binding solution

  • Elution solution (as recommended by resin manufacturer, typically a high pH buffer or a solution containing a competing amine)

Procedure:

  • Dissolve the tryptic digest of the N-homocysteinylated protein sample in the binding solution.

  • Precondition the aldehyde resin according to the manufacturer's instructions. This typically involves washing with water followed by the binding solution.

  • Add the dissolved peptide sample to the preconditioned resin in a spin column.

  • Incubate to allow for the capture of N-homocysteinylated peptides.

  • Wash the resin extensively with the binding solution to remove non-specifically bound peptides.

  • Wash the resin with water to remove salts.

  • Elute the enriched N-homocysteinylated peptides from the resin using the appropriate elution solution.

  • The eluted peptides are now ready for desalting and analysis by mass spectrometry.

Protocol 2: Biotin Labeling and Chemiluminescence Detection of N-Homocysteinylated Proteins

This protocol outlines a method for detecting N-homocysteinylated proteins in biological samples using a biotin-aldehyde tag followed by western blotting.[1]

Materials:

  • Protein sample (e.g., plasma, cell lysate)

  • Biotin-aldehyde tag

  • Labeling buffer: Mildly acidic buffer (e.g., 50 mM citric acid, pH 3-5) containing a reducing agent (e.g., 500 µM TCEP)

  • SDS-PAGE reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Incubate the protein sample with the biotin-aldehyde tag in the labeling buffer at 25°C in the dark for 8-16 hours.

  • Separate the labeled proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Detect the signal using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_direct_detection Direct Detection protein_sample Protein Sample (e.g., Plasma, Cell Lysate) digestion Tryptic Digestion protein_sample->digestion chemical_labeling Chemical Labeling (Biotin/Fluorescent Aldehyde) protein_sample->chemical_labeling affinity_enrichment Affinity Enrichment (Aldehyde Resin) digestion->affinity_enrichment lc_ms LC-MS/MS Analysis affinity_enrichment->lc_ms data_analysis Data Analysis (Identification & Quantification) lc_ms->data_analysis sds_page SDS-PAGE chemical_labeling->sds_page western_blot Western Blot / Fluorescence Imaging sds_page->western_blot

Caption: Experimental workflows for quantifying N-homocysteinylated proteins.

chemical_reaction cluster_reaction Chemical Labeling Reaction cluster_selectivity Reaction Selectivity nhp N-Homocysteinylated Protein (γ-aminothiol group) thiazine Stable 1,3-Thiazine Derivative (Detectable) nhp->thiazine + Mildly Acidic Conditions (pH 3-5) aldehyde Aldehyde Tag (Biotin or Fluorophore) aldehyde->thiazine + native_protein Native Protein (ε-amino group) schiff_base Reversible Schiff Base (Unstable) native_protein->schiff_base + Aldehyde Disfavored at low pH

Caption: Selective chemical labeling of N-homocysteinylated proteins.

References

Avoiding contamination in DL-Homocysteine thiolactone hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of DL-Homocysteine thiolactone hydrochloride solutions to minimize contamination and ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue Possible Cause Recommended Solution
Precipitate forms in aqueous solution upon storage Hydrolysis of the thiolactone ring to form the less soluble homocysteine. This process is accelerated by neutral to alkaline pH.Prepare fresh solutions for each experiment, especially when using physiological buffers (pH ~7.4). If storage is necessary, use a slightly acidic buffer (pH < 7) and store at 4°C for no longer than 24 hours. For longer-term storage, prepare aliquots in an anhydrous organic solvent like DMSO and store at -20°C or -80°C.[1][2]
Inconsistent experimental results Degradation of this compound due to improper solution preparation or storage. This leads to variable concentrations of the active compound and its hydrolytic byproducts.Strictly adhere to the recommended protocols for solution preparation. Always use high-purity solvents and prepare solutions fresh. Validate the concentration and purity of your stock solutions periodically using methods like HPLC.
Loss of biological activity The thiolactone ring has been hydrolyzed, or the compound has reacted with components in the experimental medium.Ensure the pH of the final experimental medium is compatible with the stability of the thiolactone. Add the this compound solution to the experimental medium immediately before starting the experiment.
Unexpected side effects in cell culture Formation of homocysteine via hydrolysis, which can have its own biological effects. Reaction with primary amine groups of proteins (N-homocysteinylation) or cysteine residues (S-homocysteinylation), leading to altered protein function.[3]Run appropriate controls, including a control with homocysteine, to distinguish the effects of the thiolactone from its hydrolysis product. Minimize incubation times where possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is the hydrolysis of the internal thioester bond, which opens the thiolactone ring to form homocysteine. This reaction is significantly influenced by the pH of the solution.[3]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of the thiolactone ring is pH-dependent. It is relatively stable in acidic conditions but undergoes hydrolysis at a faster rate in neutral and, especially, in alkaline solutions.[4]

Q3: What are the common contaminants in a this compound solution?

A3: The most common contaminant is its hydrolysis product, homocysteine. Depending on the synthetic route, other impurities such as sodium chloride may be present in the solid material.[5][6]

Q4: What are the recommended storage conditions for solid this compound?

A4: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][7][8]

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term storage (up to 24 hours), aqueous solutions should be kept at 4°C in a slightly acidic buffer. For long-term storage, it is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO, aliquot them, and store them at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[1][2]

Data Presentation

Table 1: Stability of this compound in Solution

This table summarizes the stability of this compound under various conditions.

Solvent/Buffer pH Temperature Stability/Half-life Notes
Aqueous Buffer7.4Not specifiedAt 1 mM initial concentration, approximately 29% hydrolysis to homocysteine occurs within 24 hours.[3]Hydrolysis is a significant factor at physiological pH.
Water< 7Room TemperatureRelatively stable.Acidic conditions favor the stability of the thiolactone ring.[4]
DMSON/A-20°C / -80°CStock solutions are stable for 1 to 6 months.[1][9]Use anhydrous DMSO to prevent hydrolysis.
PBS7.2Room TemperatureNot recommended for storage for more than one day.[2]Prepare fresh before use.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (for immediate use)

  • Materials: this compound powder, sterile distilled water or a slightly acidic buffer (e.g., pH 6.0 citrate (B86180) buffer), sterile microcentrifuge tubes, and a calibrated balance.

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of the powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cold (4°C) water or buffer to achieve the desired concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Use the solution immediately. Do not store aqueous solutions for more than 24 hours at 4°C.[2]

Protocol 2: Preparation of a Concentrated Stock Solution in Organic Solvent (for long-term storage)

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile polypropylene (B1209903) tubes, and a calibrated balance.

  • Procedure:

    • Allow the this compound powder to reach room temperature.

    • Weigh the desired amount of the powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 100 mM).

    • Vortex until fully dissolved. Gentle warming or sonication may be applied if necessary.[1]

    • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for up to 6 months.[1][9]

Mandatory Visualization

Below are diagrams illustrating key concepts related to the handling and effects of this compound.

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Solution Instability start Observe Issue: Precipitate, Inconsistent Results, or Loss of Activity check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage check_ph Verify pH of Solution/Medium start->check_ph prepare_fresh Action: Prepare Fresh Solution Using Recommended Protocol check_prep->prepare_fresh use_organic Action: Use Anhydrous Organic Solvent (DMSO) for Stock Solutions check_storage->use_organic adjust_ph Action: Adjust to a Slightly Acidic pH (<7) if Experiment Allows check_ph->adjust_ph validate Validate Solution Purity (e.g., HPLC) prepare_fresh->validate adjust_ph->validate use_organic->validate

Caption: A logical workflow for troubleshooting common issues encountered with this compound solutions.

Degradation_Pathway Degradation and Biological Interaction Pathway hcy_thiolactone DL-Homocysteine Thiolactone Hydrochloride hydrolysis Hydrolysis (pH-dependent) hcy_thiolactone->hydrolysis n_homocysteinylation N-homocysteinylation (Lysine Residues) hcy_thiolactone->n_homocysteinylation homocysteine Homocysteine hydrolysis->homocysteine s_homocysteinylation S-homocysteinylation (Cysteine Residues) homocysteine->s_homocysteinylation protein Protein protein->n_homocysteinylation protein->s_homocysteinylation protein_damage Altered Protein Structure & Function n_homocysteinylation->protein_damage s_homocysteinylation->protein_damage

Caption: The degradation of DL-Homocysteine thiolactone and its subsequent reactions with proteins.

References

Validation & Comparative

DL-Homocysteine Thiolactone vs. N-acetylcysteine in Oxidative Stress Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-Homocysteine thiolactone (HcyT) and N-acetylcysteine (NAC) in the context of oxidative stress. While direct head-to-head experimental comparisons are limited in published literature, this document synthesizes available data to contrast their opposing roles. HcyT is primarily recognized as an inducer of oxidative stress, whereas NAC is a well-established antioxidant. This guide will present supporting experimental data, detail relevant methodologies, and visualize key pathways.

Section 1: Contrasting Roles in Oxidative Stress

DL-Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is implicated in the pathology associated with hyperhomocysteinemia. Elevated levels of homocysteine and its metabolites like HcyT are linked to increased oxidative stress, which can lead to cellular damage.[1][2] Experimental models have demonstrated that exposure to HcyT elevates levels of reactive oxygen species (ROS), lipid peroxidation, and protein oxidation.[3][4][5][6]

In stark contrast, N-acetylcysteine is a widely utilized antioxidant and cytoprotective agent.[7] Its primary antioxidant mechanism involves acting as a precursor for the synthesis of glutathione (B108866) (GSH), one of the most important intracellular antioxidants.[8][9][10][11] By replenishing GSH stores, NAC enhances the cell's capacity to neutralize free radicals.[8][10] Additionally, NAC may directly scavenge certain ROS and has been shown to stimulate the production of other protective molecules like hydrogen sulfide (B99878) (H₂S).[7][8][12][13]

Section 2: Quantitative Data from Experimental Models

The following tables summarize quantitative data from studies investigating the effects of HcyT and NAC on markers of oxidative stress.

Table 1: Effect of DL-Homocysteine Thiolactone on Oxidative Stress Markers in Rats

ParameterTissueTreatmentResultReference
TBARSDuodenum, Ileum, Colon, LiverHigh D,L-homocysteine thiolactoneSignificant Increase[3]
Catalase ActivityDuodenum, Ileum, Colon, LiverHigh D,L-homocysteine thiolactoneSignificant Decrease[3]
Total Antioxidant StatusDuodenum, Ileum, Colon, LiverHigh D,L-homocysteine thiolactoneSignificant Increase (adaptive response)[3]
Chemiluminescence (ROS)MyocardiumHcyT (100 mg/kg/d for 8 weeks)Increased[5]
TBARSMyocardiumHcyT (100 mg/kg/d for 8 weeks)Increased[5]
SOD, Catalase, GST ActivityMyocardiumHcyT (100 mg/kg/d for 8 weeks)Increased (compensatory mechanism)[5]

Table 2: Protective Effect of N-acetylcysteine on DL-Homocysteine Thiolactone-Induced Oxidative Stress in Rats

ParameterTissueTreatmentResultReference
Serum HomocysteineSerumHcyT (500 mg/kg/day) + NAC (1 g/kg/day)Decreased[4][14]
ROSBrainHcyT + NACDecreased[4]
TBARSBrainHcyT + NACDecreased[4]
Protein CarbonylsBrainHcyT + NACDecreased[4]
ROSLiver & KidneyHcyT + NACDecreased[14]
MDALiver & KidneyHcyT + NACDecreased[14]

Table 3: Protective Effect of N-acetylcysteine on DL-Homocysteine Thiolactone-Induced Oxidative Stress in Human Endothelial Cells

ParameterCell TypeTreatmentResultReference
Superoxide (B77818)HUVECsHTL (1 mM) + NAC (2.5 mM)Inhibited HTL-induced increase[6]
Hydrogen PeroxideHUVECsHTL (1 mM) + NAC (2.5 mM)Inhibited HTL-induced increase[6]
Mitochondrial PeroxynitriteHUVECsHTL (1 mM) + NAC (2.5 mM)Inhibited HTL-induced increase[6]
Cell SenescenceHUVECsHTL (1 mM) + NAC (2.5 mM)Inhibited HTL-induced senescence[6]

Section 3: Experimental Protocols

This section details the methodologies used in the cited studies to induce and measure oxidative stress.

Induction of Oxidative Stress
  • In Vivo Model (Rats): Oxidative stress is induced by administering DL-Homocysteine thiolactone. One common protocol involves providing HcyT in the drinking water at a concentration of 500 mg/kg body weight/day for a period of 6 weeks.[4][14] Another model uses gavage to administer HcyT at 100 mg/kg/day for 8 weeks to study cardiac effects.[5]

  • In Vitro Model (Cell Culture): Oxidative stress can be induced in cell cultures, such as Human Umbilical Vein Endothelial Cells (HUVECs), by incubating them with HcyT. A typical protocol involves treating cells with 1 mM HcyT for 24 hours.[6] For antioxidant intervention studies, cells are often pre-treated with NAC (e.g., 2.5 mM for 30 minutes) before HcyT exposure.[6] An alternative and widely used method to induce oxidative stress is direct exposure to hydrogen peroxide (H₂O₂), with concentrations ranging from 50 µM to 1000 µM for various durations depending on the cell type.[15][16]

Measurement of Oxidative Stress Markers
  • Lipid Peroxidation: This is commonly assessed by measuring Thiobarbituric Acid Reactive Substances (TBARS) or Malondialdehyde (MDA).[17] The TBARS assay involves the reaction of MDA, a product of lipid peroxidation, with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.[17]

  • Protein Oxidation: Protein carbonyl content is a widely used marker of oxidative protein damage.[17][18] The method involves derivatizing the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which can then be quantified spectrophotometrically.[17]

  • Reactive Oxygen Species (ROS): Intracellular ROS levels can be estimated using fluorescent probes.[17] A common probe is 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[17] Dihydroethidium (DHE) is used more specifically for detecting superoxide.[6][19]

  • Antioxidant Status: The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) can be measured using specific assays.[14][20] Total antioxidant capacity can also be evaluated to provide a broader picture of the antioxidant defenses.[21]

Section 4: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G cluster_0 DL-Homocysteine Thiolactone (HcyT) Pathway HcyT DL-Homocysteine Thiolactone ROS ↑ Reactive Oxygen Species (ROS) HcyT->ROS Lipid_Peroxidation ↑ Lipid Peroxidation (TBARS, MDA) ROS->Lipid_Peroxidation Protein_Oxidation ↑ Protein Oxidation (Protein Carbonyls) ROS->Protein_Oxidation Cellular_Damage Cellular Damage & Dysfunction Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage

Caption: HcyT induces oxidative stress by increasing ROS, leading to cellular damage.

G cluster_1 N-acetylcysteine (NAC) Antioxidant Pathway NAC N-acetylcysteine Cysteine ↑ L-cysteine NAC->Cysteine H2S ↑ H₂S & Sulfane Sulfur NAC->H2S GSH ↑ Glutathione (GSH) Synthesis Cysteine->GSH Neutralization Neutralization of ROS GSH->Neutralization Protection Cytoprotection H2S->Protection Neutralization->Protection prevents damage

Caption: NAC provides antioxidant effects via GSH synthesis and H₂S production.

G cluster_workflow Experimental Workflow: HcyT-Induced Oxidative Stress & NAC Intervention start Select Model (In Vivo / In Vitro) treatment_groups Establish Treatment Groups: 1. Control 2. HcyT 3. HcyT + NAC start->treatment_groups induction Induce Oxidative Stress (Administer HcyT) treatment_groups->induction Group 2 & 3 intervention Administer NAC induction->intervention Group 3 collection Collect Samples (Tissues, Cells, Serum) induction->collection intervention->collection analysis Measure Oxidative Stress Markers (TBARS, ROS, Protein Carbonyls) collection->analysis results Compare Data Between Groups analysis->results

Caption: Workflow for studying NAC's effect on HcyT-induced oxidative stress.

Conclusion

The available evidence clearly positions DL-Homocysteine thiolactone as a pro-oxidant molecule capable of inducing significant cellular stress, as evidenced by increased markers of lipid and protein damage. Conversely, N-acetylcysteine demonstrates robust antioxidant properties, primarily by bolstering the cell's natural glutathione defense system. In experimental models where HcyT is used to induce an oxidative stress state, NAC has proven effective at mitigating this damage. For researchers in drug development, NAC represents a potential therapeutic agent to counteract pathologies associated with elevated homocysteine levels and the resulting oxidative stress.

References

A Researcher's Guide to the Validation of Protein Homocysteinylation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein homocysteinylation sites is critical to understanding its role in disease and developing targeted therapeutics. This guide provides a comprehensive comparison of current methodologies, focusing on mass spectrometry-based approaches and alternative techniques, supported by experimental data and detailed protocols.

Protein N-homocysteinylation is a non-enzymatic post-translational modification where homocysteine thiolactone (HTL), a reactive metabolite of homocysteine, acylates the ε-amino group of lysine (B10760008) residues.[1][2] This modification can alter protein structure and function, contributing to the pathology of various diseases, including cardiovascular and neurodegenerative disorders.[2] Consequently, robust methods for the validation of homocysteinylation sites are essential for advancing research in this field.

Comparative Analysis of Validation Methodologies

The validation of homocysteinylation sites can be broadly categorized into mass spectrometry-based methods and non-mass spectrometry (alternative) methods. Each approach offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the nature of the data generated.

Method Principle Advantages Disadvantages Typical Sensitivity
Mass Spectrometry (MS)-Based Methods
Liquid Chromatography-Tandem MS (LC-MS/MS)Identifies modified peptides by their specific mass shift (+117 Da for N-homocysteinylation) and fragmentation pattern.High confidence in site identification; Enables proteome-wide analysis; Can provide quantitative data.Requires sophisticated instrumentation and bioinformatics expertise; Can be low throughput for targeted validation.Low picomole to femtomole range.
MALDI-ToF Mass SpectrometryMeasures the mass-to-charge ratio of intact proteins or peptides to detect mass shifts corresponding to modifications.Relatively fast for analyzing purified proteins; Tolerant to some sample impurities.Lower resolution and accuracy compared to LC-MS/MS; Not ideal for complex mixtures.Low picomole range.
Chemical Tagging with MS DetectionHomocysteinylated proteins are selectively tagged (e.g., with biotin-aldehyde), enriched, and then analyzed by MS.[3][4][5]Increases sensitivity for low-abundance modified proteins; Reduces sample complexity.[3][4][5]Potential for incomplete tagging or non-specific binding; The chemical derivatization adds complexity to the workflow.Can detect N-homocysteinylation in biological samples with high sensitivity.[3][4][5]
Alternative (Non-MS) Methods
Western Blotting / Dot BlotUtilizes specific antibodies that recognize Nε-homocysteinyl-lysine epitopes or tagged homocysteinylated proteins.[6][7]High throughput for screening multiple samples; Relatively inexpensive and accessible.Does not provide site-specific information; Antibody specificity can be a concern.Can detect modified proteins in the nanogram range (e.g., 80 ng of N-Hcy myoglobin).[3]
Immunohistochemistry (IHC)Employs antibodies to detect the localization of homocysteinylated proteins in tissues.[6][7]Provides spatial information about the modification within a biological context.Semi-quantitative; Does not identify the specific modified proteins or sites.Good sensitivity and specificity for detecting N-Hcy-proteins in tissues.[6][7]
Fluorometric AssaysMeasures the fluorescence generated by a probe that reacts with total homocysteine released after sample reduction.[8]High-throughput adaptable; Can quantify total homocysteine levels.Does not provide information on which proteins are modified or the sites of modification.Can detect as low as 5 µM homocysteine.[8]

Experimental Protocols

Mass Spectrometry-Based Identification of Homocysteinylation Sites

This protocol outlines a general workflow for identifying N-homocysteinylation sites in a protein sample using LC-MS/MS.

a. Sample Preparation:

  • In-vitro Homocysteinylation (Optional): Incubate the purified protein (e.g., 1 mg/mL) with 10 mM homocysteine thiolactone in 100 mM sodium phosphate (B84403) buffer (pH 7.4) at 37°C for 24 hours. Remove excess HTL by dialysis or buffer exchange.

  • Reduction and Alkylation: Reduce disulfide bonds in the protein sample with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour. Alkylate free cysteine residues with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion: Digest the protein sample with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the peptides using a reversed-phase nano-LC column with a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, SEQUEST). Specify N-homocysteinylation of lysine (+117.02 Da) as a variable modification.

Western Blotting for Detection of Homocysteinylated Proteins

This protocol describes the detection of total homocysteinylated proteins using a chemical tagging approach followed by Western blotting.

a. Biotin-Aldehyde Tagging:

  • Reduce the protein sample (e.g., plasma or cell lysate) with 10 mM TCEP at room temperature for 30 minutes.

  • Add a biotin-aldehyde probe to a final concentration of 1 mM and incubate in a mildly acidic buffer (e.g., pH 5.0) for 2 hours at room temperature.[3]

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris).

b. SDS-PAGE and Western Blotting:

  • Separate the biotin-tagged proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizing the Landscape of Protein Homocysteinylation

The following diagrams illustrate the key processes involved in protein homocysteinylation and the workflow for its detection.

Homocysteinylation_Pathway Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM ATP SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Hcy Homocysteine (Hcy) SAH->Hcy Hydrolysis MetRS Methionyl-tRNA Synthetase Hcy->MetRS HTL Homocysteine Thiolactone (HTL) MetRS->HTL Error-editing Hcy_Protein N-Homocysteinylated Protein HTL->Hcy_Protein N-homocysteinylation Protein Protein (with Lysine) Protein->Hcy_Protein N-homocysteinylation

Figure 1. Metabolic pathway of protein N-homocysteinylation.

Validation_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_alternative Alternative Validation Protein_Sample Protein Sample (Purified or Complex Mixture) Digestion Reduction, Alkylation, & Tryptic Digestion Protein_Sample->Digestion Tagging Chemical Tagging (e.g., Biotin-aldehyde) Protein_Sample->Tagging IHC Immunohistochemistry Protein_Sample->IHC Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC nanoLC Separation Peptide_Mixture->LC MS Tandem MS (MS/MS) LC->MS Data_Analysis Database Search & Site Identification MS->Data_Analysis Blotting Western Blotting Tagging->Blotting

References

Detecting Protein Homocysteinylation: A Comparative Guide to Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of protein homocysteinylation in various physio-pathological processes, the accurate and specific detection of this post-translational modification is paramount. This guide provides a comparative overview of antibody-based methods for the detection of homocysteinylated proteins, with a focus on antibody performance, cross-reactivity, and detailed experimental protocols.

Protein N-homocysteinylation is a non-enzymatic post-translational modification where homocysteine thiolactone acylates the ε-amino groups of lysine (B10760008) residues, forming a stable amide bond. This modification can alter protein structure and function and has been implicated in various diseases. The primary immunological tools for detecting this modification are polyclonal antibodies that specifically recognize the Nε-homocysteinyl-lysine (Nε-Hcy-Lys) epitope.

Antibody Performance: A Comparative Overview

Currently, the most well-characterized antibodies for detecting homocysteinylated proteins are polyclonal antibodies. While information on commercially available monoclonal antibodies specifically targeting the Nε-Hcy-Lys epitope is limited, the existing polyclonal antibodies have demonstrated good sensitivity and specificity in various immunoassays.

Antibody Type Antigen Specificity Reported Applications Key Performance Characteristics Reference
Polyclonal Rabbit Anti-Nε-Hcy-Lys Specifically recognizes the Nε-homocysteinyl-lysine epitope on modified proteins.[1]ELISA, Dot Blot, Immunohistochemistry (IHC)- Specificity: Does not bind to native, unmodified proteins.[1][2] - Sensitivity: Can detect as little as 0.02 µg of N-Hcy-myoglobin in a dot blot assay.[1] The signal intensity is dependent on the amount of antigen.[1][2] - Cross-reactivity: Antibody binding is competed out by various N-homocysteinylated proteins (e.g., LDL, hemoglobin, albumin, transferrin, antitrypsin) but not by their native counterparts.[1] Treatment of N-Hcy-proteins with iodoacetamide, which blocks the sulfhydryl group of the homocysteine moiety, eliminates antibody reactivity.[1][1][2][3][4]

Cross-Reactivity Considerations

A critical aspect of any antibody-based detection method is its specificity. For antibodies against homocysteinylated proteins, the primary concern is cross-reactivity with unmodified proteins or proteins with other post-translational modifications.

Studies have shown that polyclonal anti-Nε-Hcy-Lys antibodies exhibit high specificity for the homocysteinylated lysine residue. Competitive ELISA experiments have demonstrated that the binding of these antibodies to immobilized N-Hcy-proteins is inhibited by free N-Hcy-proteins but not by their native, unmodified forms.[1] Furthermore, chemical modification of the thiol group on the homocysteine moiety of the Nε-Hcy-Lys epitope abolishes antibody recognition, further confirming the specificity.[1]

It is important to note that polyclonal antibodies, by nature, are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. This can sometimes lead to a higher likelihood of cross-reactivity compared to monoclonal antibodies.[5] Therefore, it is crucial to include appropriate controls in all experiments to validate the specificity of the antibody in the context of the specific sample and application.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the levels of homocysteinylated proteins in biological samples. A typical indirect ELISA protocol is as follows:

  • Coating: Microtiter plate wells are coated with N-homocysteinylated protein (e.g., N-Hcy-albumin or N-Hcy-hemoglobin) at a concentration of 10-20 µg/mL in a suitable coating buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Sample/Antibody Incubation: The wells are incubated with diluted serum samples or the primary anti-Nε-Hcy-Lys antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: The wells are washed multiple times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound antibodies.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The wells are washed again as described in step 4.

  • Detection: A substrate solution for HRP (e.g., TMB or OPD) is added to the wells. The color development is stopped with a stop solution (e.g., 2 M H₂SO₄), and the absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB).

Dot Blot

Dot blot is a simple and rapid method for the qualitative or semi-quantitative detection of homocysteinylated proteins.

  • Sample Application: A small volume (1-2 µL) of the protein sample is directly spotted onto a nitrocellulose or PVDF membrane and allowed to air dry.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: The membrane is incubated with the primary anti-Nε-Hcy-Lys antibody (typically diluted 1:1000 to 1:10,000 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: The membrane is washed three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed again as described in step 4.

  • Detection: The signal is developed using a chemiluminescent substrate and visualized using an imaging system.

Immunohistochemistry (IHC)

IHC allows for the visualization of homocysteinylated proteins within tissue sections.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Antigen retrieval is performed to unmask the epitope. This can be done using heat-induced epitope retrieval (HIER) with a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific binding is blocked with a blocking serum.

  • Primary Antibody Incubation: The tissue sections are incubated with the primary anti-Nε-Hcy-Lys antibody overnight at 4°C.

  • Washing: The sections are washed with a wash buffer (e.g., PBS).

  • Secondary Antibody Incubation: The sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Washing: The sections are washed again.

  • Detection: The signal is visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Homocysteinylation_Pathway Met Methionine SAM S-adenosylmethionine Met->SAM ATP SAH S-adenosylhomocysteine SAM->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy_TL Homocysteine Thiolactone Hcy->Hcy_TL Methionyl-tRNA Synthetase (editing) Hcy_Protein Homocysteinylated Protein Hcy_TL->Hcy_Protein Protein Protein (with Lysine) Protein->Hcy_Protein

Figure 1: Simplified pathway of protein N-homocysteinylation.

Antibody_Specificity cluster_antibody Anti-Nε-Hcy-Lys Antibody cluster_antigens Antigens Antibody Ab Hcy_Protein Homocysteinylated Protein Antibody->Hcy_Protein Specific Binding Native_Protein Native Protein Antibody->Native_Protein No Binding Other_Mod_Protein Other Modified Protein Antibody->Other_Mod_Protein Minimal to No Cross-reactivity ELISA_Workflow A 1. Coat plate with N-Hcy-Protein Antigen B 2. Block non-specific sites A->B C 3. Add sample containing primary antibody B->C D 4. Wash unbound antibody C->D E 5. Add HRP-conjugated secondary antibody D->E F 6. Wash unbound secondary antibody E->F G 7. Add substrate and measure absorbance F->G

References

Comparative analysis of different methods to detect homocysteine thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homocysteine thiolactone (HcyTL), a reactive cyclic thioester of homocysteine, is implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. Accurate and reliable quantification of HcyTL in biological samples is crucial for understanding its role in disease and for the development of potential therapeutic interventions. This guide provides a comparative analysis of the most common methods for HcyTL detection: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detection techniques, and Enzyme-Linked Immunosorbent Assay (ELISA).

At a Glance: Performance Comparison of HcyTL Detection Methods

The following table summarizes the key quantitative performance characteristics of the different analytical methods used for the determination of homocysteine thiolactone.

MethodTypical Sample TypesLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangePrecision (CV%)
GC-MS Plasma, Urine, Saliva0.005 - 1.7 nmol/L[1][2]0.01 - 5.2 nmol/L[1][2]Up to 40 nmol/L[1]Intra-day: 0.96-9.5% Inter-day: 3.9-16.9%[1][2]
HPLC-Fluorescence Plasma, Cell Cultures0.36 nM (plasma)[3] 100 fmol (sample)[4]---
HPLC-UV Biological Samples5 pmol (sample)[5]100 nmol/L (urine)0.1-1.0 µmol/L (urine)Intra-assay: 5.89-11.27% Inter-assay: 3.85-14.25%
HPLC-MS/MS Urine-20 nmol/L20-400 nmol/L-
ELISA Serum, Plasma, Other biological fluids0.1 ng/ml-0.5 - 8 ng/ml-

In-Depth Analysis of Detection Methodologies

This section provides a detailed overview of each method, including their principles, experimental protocols, and workflow diagrams.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For HcyTL analysis, this method requires a derivatization step to convert the non-volatile HcyTL into a volatile compound suitable for GC analysis.

Principle: The core principle involves the chemical modification of HcyTL to increase its volatility, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer provides high selectivity by monitoring for specific fragment ions of the derivatized HcyTL.

Experimental Protocol (Based on Heptafluorobutyric Anhydride (B1165640) Derivatization)[1]:

  • Sample Preparation:

    • To a plasma sample, add a deuterated internal standard (d4-HcyTL) to improve accuracy.

    • Perform solid-phase extraction using a silica-based sorbent to purify the sample.

  • Derivatization:

    • Evaporate the purified sample to dryness.

    • Add heptafluorobutyric anhydride and incubate to derivatize HcyTL.

    • Evaporate the excess reagent and reconstitute the sample in a suitable solvent.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., capillary column) for separation.

    • Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.

    • Monitor for the specific ions corresponding to the derivatized HcyTL and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of HcyTL.

    • Determine the concentration of HcyTL in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Experimental Workflow (GC-MS)

GC-MS Workflow for HcyTL Detection Sample Plasma Sample IS Add Internal Standard (d4-HcyTL) Sample->IS SPE Solid-Phase Extraction IS->SPE Deriv Derivatization with Heptafluorobutyric Anhydride SPE->Deriv GCMS GC-MS Analysis (NCI mode) Deriv->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for HcyTL detection using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of various compounds. For HcyTL detection, HPLC can be coupled with different detectors, including fluorescence, UV, and tandem mass spectrometry (MS/MS), each offering distinct advantages in terms of sensitivity and selectivity.

This method is highly sensitive and relies on the derivatization of HcyTL with a fluorescent reagent, most commonly o-phthalaldehyde (B127526) (OPA).

Principle: HcyTL is first hydrolyzed to open the lactone ring, exposing the thiol and amine groups. The resulting homocysteine then reacts with OPA in the presence of a thiol-containing reagent to form a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector.[4]

Experimental Protocol (Based on OPA Derivatization)[3][4]:

  • Sample Preparation:

    • For plasma samples, perform ultrafiltration to remove macromolecules.[3]

    • Extract HcyTL using a chloroform/methanol mixture.[3]

  • Hydrolysis and Derivatization (Post-column):

    • Inject the prepared sample onto an HPLC system equipped with a cation exchange column for separation.[3]

    • After separation, the eluent is mixed with a reagent stream containing an alkali to hydrolyze the HcyTL.

    • A second reagent stream containing OPA is then introduced to derivatize the resulting homocysteine.

  • Fluorescence Detection:

    • The fluorescent derivative is detected using a fluorescence detector set at the appropriate excitation and emission wavelengths.

  • Quantification:

    • Quantify HcyTL by comparing the peak area to a standard curve prepared with known concentrations of HcyTL.

Reaction Principle (OPA Derivatization)

OPA Derivatization of Homocysteine cluster_0 Reaction Hcy Homocysteine Product Fluorescent Isoindole Derivative Hcy->Product OPA o-Phthalaldehyde (OPA) OPA->Product Thiol Thiol Reagent Thiol->Product

Caption: OPA derivatization reaction for fluorescence detection.

This method is less sensitive than fluorescence detection but offers a simpler approach as it may not always require derivatization.

Principle: HcyTL has a weak chromophore and can be detected directly by its absorbance in the UV range, typically around 240 nm.[5] However, to enhance sensitivity and selectivity, a derivatization step to introduce a strong chromophore can be employed.

Experimental Protocol (Direct UV Detection)[5]:

  • Sample Preparation:

    • Perform ultrafiltration to remove macromolecules from the biological sample.

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase or cation exchange HPLC column.

    • Use a mobile phase suitable for the separation of HcyTL.

  • UV Detection:

    • Monitor the column eluent at 240 nm using a UV detector.

  • Quantification:

    • Quantify HcyTL based on the peak area and a standard calibration curve.

HPLC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it a robust and reliable method for HcyTL quantification.

Principle: After chromatographic separation by HPLC, the HcyTL molecules are ionized and then fragmented in the mass spectrometer. Specific parent-to-daughter ion transitions are monitored, providing a high degree of certainty in identification and quantification.

Experimental Protocol:

  • Sample Preparation:

    • Sample preparation typically involves protein precipitation and/or liquid-liquid extraction to remove interfering substances.

    • An internal standard (e.g., a stable isotope-labeled HcyTL) is added for accurate quantification.

  • HPLC Separation:

    • Use a suitable HPLC column (e.g., HILIC or reverse-phase) for the separation of HcyTL.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Set the mass spectrometer to monitor specific precursor and product ion transitions for both HcyTL and the internal standard.

  • Quantification:

    • Calculate the HcyTL concentration based on the ratio of the peak areas of the analyte to the internal standard.

Experimental Workflow (HPLC-MS/MS)

HPLC-MS/MS Workflow for HcyTL Detection Sample Urine Sample IS Add Internal Standard Sample->IS Extraction Liquid-Liquid Extraction IS->Extraction HPLC HPLC Separation (HILIC or RP) Extraction->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for HcyTL detection using HPLC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Commercially available ELISA kits offer a convenient and high-throughput method for HcyTL measurement.

Principle: Most HcyTL ELISA kits are based on the principle of competitive immunoassay. In this format, HcyTL in the sample competes with a fixed amount of labeled HcyTL for a limited number of binding sites on a specific antibody coated on the microplate wells. The amount of labeled HcyTL that binds to the antibody is inversely proportional to the concentration of HcyTL in the sample. The signal is then generated by an enzymatic reaction and measured using a spectrophotometer.

Experimental Protocol (General ELISA):

  • Sample and Standard Preparation:

    • Prepare a series of standards with known concentrations of HcyTL.

    • Prepare the biological samples as per the kit's instructions (e.g., dilution of serum or plasma).

  • Immunoassay:

    • Add standards and samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated HcyTL to each well and incubate.

    • During incubation, the sample HcyTL and the enzyme-conjugated HcyTL compete for binding to the antibody.

  • Washing:

    • Wash the wells to remove any unbound substances.

  • Substrate Addition and Signal Development:

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Measurement:

    • Measure the absorbance of the colored product using a microplate reader at the specified wavelength.

  • Calculation:

    • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of HcyTL in the samples by interpolating their absorbance values on the standard curve.

Logical Relationship (Competitive ELISA)

Principle of Competitive ELISA for HcyTL cluster_0 High HcyTL in Sample cluster_1 Low HcyTL in Sample A1 Sample HcyTL C1 Antibody A1->C1 Binds B1 Labeled HcyTL B1->C1 Less Binding D1 Low Signal C1->D1 Results in A2 Sample HcyTL C2 Antibody A2->C2 Less Binding B2 Labeled HcyTL B2->C2 Binds D2 High Signal C2->D2 Results in

Caption: Competitive ELISA principle for HcyTL detection.

Conclusion

The choice of method for detecting homocysteine thiolactone depends on the specific requirements of the research, including the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • GC-MS and HPLC-MS/MS offer the highest selectivity and sensitivity, making them the gold standard for accurate quantification, especially at low physiological concentrations. However, they require expensive equipment and complex sample preparation.

  • HPLC with fluorescence detection provides excellent sensitivity and is a good alternative to mass spectrometry-based methods.

  • HPLC with UV detection is a simpler and more accessible method but is generally less sensitive.

  • ELISA kits provide a high-throughput and user-friendly platform, suitable for screening a large number of samples, although they may have limitations in terms of specificity and may be more susceptible to matrix effects compared to chromatographic methods.

Researchers should carefully consider these factors when selecting the most appropriate method for their studies on the role of homocysteine thiolactone in health and disease.

References

Replicating Neurotoxicity Findings: A Comparative Guide to DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of DL-Homocysteine Thiolactone's Neurotoxic Profile Compared to Other Agents, Supported by Experimental Data and Detailed Protocols.

This guide provides a comprehensive overview of the neurotoxic effects of DL-Homocysteine thiolactone (HcyT), a reactive metabolite of homocysteine implicated in neurodegenerative diseases.[1][2] We present a compilation of published findings, comparing HcyT's neurotoxicity with that of its parent compound, homocysteine (Hcy), and other established neurotoxic agents. This document is intended to serve as a resource for researchers seeking to replicate and expand upon these findings, offering detailed experimental protocols and a summary of key quantitative data.

Comparative Analysis of Neurotoxic Effects

DL-Homocysteine thiolactone has been shown to be a more potent neurotoxic agent than homocysteine itself.[3] Its mechanisms of toxicity involve the damaging modification of proteins through N-homocysteinylation, leading to apoptosis, oxidative stress, and inflammation.[3][4] In animal models, HcyT administration can induce seizures, highlighting its potent effects on the central nervous system.[5][6]

Quantitative Comparison: DL-Homocysteine Thiolactone vs. Homocysteine

The following table summarizes the comparative in vitro effects of HcyT and Hcy on primary human umbilical vein endothelial cells (HUVEC) and human retinal pigment epithelial cells (ARPE-19), demonstrating the superior potency of HcyT in inducing apoptosis and pro-inflammatory responses.

Cell LineParameterTreatmentConcentrationResultFold Change (HcyT vs. Hcy)Reference
HUVECApoptosis (Caspase-3 Activation)DL-Homocysteine thiolactone200 µMSignificant increaseMore efficient than Hcy[3]
HUVECApoptosis (Caspase-3 Activation)Homocysteine200 µMIncrease-[3]
HUVECInflammation (IL-8 Secretion)DL-Homocysteine thiolactone200 µMStrong activationMore efficient than Hcy[3]
HUVECInflammation (IL-8 Secretion)Homocysteine200 µMStrong activation-[3]
ARPE-19Inflammation (IL-6 Secretion)DL-Homocysteine thiolactone500 nMSignificant increase (p < 0.01)Similar to Hcy[7]
ARPE-19Inflammation (IL-6 Secretion)Homocysteine500 µMSignificant increase (p < 0.01)-[7]
ARPE-19Inflammation (IL-8 Secretion)DL-Homocysteine thiolactone500 nMSignificant increase (p < 0.001)More potent than Hcy[7]
ARPE-19Inflammation (IL-8 Secretion)Homocysteine500 µMNo significant change-[7]
In Vivo Seizure Induction: Role of Detoxifying Enzymes

The neurotoxicity of HcyT is modulated by detoxifying enzymes such as paraoxonase 1 (PON1) and bleomycin (B88199) hydrolase (BLMH).[5][6] Genetic deletion of these enzymes in mice leads to increased susceptibility to HcyT-induced seizures.

Animal ModelTreatmentSeizure IncidenceSeizure Latency (min)Reference
Wild-type Mice (Pon1+/+)L-Hcy-thiolactone (3,700 nmol/g)29.5%41.2[5]
Pon1-/- MiceL-Hcy-thiolactone (3,700 nmol/g)52.8%31.8[5]
Wild-type Mice (Blmh+/+)L-Hcy-thiolactone (3,700 nmol/g)29.5%-[6]
Blmh-/- MiceL-Hcy-thiolactone (3,700 nmol/g)93.8%-[6]
Qualitative Comparison with Other Neurotoxic Agents

While direct quantitative comparisons are limited in the literature, this table provides a qualitative overview of the mechanisms of several common neurotoxic agents that could be used as comparators in future studies.

Neurotoxic AgentPrimary Mechanism of ActionTypical In Vivo ModelKey Pathological Features
DL-Homocysteine thiolactone Protein N-homocysteinylation, oxidative stress, apoptosis, inflammationMouse (i.p. injection)Seizures, neurodegeneration
Kainic Acid Glutamate receptor agonist, excitotoxicityRodent (intracerebral injection)Seizures, hippocampal neurodegeneration
Rotenone Mitochondrial complex I inhibitor, oxidative stressRodent (systemic administration)Dopaminergic neurodegeneration (Parkinson's model)
Doxorubicin DNA intercalation, topoisomerase II inhibition, oxidative stressRodent (systemic administration)Cognitive impairment, neuronal cell death
Scopolamine Muscarinic acetylcholine (B1216132) receptor antagonistRodent (systemic administration)Cognitive deficits (Alzheimer's model)

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.

Protocol 1: DL-Homocysteine Thiolactone-Induced Seizures in Mice

Objective: To assess the pro-convulsant effects of DL-Homocysteine thiolactone in mice and evaluate the protective role of detoxifying enzymes.

Materials:

  • DL-Homocysteine thiolactone hydrochloride (e.g., Sigma-Aldrich, Cat. No. 53530)

  • Sterile 0.9% saline solution

  • Wild-type (e.g., C57BL/6J) and knockout mice (e.g., Pon1-/- or Blmh-/-)

  • Observation chambers

  • Video recording equipment (optional)

Procedure:

  • Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. House mice individually in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Drug Preparation: On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a dose of 3,700 nmol/g).

  • Administration: Administer the HcyT solution via intraperitoneal (i.p.) injection. The injection volume should not exceed 10 ml/kg body weight.

  • Observation: Immediately after injection, place the mouse in an individual observation chamber. Observe the animal continuously for at least 90 minutes for the onset of seizure activity.[5]

  • Seizure Scoring: Score the severity of seizures using a modified Racine scale.[3] Record the latency to the first seizure and the maximum seizure stage reached for each animal.

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with generalized tonic-clonic seizures.

    • Stage 6: Severe tonic extension.

    • Stage 7: Death.

  • Data Analysis: Compare the seizure incidence, latency, and maximum severity scores between wild-type and knockout groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for latency and severity).

Protocol 2: In Vitro Assessment of Apoptosis via Caspase-3 Activity

Objective: To quantify the induction of apoptosis in cultured neuronal or endothelial cells following exposure to DL-Homocysteine thiolactone.

Materials:

  • Cultured cells (e.g., HUVEC, SH-SY5Y neuroblastoma)

  • This compound

  • Cell culture medium and supplements

  • Caspase-3 Colorimetric Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. KHZ0021; R&D Systems, Cat. No. BF3100)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of DL-Homocysteine thiolactone (e.g., 50-500 µM) or vehicle control. Incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in the chilled Lysis Buffer provided in the kit (e.g., 50 µL per 1-5 x 10^6 cells).[4]

    • Incubate on ice for 10 minutes.[4]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[8]

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

  • Caspase-3 Assay:

    • To each well of a new 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).[8]

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[4]

    • Add 5 µL of the DEVD-pNA substrate (4 mM stock, for a final concentration of 200 µM) to each well.[4]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.[9]

    • Normalize the absorbance values to the protein concentration of the corresponding cell lysate.

    • Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Protocol 3: Measurement of Pro-inflammatory Cytokine (IL-8) Secretion

Objective: To quantify the release of the pro-inflammatory cytokine IL-8 from cultured cells in response to DL-Homocysteine thiolactone.

Materials:

  • Cultured cells (e.g., HUVEC, ARPE-19)

  • This compound

  • Cell culture medium

  • Human IL-8 ELISA Kit (e.g., R&D Systems, Cat. No. DY208; Elabscience, Cat. No. E-EL-H0108)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells in a 24-well plate and grow to confluence. Replace the medium with fresh medium containing DL-Homocysteine thiolactone at various concentrations or vehicle control. Incubate for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any detached cells or debris. Store the supernatant at -80°C until use.

  • ELISA Procedure (General Steps):

    • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at room temperature.

    • Washing and Blocking: Wash the plate with Wash Buffer and block non-specific binding sites.

    • Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

    • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20 minutes at room temperature, protected from light.

    • Substrate Development: Wash the plate and add the substrate solution. Incubate for 20 minutes at room temperature.

    • Stopping the Reaction: Add the stop solution to each well.[10]

  • Data Acquisition and Analysis:

    • Immediately read the absorbance at 450 nm.[10]

    • Generate a standard curve using the recombinant IL-8 standards.

    • Calculate the concentration of IL-8 in the samples based on the standard curve.

Protocol 4: Assessment of Oxidative Stress in Brain Tissue

Objective: To measure key markers of oxidative stress, Superoxide (B77818) Dismutase (SOD) activity and Glutathione (GSH) levels, in brain tissue from mice treated with DL-Homocysteine thiolactone.

Materials:

  • Brain tissue from control and HcyT-treated mice

  • Phosphate buffered saline (PBS)

  • Homogenizer

  • SOD Assay Kit (e.g., Cayman Chemical, Cat. No. 706002)

  • GSH Assay Kit (e.g., G-Biosciences, Cat. No. 786-447)

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Excise the brain and place it in ice-cold PBS.

    • Weigh the tissue and homogenize in 5-10 volumes of cold buffer (as specified in the assay kit) per gram of tissue.

    • Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant for the assays.

  • Protein Quantification: Determine the protein concentration of the supernatant for normalization.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Follow the protocol provided with the commercial SOD assay kit. This typically involves the addition of the tissue homogenate to a reaction mixture containing a substrate that generates superoxide radicals and a detection reagent that changes color in the presence of superoxide. SOD in the sample will inhibit this color change.

    • Measure the absorbance at the specified wavelength (e.g., 450 nm).[7]

    • Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to a standard curve.

  • Glutathione (GSH) Assay:

    • Deproteinization: Treat the brain homogenate with 5% sulfosalicylic acid to precipitate proteins.[11] Centrifuge and collect the supernatant.

    • Follow the protocol of a commercial GSH assay kit. This usually involves a reaction where GSH reduces a chromogen, resulting in a color change.

    • Measure the absorbance at 405-415 nm.[12]

    • Calculate the GSH concentration from a standard curve.

  • Data Analysis: Normalize SOD activity and GSH levels to the protein concentration of the brain homogenate. Compare the values between control and HcyT-treated groups.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes described, the following diagrams are provided in Graphviz DOT language.

DL-Homocysteine Thiolactone Neurotoxicity Pathway

This diagram illustrates the proposed signaling cascade initiated by elevated levels of DL-Homocysteine thiolactone, leading to neurotoxicity.

HcyT DL-Homocysteine thiolactone (HcyT) N_Homocysteinylation N-Homocysteinylation of Proteins HcyT->N_Homocysteinylation mTOR_Activation mTOR Signaling Activation HcyT->mTOR_Activation dysregulates Oxidative_Stress Oxidative Stress HcyT->Oxidative_Stress Inflammation Inflammation (e.g., IL-8 release) HcyT->Inflammation Protein_Damage Protein Damage & Functional Impairment N_Homocysteinylation->Protein_Damage Apoptosis Apoptosis (Caspase-3 Activation) Protein_Damage->Apoptosis Autophagy_Inhibition Autophagy Inhibition mTOR_Activation->Autophagy_Inhibition inhibits Neurotoxicity Neurotoxicity & Cell Death Autophagy_Inhibition->Neurotoxicity Oxidative_Stress->Apoptosis Inflammation->Neurotoxicity Apoptosis->Neurotoxicity start Start animal_prep Animal Preparation (Acclimation) start->animal_prep drug_admin HcyT Administration (i.p. injection) animal_prep->drug_admin behavior_obs Behavioral Observation (Seizure Scoring) drug_admin->behavior_obs tissue_coll Tissue Collection (Brain) behavior_obs->tissue_coll biochem_analysis Biochemical Analysis (Oxidative Stress) tissue_coll->biochem_analysis data_analysis Data Analysis biochem_analysis->data_analysis end End data_analysis->end Hcy Homocysteine (Hcy) HcyT DL-Homocysteine thiolactone (HcyT) Hcy->HcyT Metabolic Conversion Detox_Enzymes Detoxification Enzymes (PON1, BLMH) HcyT->Detox_Enzymes Substrate Neurotoxicity Neurotoxicity HcyT->Neurotoxicity Induces Detox_Enzymes->Neurotoxicity Protects Against Detoxified_Hcy Detoxified Hcy Detox_Enzymes->Detoxified_Hcy Hydrolysis

References

DL-Homocysteine Thiolactone: A Comparative Analysis of Apoptotic and Necrotic Cell Death Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Homocysteine thiolactone (HCTL), a reactive cyclic thioester of the amino acid homocysteine, has been implicated in the pathophysiology of various diseases associated with hyperhomocysteinemia. Understanding its precise mechanism of cellular toxicity is crucial for developing therapeutic interventions. This guide provides a comparative analysis of whether HCTL induces apoptosis, a programmed and regulated form of cell death, or necrosis, a passive and unregulated process. The evidence overwhelmingly points towards HCTL being a potent inducer of apoptosis across various cell types, although the specific signaling pathways can differ.

Comparison of HCTL-Induced Cell Death Mechanisms

Current research indicates that HCTL primarily triggers apoptosis. Necrosis is generally considered a form of cell death resulting from acute injury and is not the principal mechanism observed with HCTL exposure under experimental conditions.

FeatureApoptosisNecrosis
Cellular Morphology Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies.Cell swelling (oncosis), organelle breakdown, loss of membrane integrity.
Biochemical Hallmarks Activation of caspases, DNA fragmentation into a characteristic ladder pattern, externalization of phosphatidylserine (B164497).ATP depletion, random DNA degradation, release of intracellular contents.
Inflammatory Response Generally non-inflammatory, as apoptotic bodies are cleared by phagocytes.Pro-inflammatory, due to the release of cellular contents and damage-associated molecular patterns (DAMPs).
Regulation A highly regulated, energy-dependent process involving specific signaling pathways.An unregulated process resulting from overwhelming cellular stress or injury.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of HCTL on cell viability and apoptosis.

Cell LineHCTL ConcentrationExposure TimeKey FindingsReference
Human promyeloid HL-60 cellsTime- and concentration-dependentNot specifiedIncreased phosphotidylserine exposure, increased apoptotic cells with hypoploid DNA, and internucleosomal DNA fragmentation.[1][2][1][2]
Vascular endothelial cells50-200 µMNot specifiedConcentration-dependent induction of apoptosis, as measured by phosphatidylserine exposure.[3][3]
Human trophoblasts50-400 µM≤ 72 hoursConcentration-dependent increase in total cell death and apoptosis.[4][4]
Human gel-filtered platelets0.2 and 1 µM10 minutesSignificant increase in phosphatidylserine exposure (about 37% at the highest concentration).[5][5]

Signaling Pathways of HCTL-Induced Apoptosis

HCTL appears to induce apoptosis through multiple signaling cascades, which can be either caspase-dependent or caspase-independent, depending on the cell type.

Caspase-Dependent Apoptosis

In many cell types, HCTL initiates a caspase-dependent apoptotic pathway. A key initiating event is the generation of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[1][2] This oxidative stress leads to the activation of initiator caspases, which in turn activate executioner caspases like caspase-3.[1][2] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G HCTL DL-Homocysteine thiolactone ROS ↑ Intracellular H₂O₂ HCTL->ROS Caspase3_pro Pro-caspase 3 ROS->Caspase3_pro Caspase3_active Activated Caspase 3 Caspase3_pro->Caspase3_active activation Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Caspase-dependent apoptosis induced by HCTL.

Caspase-Independent Apoptosis

Interestingly, in vascular endothelial cells, HCTL has been shown to induce apoptosis through a caspase-independent pathway.[3] This suggests that HCTL can trigger apoptotic features even when caspase activation is blocked. The precise mechanisms of this pathway are less clear but may involve other proteases or direct mitochondrial effects.

Involvement of Bcl-2 Family Proteins and p53

In human trophoblasts, HCTL-induced apoptosis is associated with an increased expression of the tumor suppressor protein p53 and the pro-apoptotic Bcl-2 family member, Bak.[4] There was no change observed in the expression of the anti-apoptotic protein Bcl-2 or the pro-apoptotic protein Bax.[4] This suggests that HCTL can modulate the balance of pro- and anti-apoptotic Bcl-2 family proteins to favor cell death.

G HCTL DL-Homocysteine thiolactone p53 ↑ p53 expression HCTL->p53 Bak ↑ Bak expression p53->Bak Mitochondria Mitochondria Bak->Mitochondria promotes permeabilization Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: p53 and Bak signaling in HCTL-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to distinguish between apoptosis and necrosis.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
  • Principle: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cells are cultured and treated with DL-Homocysteine thiolactone at various concentrations and for different durations.

    • After treatment, both adherent and floating cells are collected.

    • Cells are washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for a specified time (e.g., 15 minutes).

    • The stained cells are analyzed by flow cytometry.

    • Interpretation:

      • Annexin V-negative and PI-negative: Viable cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative and PI-positive: Necrotic cells.

Caspase Activity Assays
  • Principle: These assays measure the activity of specific caspases, which are key proteases in the apoptotic cascade. The assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

  • Protocol:

    • Cells are treated with HCTL.

    • Cells are harvested and lysed to release intracellular contents.

    • The cell lysate is incubated with a specific caspase substrate (e.g., DEVD-pNA for caspase-3).

    • The reaction is incubated at 37°C for a specified time.

    • The amount of released reporter (e.g., p-nitroaniline, pNA) is measured using a spectrophotometer or fluorometer at the appropriate wavelength.

    • The activity is often normalized to the total protein concentration of the lysate.

DNA Fragmentation Analysis (DNA Laddering)
  • Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose (B213101) gel electrophoresis, this fragmented DNA appears as a characteristic "ladder." Necrotic cells exhibit random DNA degradation, which appears as a smear on the gel.

  • Protocol:

    • Cells are treated with HCTL.

    • DNA is extracted from the treated cells.

    • The extracted DNA is quantified.

    • Equal amounts of DNA from each sample are loaded onto an agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green).

    • The gel is subjected to electrophoresis to separate the DNA fragments by size.

    • The DNA fragments are visualized under UV light.

G cluster_collection Cell Collection and Preparation cluster_staining Staining Cell_Culture Cell Culture + HCTL Treatment Harvesting Harvest Cells Cell_Culture->Harvesting Washing Wash with PBS Harvesting->Washing Resuspend Resuspend in Binding Buffer Washing->Resuspend Add_Reagents Add Annexin V-FITC and PI Resuspend->Add_Reagents Incubate Incubate Add_Reagents->Incubate Analysis Flow Cytometry Analysis Incubate->Analysis

Caption: Experimental workflow for Annexin V/PI staining.

Conclusion

References

Comparing the efficacy of different homocysteine thiolactonase enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Homocysteine Thiolactonase Enzyme Efficacy

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the efficacy of various enzymes with homocysteine thiolactonase activity. This report provides a detailed analysis of key performance metrics, experimental methodologies, and the associated metabolic pathways.

Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is implicated in a range of cardiovascular and neurodegenerative diseases.[1][2] Its detoxification is primarily carried out by a group of enzymes known as homocysteine thiolactonases (HTLases). Understanding the comparative efficacy of these enzymes is crucial for developing therapeutic strategies against HTL-induced cellular damage. This guide offers an objective comparison of the catalytic efficiencies of prominent HTLase enzymes, supported by experimental data.

Quantitative Comparison of Enzyme Kinetics

The catalytic efficiency of an enzyme, often represented by the kcat/Km ratio, provides a measure of its ability to convert a substrate into a product.[3][4][5] The following table summarizes the kinetic parameters for the hydrolysis of L-homocysteine thiolactone by various human enzymes.

EnzymeKM (mM)kcat (min-1)kcat/KM (M-1min-1)Source
Human Carboxylesterase 1 (hCES1) 4.540.08,888.9[1]
Human Carboxylesterase 2 (hCES2) 7.58.51,133.3[1]
Paraoxonase 1 (PON1) --600.0[1]
hCES1 Variant (G143E) --~673.4 (13.2-fold lower than WT)[1][2]
hCES1 Variant (E220G) --~1,217.7 (7.3-fold lower than WT)[1][2]

WT denotes the wild-type enzyme.

From the data, human carboxylesterase 1 (hCES1) exhibits the highest catalytic efficiency for HTL hydrolysis, approximately 7.8 times greater than that of hCES2 and significantly higher than PON1.[1] Notably, certain single nucleotide polymorphisms (SNPs) in hCES1, such as the G143E and E220G variants, lead to a substantial decrease in catalytic activity, highlighting the genetic basis for variations in HTL metabolism.[1][2]

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the kinetic parameters of homocysteine thiolactonase enzymes.

Enzyme Kinetic Analysis of HTL Hydrolysis

Objective: To determine the Michaelis-Menten kinetic parameters (KM and kcat) for the hydrolysis of L-homocysteine thiolactone by different enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human carboxylesterases (hCES1, hCES2) and their variants are expressed and purified.

  • Reaction Assay: The enzymatic hydrolysis of L-HTL is monitored at various substrate concentrations (ranging from 0.5 to 20 mM) in a suitable buffer at 37°C.[1]

  • Product Quantification: The formation of the product, L-homocysteine, is quantified. Two primary methods have been described:

    • LC-MS/MS: The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to specifically detect and quantify L-homocysteine.[1]

    • HPLC with Fluorescence Detection: A non-radioactive method where the product L-homocysteine is derivatized with a fluorescent agent like o-phthalaldehyde (B127526) (OPA) and then separated and quantified using High-Performance Liquid Chromatography (HPLC).[6]

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the reaction curves. The kinetic parameters, KM and kcat, are then determined by fitting the initial rate data to the Michaelis-Menten equation using a non-linear regression analysis software like Prism.[1] The catalytic efficiency is subsequently calculated as the kcat/KM ratio.

Visualizing the Metabolic Context

To better understand the role of homocysteine thiolactonase enzymes, it is essential to visualize their position within the broader metabolic landscape of homocysteine.

Homocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine (Hcy) SAH->Hcy SAHH Hcy->Met MS, BHMT (Remethylation) Cystathionine Cystathionine Hcy->Cystathionine CBS (Transsulfuration) invis1 Hcy->invis1 HTL Homocysteine Thiolactone (HTL) Protein N-Homocysteinylated Proteins HTL->Protein Protein N-homocysteinylation (Damage) invis2 HTL->invis2 Cysteine Cysteine Cystathionine->Cysteine CTH Detox Detoxification Detox->Hcy Hydrolysis invis1->HTL MetRS (Error Editing) invis2->Detox HTLases (hCES1, PON1, etc.)

Caption: Metabolic pathways of homocysteine and the role of HTLases.

The diagram above illustrates the central role of homocysteine in metabolism. It can be remethylated back to methionine, enter the transsulfuration pathway to be converted to cysteine, or be erroneously activated by methionyl-tRNA synthetase (MetRS) to form the toxic metabolite, homocysteine thiolactone (HTL).[7][8] HTL can then cause cellular damage by N-homocysteinylation of proteins.[1][7] Homocysteine thiolactonase enzymes, such as hCES1 and PON1, play a critical protective role by hydrolyzing HTL back to homocysteine, thereby preventing its accumulation and subsequent toxicity.[1][9][10]

Experimental_Workflow start Start: Prepare Enzyme and Substrate incubation Incubate Enzyme with L-HTL (Varying Concentrations) start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Quantify Product (L-Homocysteine) using LC-MS/MS or HPLC sampling->analysis data_proc Calculate Initial Reaction Rates analysis->data_proc kinetics Fit Data to Michaelis-Menten Equation data_proc->kinetics end Determine Km, kcat, and kcat/Km kinetics->end

Caption: Workflow for determining enzyme kinetic parameters.

This workflow outlines the key steps involved in the experimental determination of the efficacy of homocysteine thiolactonase enzymes. The process begins with the incubation of the enzyme with varying concentrations of the substrate, L-HTL. The reaction progress is monitored by quantifying the product, L-homocysteine, at different time points. From this data, initial reaction rates are calculated and fitted to the Michaelis-Menten model to derive the kinetic constants that define the enzyme's efficiency.

References

In Vivo Validation of DL-Homocysteine Thiolactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo findings related to DL-Homocysteine thiolactone (HCTL), contrasting its effects with other common methods for inducing hyperhomocysteinemia. The guide includes supporting experimental data, detailed protocols, and visualizations of key signaling pathways.

DL-Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, is a key molecule in studying the pathological effects of elevated homocysteine levels (hyperhomocysteinemia), a known risk factor for various diseases. Validating in vitro findings in living organisms is a critical step in understanding its biological roles and potential as a therapeutic target. This guide summarizes key in vivo data and compares different experimental models.

Comparison of In Vivo Models for Hyperhomocysteinemia

Inducing hyperhomocysteinemia in animal models is crucial for studying its pathophysiology. Researchers primarily utilize three methods: administration of homocysteine or its derivatives, dietary modifications, and genetic manipulation. Each model presents distinct advantages and disadvantages.

Model Description Advantages Disadvantages Key Findings
DL-Homocysteine Thiolactone (HCTL) Administration Direct administration of HCTL via intraperitoneal (i.p.) or intragastric routes.- Rapid induction of hyperhomocysteinemia.- Allows for precise dose-control.- Directly introduces the reactive metabolite implicated in protein modification (N-homocysteinylation).- May not fully replicate the chronic metabolic state of naturally occurring hyperhomocysteinemia.- Potential for off-target effects due to bolus administration.- Induces cardiac dysfunction and increases oxidative stress in the myocardium.[1] - Leads to elevated plasma homocysteine levels.[2] - Affects cardiac contractility and coronary flow in isolated rat hearts.[2][3]
Methionine-Rich Diet Feeding animals a diet with high concentrations of methionine, the precursor to homocysteine.- Mimics a common dietary cause of elevated homocysteine in humans.- Induces a chronic state of hyperhomocysteinemia.- Slower onset of hyperhomocysteinemia.- Less control over the precise levels of homocysteine and its metabolites.- High methionine itself may have biological effects independent of homocysteine.- Increases plasma homocysteine levels and leads to the accumulation of N-homocysteinylated proteins.[4] - Induces oxidative stress and proteasome impairment in the liver.[5] - In a mouse model of Alzheimer's disease, it increased amyloid plaque formation.
Genetic Models (e.g., CBS Knockout) Genetically engineered animals, such as those with a deficiency in the cystathionine (B15957) β-synthase (CBS) gene.- Represents a genetic cause of severe hyperhomocysteinemia, mimicking human homocystinuria.- Provides a model for studying the lifelong consequences of elevated homocysteine.- High perinatal mortality in homozygous knockout mice.- Complex phenotype that may not be solely attributable to hyperhomocysteinemia.- Compensatory mechanisms may develop over time.- Severe hyperhomocysteinemia with significantly elevated plasma homocysteine levels.[6] - Exhibit increased markers of oxidative stress and senescence.[6] - Develop endothelial dysfunction.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies comparing the effects of DL-Homocysteine thiolactone with other models.

Parameter DL-Homocysteine Thiolactone Model Methionine-Rich Diet Model CBS Knockout Mouse Model
Plasma Homocysteine Levels Significantly elevated post-administration.Moderately to significantly elevated depending on diet duration and methionine concentration.Severely elevated (e.g., 289 ± 58 µM in Cbs-/- mice).[6]
Oxidative Stress Markers Increased SOD, catalase, and glutathione (B108866) S-transferase activity in the myocardium.[1]Increased total oxidant status (TOS), malondialdehyde (MDA), and protein carbonyls (PC) in the liver.[5]Increased plasma hydrogen peroxide levels and hepatic expression of MnSOD.[4]
Cardiac Function Decreased cardiac contractility (dp/dt max) and coronary flow in isolated rat hearts.[2][3]Not directly reported in the provided search results.Endothelial dysfunction observed.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings.

DL-Homocysteine Thiolactone Administration in Rats
  • Objective: To induce acute hyperhomocysteinemia.

  • Animal Model: Male Wistar rats.

  • Administration: A single intraperitoneal (i.p.) injection of DL-Homocysteine thiolactone hydrochloride at a dose of 8 mmol/kg body mass.[2]

  • Vehicle: 0.9% NaCl solution.[2]

  • Procedure: Animals are divided into control (vehicle injection) and experimental groups. Blood and tissues are collected at a specified time point (e.g., one hour) post-injection for biochemical analysis.[2]

Methionine-Rich Diet Protocol in Rats
  • Objective: To induce chronic hyperhomocysteinemia through diet.

  • Animal Model: Male Wistar albino rats.

  • Diet: Standard rat chow supplemented with L-methionine (1 g/kg/day) administered orally for a specified duration (e.g., 21 days).[5]

  • Procedure: Animals are housed with free access to the specified diet and water. Body weight and food intake are monitored regularly. At the end of the study period, blood and tissues are collected for analysis.[5]

Langendorff Isolated Heart Perfusion
  • Objective: To assess the direct effects of DL-Homocysteine thiolactone on cardiac function ex vivo.

  • Procedure:

    • Hearts are excised from anesthetized rats and immediately mounted on a Langendorff apparatus.

    • Retrograde perfusion is initiated with Krebs-Henseleit buffer saturated with 95% O2 and 5% CO2 at 37°C.

    • After a stabilization period, DL-Homocysteine thiolactone (e.g., 10 μM) is added to the perfusion solution.

    • Cardiac parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF) are continuously monitored.

    • Coronary effluent can be collected to measure oxidative stress markers.[2][3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of DL-Homocysteine thiolactone's action.

G cluster_0 In Vivo Models of Hyperhomocysteinemia cluster_1 Cellular Stress Response cluster_2 Downstream Signaling Pathways HCTL_Admin DL-Homocysteine Thiolactone Administration Oxidative_Stress Oxidative Stress HCTL_Admin->Oxidative_Stress Protein_Modification N-Homocysteinylation of Proteins HCTL_Admin->Protein_Modification Directly provides reactive metabolite Met_Diet Methionine-Rich Diet Met_Diet->HCTL_Admin Increases Hcy precursor Met_Diet->Oxidative_Stress Genetic_Model Genetic Models (e.g., CBS Knockout) Genetic_Model->HCTL_Admin Impairs Hcy metabolism Genetic_Model->Oxidative_Stress MAPK MAPK Signaling Oxidative_Stress->MAPK NFkB NF-κB Signaling Oxidative_Stress->NFkB Protein_Modification->MAPK Protein_Modification->NFkB

Caption: In vivo models leading to hyperhomocysteinemia and downstream effects.

The in vivo administration of DL-Homocysteine thiolactone, a methionine-rich diet, or genetic modifications all lead to an increase in homocysteine and its metabolites, resulting in cellular stress. This stress, characterized by oxidative stress and protein N-homocysteinylation, is thought to activate downstream signaling pathways like MAPK and NF-κB, contributing to the observed pathophysiology.

G cluster_0 Experimental Workflow: In Vivo HCTL Study Animal_Model Select Animal Model (e.g., Wistar Rat) Administration Administer HCTL (e.g., 8 mmol/kg i.p.) Animal_Model->Administration Sample_Collection Collect Blood & Tissues (e.g., 1 hr post) Administration->Sample_Collection Analysis Biochemical Analysis (e.g., Hcy levels, Oxidative Stress Markers) Sample_Collection->Analysis

References

A Researcher's Guide to Control Experiments for Studying Protein Homocysteinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for studying protein homocysteinylation, a post-translational modification linked to various diseases. We will delve into the critical control experiments required for accurate and reliable data, present a side-by-side analysis of detection methodologies, and provide detailed experimental protocols.

Understanding Protein Homocysteinylation

Protein homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite, homocysteine thiolactone (Hcy TL), acylates the ε-amino group of lysine (B10760008) residues on proteins.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, can lead to increased protein homocysteinylation, which has been implicated in the pathophysiology of cardiovascular and neurodegenerative diseases.[2] Studying this modification requires robust experimental design with meticulous attention to controls to ensure the validity of the findings.

The Cornerstone of Reliable Data: Control Experiments

Appropriate controls are paramount in distinguishing true biological signals from experimental artifacts. In the context of protein homocysteinylation studies, several types of controls are essential.

Table 1: Key Control Experiments for Protein Homocysteinylation Studies

Control TypePurposeHow to ImplementExpected Outcome
Negative Control (Protein) To ensure that the detection method is specific to homocysteinylated proteins and does not react with unmodified proteins.Use the same protein of interest that has not been treated with homocysteine thiolactone (Hcy TL).No signal should be detected in the lane or well corresponding to the unmodified protein.
Positive Control (Protein) To confirm that the detection method is working correctly and can identify homocysteinylated proteins.Use a protein of interest that has been chemically modified in vitro with Hcy TL to generate N-homocysteinylated lysine residues.A strong signal should be detected, confirming the efficacy of the detection reagents and protocol.
Negative Control (Reagent) To verify that the labeling or detection reagents themselves do not produce a false-positive signal.Perform the entire experimental procedure on a sample that does not contain the primary detection agent (e.g., omit the biotin-aldehyde probe or the primary antibody).No signal should be observed, indicating that the secondary detection reagents are not binding non-specifically.
Loading Control (for Western Blot) To ensure equal loading of protein samples across all lanes of the gel.Probe the western blot membrane with an antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or tubulin).The intensity of the loading control bands should be consistent across all lanes.
Competition Assay (for Antibody-based methods) To confirm the specificity of the antibody for the N-homocysteinyl-lysine epitope.Pre-incubate the primary antibody with an excess of free N-homocysteinyl-lysine or a heavily homocysteinylated protein before adding it to the sample.The signal should be significantly reduced or eliminated, demonstrating that the antibody binding is specific to the target epitope.[3][4]

Comparison of Detection Methods: Chemical Tagging vs. Antibody-Based Assays

Two primary strategies are employed to detect and quantify protein homocysteinylation: chemical tagging followed by affinity-based detection, and direct detection using specific antibodies. Each approach has its own set of advantages and limitations.

Chemical Tagging with Aldehyde Probes

This method relies on the specific chemical reaction between an aldehyde-containing probe and the unique 1,3-aminothiol moiety of an N-homocysteinylated lysine residue to form a stable thiazine (B8601807) derivative.[1][5] The probe can be tagged with biotin (B1667282) for subsequent detection with streptavidin-HRP or with a fluorophore for direct fluorescence imaging.

Antibody-Based Detection

This approach utilizes polyclonal or monoclonal antibodies that specifically recognize the N-homocysteinyl-lysine epitope on modified proteins.[3][4] These antibodies can be used in various immunoassays such as Western blotting, ELISA, and immunohistochemistry.

Table 2: Performance Comparison of Detection Methods

FeatureChemical Tagging (Biotin-Aldehyde Probe)Antibody-Based Detection (Polyclonal Antibodies)
Principle Covalent labeling of N-homocysteinyl-lysine with an aldehyde probe.Specific recognition of the N-homocysteinyl-lysine epitope by an antibody.
Specificity High, based on a specific chemical reaction.Can be high, but requires rigorous validation to rule out cross-reactivity. The specificity of polyclonal antibodies, in particular, needs to be well-established.[6]
Sensitivity High. Detection of as low as 20 ng (1 pmole) of N-Hcy myoglobin (B1173299) has been reported using chemiluminescence.[1]Sensitivity is dependent on the specific antibody's affinity and titer. Can be very high with high-affinity antibodies.
Quantification Semi-quantitative (Western blot) to quantitative (fluorescence-based assays).Semi-quantitative (Western blot) to quantitative (ELISA).
Versatility Can be used for Western blotting, affinity purification of modified proteins, and fluorescence imaging.Broadly applicable to Western blotting, ELISA, immunohistochemistry, and flow cytometry.
Reagent Availability Biotin-aldehyde probes are commercially available.[6]Polyclonal antibodies against N-homocysteinylated proteins have been developed and used in research.[3][4] Commercial availability may be limited.
Cost Generally considered inexpensive.[6]Can be more expensive, especially for highly validated monoclonal antibodies.

Experimental Protocols

Here, we provide detailed protocols for key experiments in studying protein homocysteinylation.

In Vitro Protein Homocysteinylation (Positive Control Preparation)

This protocol describes the chemical modification of a protein with homocysteine thiolactone to generate a positive control for detection assays.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin - BSA)

  • Homocysteine Thiolactone (Hcy TL) hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Dialysis tubing or desalting columns

Procedure:

  • Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.

  • Prepare a fresh stock solution of Hcy TL in PBS. A 100 mM stock is a common starting point.

  • Add Hcy TL to the protein solution to a final concentration ranging from 1 mM to 25 mM. The optimal concentration may need to be determined empirically.[2]

  • Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.[2]

  • Remove excess, unreacted Hcy TL by extensive dialysis against PBS at 4°C or by using a desalting column according to the manufacturer's instructions.

  • Determine the protein concentration of the modified protein using a standard protein assay (e.g., BCA assay).

  • The homocysteinylated protein is now ready to be used as a positive control. Store at -20°C or -80°C for long-term storage.

Western Blot Detection using a Biotin-Aldehyde Probe

This protocol outlines the detection of homocysteinylated proteins in a sample using a biotin-aldehyde probe followed by chemiluminescent detection.

Materials:

  • Protein samples (including positive and negative controls)

  • Biotin-aldehyde probe

  • Citric acid buffer (50 mM, pH 3-4)

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Sample Labeling:

    • Incubate your protein sample (e.g., 20-50 µg of total protein) with the biotin-aldehyde probe (typically 100-250 µM) in citric acid buffer at 25°C for 3-8 hours in the dark.[1] The acidic pH is crucial for the specific reaction.[1][5]

  • SDS-PAGE and Transfer:

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:10,000 to 1:50,000) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound streptavidin-HRP.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an appropriate imaging system.

ELISA for N-Homocysteinylated Proteins

This protocol provides a general framework for a sandwich ELISA to quantify N-homocysteinylated proteins. Note that specific antibody concentrations and incubation times will need to be optimized.

Materials:

  • Capture antibody (specific for the protein of interest)

  • Detection antibody (polyclonal antibody against N-homocysteinylated proteins) conjugated to an enzyme (e.g., HRP)

  • Homocysteinylated protein standard (for generating a standard curve)

  • ELISA plates

  • Coating buffer, blocking buffer, wash buffer, and substrate solution

Procedure:

  • Coating:

    • Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Add your samples and a serial dilution of the homocysteinylated protein standard to the wells. Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate with wash buffer.

  • Detection Antibody Incubation:

    • Add the HRP-conjugated anti-N-homocysteinylated protein antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate with wash buffer.

  • Substrate Development:

    • Add the substrate solution and incubate until a color change is observed.

  • Stop Reaction and Read Plate:

    • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of N-homocysteinylated protein in your samples.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.

Homocysteinylation_Pathway cluster_metabolism Cellular Metabolism cluster_modification Protein Modification Methionine Methionine SAM S-Adenosyl Methionine (SAM) Methionine->SAM Activation SAH S-Adenosyl Homocysteine (SAH) SAM->SAH Methylation reactions Homocysteine Homocysteine (Hcy) SAH->Homocysteine Hydrolysis MetRS Methionyl-tRNA Synthetase (MetRS) (Error-editing) Homocysteine->MetRS Hcy_TL Homocysteine Thiolactone (Hcy TL) MetRS->Hcy_TL Hcy_Protein N-Homocysteinylated Protein Hcy_TL->Hcy_Protein Acylation of Lysine ε-amino group Protein Protein (with Lysine residues) Protein->Hcy_Protein Chemical_Tagging_Workflow start Sample containing Homocysteinylated Protein labeling Incubate with Biotin-Aldehyde Probe (pH 3-4) start->labeling sds_page SDS-PAGE labeling->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (e.g., 5% Milk) transfer->blocking streptavidin Incubate with Streptavidin-HRP blocking->streptavidin wash Wash streptavidin->wash detection Chemiluminescent Detection wash->detection result Detection of Homocysteinylated Protein detection->result Decision_Tree question1 Primary Research Goal? goal1 Detect specific homocysteinylated protein question1->goal1 Detection goal2 Quantify total homocysteinylation question1->goal2 Quantification goal3 Purify homocysteinylated proteins for proteomics question1->goal3 Purification method1 Western Blot with specific antibody (if available) or Chemical Tagging goal1->method1 method2 ELISA with validated antibody or quantitative chemical probe assay goal2->method2 method3 Affinity purification using biotin-aldehyde probe and streptavidin beads goal3->method3

References

DL-Homocysteine Thiolactone: A Comparative Analysis of its Effects on Wild-Type and Disease Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted effects of DL-Homocysteine thiolactone (HCTL) on various biological systems. This report provides a comparative analysis of its impact on wild-type organisms versus established disease models, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

DL-Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, has garnered significant attention in the scientific community for its potential role in the pathophysiology of a range of diseases. This guide synthesizes findings from multiple studies to present a clear comparison of HCTL's effects on normal physiological processes versus its role in exacerbating disease states, particularly in the realms of neurotoxicity, cardiovascular dysfunction, and metabolic dysregulation.

Key Findings at a Glance

Our analysis reveals that HCTL exhibits distinct and often more pronounced detrimental effects in disease models compared to their wild-type counterparts. In wild-type organisms, HCTL can induce a range of dose-dependent toxic effects. However, in the context of pre-existing pathological conditions, such as genetic predispositions or metabolic stress, the damaging effects of HCTL are significantly amplified.

Neurotoxicity: A Tale of Two Models

The neurotoxic potential of HCTL is starkly illustrated when comparing its effects on wild-type mice to those with a compromised defense mechanism against it, such as Paraoxonase 1 (PON1) knockout mice. PON1 is an enzyme known to hydrolyze and detoxify HCTL.

Table 1: Neurotoxic Effects of L-Homocysteine Thiolactone in Wild-Type vs. PON1 Knockout Mice

ParameterWild-Type (Pon1+/+)PON1 Knockout (Pon1-/-)p-valueReference
Seizure Frequency (%) 29.5%52.8%0.042[1][2]
Seizure Latency (min) 41.231.80.019[1][2]

As the data indicates, mice lacking the PON1 enzyme exhibit a significantly higher frequency of seizures and a shorter time to seizure onset following the administration of L-Homocysteine thiolactone, highlighting the protective role of PON1 against HCTL-induced neurotoxicity.[1][2]

Cardiovascular Impact: From Healthy Hearts to Dysfunction

In the cardiovascular system, HCTL has been shown to impair cardiac function. Studies on isolated hearts from healthy wild-type rats demonstrate that HCTL can negatively impact contractility and coronary flow. These effects are particularly relevant in the context of hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine and its metabolites, which is an independent risk factor for cardiovascular disease.

Table 2: Effects of DL-Homocysteine Thiolactone (10 μM) on Isolated Wild-Type Rat Heart Function

ParameterControlDL-Hcy TLHC% Changep-valueReference
dp/dt max (mmHg/s) 1671.76 ± 94.89819.91 ± 31.26-50.9%< 0.05[3][4][5]
Systolic Left Ventricular Pressure (SLVP) (mmHg) 57.30 ± 0.8722.26 ± 2.48-61.2%< 0.01[3][4][5]
Coronary Flow (CF) (mL/min) 10.50 ± 0.395.63 ± 0.38-46.4%< 0.05[3][4][5]

In a rat model of hyperhomocysteinemia induced by a methionine-rich diet, administration of HCTL leads to more pronounced cardiac dysfunction, including diastolic dysfunction and an increase in markers of oxidative stress.[6][7]

Metabolic Dysregulation: Insights from In Vitro and Clinical Studies

The impact of HCTL on metabolic processes is an emerging area of research. In vitro studies using rat hepatoma cells have shown that HCTL can impair insulin (B600854) signaling by inhibiting the tyrosine phosphorylation of the insulin receptor and its substrates.[8] This suggests a potential role for HCTL in the development of insulin resistance.

Furthermore, clinical studies in patients with proliferative diabetic retinopathy have found significantly elevated levels of HCTL in the vitreous humor compared to non-diabetic controls, suggesting a link between HCTL and the microvascular complications of diabetes.[9] While in vivo animal models directly investigating the effects of HCTL on metabolic syndromes like diet-induced obesity are still needed, these findings point towards a detrimental role of HCTL in metabolic health.

Mechanism of Action: The Role of N-Homocysteinylation

A primary mechanism through which HCTL exerts its toxic effects is via a post-translational modification known as N-homocysteinylation. This process involves the covalent attachment of homocysteine to the lysine (B10760008) residues of proteins, altering their structure and function.[10][11]

N_Homocysteinylation_Pathway cluster_synthesis HCTL Synthesis cluster_modification Protein Modification cluster_consequences Pathophysiological Consequences Homocysteine Homocysteine MetRS Methionyl-tRNA Synthetase (Error-editing) Homocysteine->MetRS HCTL DL-Homocysteine thiolactone (HCTL) MetRS->HCTL Protein Target Protein (with Lysine residues) HCTL->Protein N-homocysteinylation N_Hcy_Protein N-Homocysteinylated Protein Altered_Function Altered Protein Structure & Function N_Hcy_Protein->Altered_Function Protein_Aggregation Protein Aggregation (Amyloid-like) Altered_Function->Protein_Aggregation Oxidative_Stress Oxidative Stress Altered_Function->Oxidative_Stress Cellular_Dysfunction Cellular Dysfunction Protein_Aggregation->Cellular_Dysfunction Oxidative_Stress->Cellular_Dysfunction Disease Neurodegeneration Cardiovascular Disease Metabolic Dysfunction Cellular_Dysfunction->Disease

Caption: N-Homocysteinylation Pathway.

This modification can lead to enzyme inactivation, protein aggregation, and increased oxidative stress, contributing to the cellular dysfunction observed in various diseases.[10][11]

Experimental Protocols

Neurotoxicity Assessment in Mice

Objective: To evaluate the neurotoxic effects of L-Homocysteine thiolactone by measuring seizure frequency and latency.

Animal Models: Wild-type (Pon1+/+) and PON1 knockout (Pon1-/-) mice.

Procedure:

  • L-Homocysteine thiolactone is administered via intraperitoneal (i.p.) injection.

  • Animals are observed for the onset of seizures.

  • The time from injection to the first seizure (latency) is recorded.

  • The percentage of animals in each group that experience seizures (frequency) is calculated.

Dosage: Dosages can vary, with effective doses for inducing seizures reported in the literature.

Data Analysis: Statistical analysis, such as t-tests or chi-square tests, is used to compare the seizure latency and frequency between the wild-type and knockout groups.

Experimental_Workflow_Neurotoxicity start Start animal_groups Animal Groups: - Wild-Type (Pon1+/+) - PON1 Knockout (Pon1-/-) start->animal_groups injection Administer L-Homocysteine thiolactone (i.p.) animal_groups->injection observation Observe for Seizure Onset injection->observation data_collection Record: - Seizure Latency (time to first seizure) - Seizure Frequency (% of animals) observation->data_collection analysis Statistical Analysis (Compare WT vs. KO) data_collection->analysis results Results: - Differences in seizure susceptibility analysis->results

Caption: Workflow for Neurotoxicity Assessment.

Cardiovascular Function Assessment in Isolated Rat Hearts

Objective: To assess the direct effects of DL-Homocysteine thiolactone on cardiac contractility and coronary flow.

Model: Isolated hearts from male Wistar albino rats.

Procedure:

  • Hearts are excised and perfused using the Langendorff technique at a constant pressure.

  • After a stabilization period, baseline cardiac parameters are recorded.

  • DL-Homocysteine thiolactone is administered into the perfusion solution.

  • Cardiac parameters are continuously monitored and recorded.

Parameters Measured:

  • dp/dt max: Maximum rate of left ventricular pressure rise (an indicator of contractility).

  • SLVP: Systolic Left Ventricular Pressure.

  • CF: Coronary Flow.

Data Analysis: Paired t-tests are used to compare the cardiac parameters before and after the administration of HCTL.

Detection of N-Homocysteinylation

Objective: To detect the presence of N-homocysteinylated proteins in biological samples.

Method: Western Blotting.

Procedure:

  • Protein Extraction: Proteins are extracted from cells or tissues of interest.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 2% bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes N-homocysteinylated lysine residues.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imager. The intensity of the bands corresponds to the amount of N-homocysteinylated protein.[1]

Conclusion

The available evidence strongly suggests that DL-Homocysteine thiolactone is a key player in the pathology of several diseases. Its ability to induce protein N-homocysteinylation provides a plausible mechanism for its detrimental effects on cellular function. While wild-type organisms possess some capacity to detoxify HCTL, this defense can be overwhelmed, leading to toxicity. In disease models with compromised detoxification pathways or pre-existing cellular stress, the harmful effects of HCTL are significantly more pronounced.

This comparative guide underscores the importance of considering the underlying physiological or pathological state when evaluating the effects of HCTL. For researchers and drug development professionals, these findings highlight potential therapeutic targets aimed at either reducing HCTL levels or mitigating the downstream consequences of N-homocysteinylation. Further research into the specific protein targets of HCTL in different disease states will be crucial for the development of targeted interventions.

References

A Comparative Guide to Isotopic Labeling with DL-Homocysteine Thiolactone for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of quantitative proteomics, the precise and accurate labeling of proteins is paramount for understanding complex biological processes and for the discovery of novel biomarkers and therapeutic targets. While a variety of isotopic labeling strategies exist, each with its own set of advantages and limitations, this guide provides a detailed comparison of isotopic labeling using DL-Homocysteine thiolactone (HcyTL) against other prevalent methods. This objective analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their specific research needs.

Introduction to DL-Homocysteine Thiolactone Labeling

DL-Homocysteine thiolactone is a reactive cyclic thioester of the amino acid homocysteine. It readily reacts with the ε-amino group of lysine (B10760008) residues on proteins, forming a stable isopeptide bond in a process known as N-homocysteinylation. When isotopically labeled versions of HcyTL are used, this allows for the quantification of proteins in mass spectrometry-based proteomics. This method offers a unique approach to labeling as it targets a specific and abundant amino acid residue, providing a snapshot of protein abundance and potentially protein function, as N-homocysteinylation can alter a protein's biological activity.

Comparative Analysis of Isotopic Labeling Methods

The selection of an isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment. The following tables provide a comparative overview of DL-Homocysteine thiolactone labeling alongside other commonly used techniques: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Reductive Amination.

FeatureDL-Homocysteine Thiolactone (HcyTL)iTRAQ/TMTSILACReductive Amination (di-methylation)
Target Residue(s) ε-amino group of LysineN-terminus and ε-amino group of LysineAll residues containing the labeled amino acid (typically Arg, Lys)N-terminus and ε-amino group of Lysine
Labeling Reaction N-homocysteinylationAmine-reactive NHS ester chemistryIn vivo metabolic incorporationSchiff base formation followed by reduction
Multiplexing Capacity Typically 2-plex (light vs. heavy isotope)Up to 18-plex (TMTpro)Up to 3-plex (light, medium, heavy)Typically 2-plex (light vs. heavy isotope)
Sample Type Purified proteins, cell lysates, tissuesPurified proteins, cell lysates, tissuesLive, dividing cellsPurified proteins, cell lysates, tissues
Introduction of Label In vitro (post-protein extraction)In vitro (post-protein extraction and digestion)In vivo (during cell culture)In vitro (post-protein extraction and digestion)
Quantification Level MS1 (precursor ion)MS2 or MS3 (reporter ion)MS1 (precursor ion)MS1 (precursor ion)
Performance MetricDL-Homocysteine Thiolactone (HcyTL)iTRAQ/TMTSILACReductive Amination (di-methylation)
Labeling Efficiency Dependent on reaction conditions and protein structureGenerally high (>95%)High, near 100% incorporation after sufficient cell doublingsGenerally high (>95%)
Specificity Primarily targets Lysine residuesHigh for primary aminesHigh for the specified amino acidsHigh for primary amines
Proteome Coverage Potentially broad, dependent on Lysine availabilityHighHighHigh
Quantification Accuracy Good, based on precursor ion intensitiesCan be affected by co-isolation interference, ratio compressionHigh, considered the "gold standard" for accuracyGood, based on precursor ion intensities
Cost Reagent cost is relatively lowReagents can be expensive, especially for higher plexingHigh cost for labeled amino acids and specialized mediaReagents are relatively inexpensive
Workflow Complexity Moderately complex, requires careful optimization of labeling conditionsMulti-step and can be complexRequires specialized cell culture expertiseRelatively straightforward

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to offer a practical guide for implementation in the laboratory.

Protocol 1: Isotopic Labeling of Proteins with DL-Homocysteine Thiolactone

This protocol describes the N-homocysteinylation of proteins in a cell lysate using an isotopically labeled version of DL-Homocysteine thiolactone (e.g., ¹³C₄, ¹⁵N₁-HcyTL).

  • Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation (Optional but Recommended): To ensure consistent labeling, reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Labeling Reaction:

    • For the "heavy" labeled sample, add the isotopically labeled DL-Homocysteine thiolactone to the protein sample to a final concentration of 1-10 mM.

    • For the "light" (control) sample, add an equivalent amount of unlabeled DL-Homocysteine thiolactone.

    • Incubate the reactions at 37°C for 4-16 hours with gentle shaking. The optimal concentration and incubation time should be determined empirically for each protein sample.

  • Quenching and Sample Cleanup: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM. Remove excess labeling reagent by dialysis, buffer exchange, or acetone (B3395972) precipitation.

  • Sample Combination and Digestion: Combine the "heavy" and "light" labeled samples in a 1:1 ratio based on protein amount. Digest the combined protein sample into peptides using a suitable protease (e.g., trypsin) overnight at 37°C.

  • Mass Spectrometry Analysis: Desalt the peptide mixture using a C18 spin column and analyze by LC-MS/MS. Quantify the relative abundance of proteins by comparing the peak intensities of the "heavy" and "light" peptide pairs in the MS1 spectra.

Protocol 2: iTRAQ/TMT Labeling of Peptides

This protocol provides a general workflow for labeling peptides with isobaric tags.

  • Protein Digestion: Digest the protein samples (up to 100 µg per condition) into peptides using trypsin.

  • Peptide Labeling:

    • Resuspend the dried peptide samples in the labeling buffer provided with the kit.

    • Add the appropriate iTRAQ or TMT reagent to each sample and incubate at room temperature for 1-2 hours.

  • Quenching and Combining: Quench the labeling reaction with the provided quenching reagent. Combine all labeled samples into a single tube.

  • Fractionation and Mass Spectrometry: Fractionate the combined peptide sample using high-pH reversed-phase chromatography to reduce sample complexity. Analyze the fractions by LC-MS/MS. Protein identification and quantification are based on the reporter ions generated in the MS/MS or MS3 spectra.

Protocol 3: SILAC Labeling of Cells

This protocol outlines the metabolic labeling of cultured cells.

  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine). The other population is cultured in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).

  • Label Incorporation: Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells from both populations. Combine the lysates in a 1:1 ratio. Digest the combined protein sample into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS. Relative protein quantification is achieved by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

Visualizing Workflows and Pathways

To further clarify the processes involved in DL-Homocysteine thiolactone studies, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Homocysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS HcyTL DL-Homocysteine thiolactone Homocysteine->HcyTL MetRS (error editing) Cystathionine Cystathionine Homocysteine->Cystathionine CBS Protein Protein HcyTL->Protein N-homocysteinylation (on Lysine residues) N_Hcy_Protein N-Homocysteinylated Protein Cysteine Cysteine Cystathionine->Cysteine

Figure 1: Homocysteine Metabolism and Protein N-Homocysteinylation Pathway.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample A (Control) Sample A (Control) Protein Extraction Protein Extraction Sample A (Control)->Protein Extraction Sample B (Treated) Sample B (Treated) Sample B (Treated)->Protein Extraction Isotopic Labeling Isotopic Labeling (e.g., light vs. heavy HcyTL) Protein Extraction->Isotopic Labeling Combine Samples Combine Samples Isotopic Labeling->Combine Samples Proteolytic Digestion Proteolytic Digestion Combine Samples->Proteolytic Digestion LC-MS/MS LC-MS/MS Proteolytic Digestion->LC-MS/MS Data Analysis Data Analysis (Protein ID & Quantification) LC-MS/MS->Data Analysis

Figure 2: Experimental Workflow for Quantitative Proteomics using HcyTL.

Conclusion

Isotopic labeling with DL-Homocysteine thiolactone presents a valuable and complementary approach to the existing toolkit for quantitative proteomics. Its specificity for lysine residues and the biological relevance of N-homocysteinylation offer unique advantages for certain research questions. However, for studies requiring high multiplexing capabilities, isobaric tagging methods like iTRAQ and TMT may be more suitable. For the highest quantitative accuracy in cell culture models, SILAC remains the benchmark. The choice of labeling strategy should be carefully considered based on the specific experimental goals, sample type, available instrumentation, and budget. This guide provides the necessary information for researchers to make an informed decision and to successfully implement these powerful techniques in their own laboratories.

Validating the Role of Homocysteine Thiolactone: A Comparison of Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

<

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the utility of various genetic knockout models in the study of homocysteine thiolactone's pathological roles. This guide provides a comparative analysis of key models, supporting experimental data, and detailed protocols to aid in experimental design and interpretation.

Homocysteine, a sulfur-containing amino acid derived from methionine metabolism, has been identified as an independent risk factor for a range of vascular diseases.[1][2] Its conversion to the chemically reactive metabolite, homocysteine thiolactone (HTL), is a critical step in its pathological mechanism. HTL can modify protein lysine (B10760008) residues, a process known as N-homocysteinylation, leading to protein damage, endothelial dysfunction, and pro-atherogenic changes.[3][4] This guide compares the primary genetic knockout mouse models used to investigate the specific roles of HTL in disease, providing a valuable resource for the scientific community.

Key Genetic Knockout Models for Studying Homocysteine Thiolactone

Genetic knockout models have been instrumental in dissecting the complex pathways of homocysteine metabolism and the specific consequences of HTL accumulation. The most relevant models involve the deletion of genes encoding for enzymes crucial to homocysteine catabolism or HTL hydrolysis.

  • Cystathionine β-synthase (CBS) Knockout: CBS is a key enzyme in the transsulfuration pathway, which converts homocysteine to cystathionine.[5][6] Mice with a deficiency in the Cbs gene are a widely used model for severe hyperhomocysteinemia.[5][7]

    • Homozygous (Cbs-/-) mice exhibit markedly elevated plasma total homocysteine (tHcy) levels, often exceeding 200 µmol/L.[5] These mice display severe phenotypes, including growth retardation and early mortality, and serve as a model for severe homocystinuria in humans.[8]

    • Heterozygous (Cbs+/-) mice have moderately increased homocysteine levels and are a useful model for studying the effects of milder, more common forms of hyperhomocysteinemia.[8] Studies in these mice have shown that hyperhomocysteinemia can induce skeletal muscle myopathy after ischemia.[6]

  • Methylenetetrahydrofolate Reductase (MTHFR) Knockout: MTHFR is a critical enzyme in the folate cycle, responsible for providing the methyl group for the remethylation of homocysteine back to methionine.[5][9]

    • Homozygous (Mthfr-/-) mice have moderate hyperhomocysteinemia, with plasma tHcy levels around 10-fold higher than wild-type mice.[9][10] These mice exhibit developmental retardation and neuropathology.[9][10]

    • Heterozygous (Mthfr+/-) mice show a more modest 1.6-fold increase in plasma tHcy and are considered a good model for individuals with the common 677C→T MTHFR variant.[9][10]

  • Paraoxonase 1 (PON1) Knockout: PON1 is an enzyme associated with high-density lipoprotein (HDL) that has been shown to hydrolyze and detoxify homocysteine thiolactone.[11][12][13]

    • Pon1-/- mice are more susceptible to the neurotoxic effects of HTL.[11] When injected with HTL, these mice experience seizures more frequently and with a shorter latency compared to wild-type mice, providing direct evidence for HTL's neurotoxicity in vivo.[11] Studies have also shown that HTL levels are elevated in the brains of Pon1-/- mice.[11]

Comparative Data on Knockout Models

The following table summarizes the key biochemical and phenotypic changes observed in these genetic knockout models.

ModelPlasma tHcy Levels (vs. Wild-Type)Homocysteine Thiolactone (HTL) LevelsKey PhenotypesReference(s)
Cbs-/- ~40-fold increase (>200 µmol/L)Significantly increasedSevere growth retardation, early mortality, liver damage, endothelial dysfunction.[5][8][14][15]
Cbs+/- ~2-fold increaseModerately increasedMilder hyperhomocysteinemia, increased susceptibility to vascular disease.[8][16]
Mthfr-/- ~10-fold increaseSignificantly increasedDevelopmental retardation, cerebellar pathology, aortic lipid deposition.[9]
Mthfr+/- ~1.6-fold increaseModerately increasedMild hyperhomocysteinemia, considered a model for the human 677C→T polymorphism.[9]
Pon1-/- NormalElevated in brain and urineIncreased susceptibility to HTL-induced seizures and neurotoxicity.[11]

Comparison with Alternative Models

While genetic knockout models are powerful tools, other methods are also used to study hyperhomocysteinemia and the role of HTL.

Model TypeDescriptionAdvantagesDisadvantagesReference(s)
Genetic Knockout Deletion of specific genes (e.g., Cbs, Mthfr, Pon1) to disrupt homocysteine metabolism.High specificity for the targeted pathway; allows for the study of chronic effects.Can have developmental effects and may not fully replicate the human condition; compensatory mechanisms can arise.[5][7]
Nutritional Models Inducing hyperhomocysteinemia through diets high in methionine or deficient in B vitamins (folate, B6, B12).Relevant to common causes of hyperhomocysteinemia in humans; reversible.Can have off-target effects due to broad nutritional changes; may not achieve the severe hyperhomocysteinemia seen in genetic models.[5][6][17]
Pharmacological Models Administration of drugs that inhibit enzymes in the homocysteine metabolic pathway.Allows for temporal control of hyperhomocysteinemia; can be applied to various species.Potential for off-target drug effects; may not fully mimic genetic deficiencies.[5]
In Vitro Models Using cultured cells (e.g., human umbilical vein endothelial cells - HUVECs) to study the direct effects of homocysteine and HTL.Allows for detailed mechanistic studies in a controlled environment.Lacks the complexity of a whole-organism system; may not reflect in vivo responses.[3][18][19]

Experimental Protocols

Measurement of Homocysteine Thiolactone

A reliable method for quantifying HTL in biological samples is crucial for these studies. A common approach involves high-performance liquid chromatography (HPLC).

Protocol for HTL Measurement in Plasma:

  • Sample Preparation: Separate HTL from macromolecules in plasma samples by ultrafiltration.

  • Extraction: Selectively extract the HTL from the ultrafiltrate using a chloroform/methanol mixture.

  • Purification and Quantification: Further purify the extracted HTL using HPLC on a cation exchange microbore column.

  • Detection: Monitor fluorescence after post-column derivatization with o-phthaldialdehyde for detection and quantification. The limit of detection for this method is approximately 0.36 nM.[20]

Alternative methods may use reverse-phase HPLC with UV detection at 240 nm.[21][22]

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Homocysteine_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM ATP SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine Homocysteine->Cystathionine CBS MTR_S Methionyl-tRNA Synthetase Homocysteine->MTR_S HTL Homocysteine Thiolactone (HTL) HTL->Homocysteine Hydrolysis HTL->Homocysteine PON1 Protein Protein Damage HTL->Protein N-homocysteinylation Cysteine Cysteine Cystathionine->Cysteine THF THF MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHF->MeTHF MTHFR MeTHF->THF MTR_S->HTL Editing Error CBS CBS (B6-dependent) MTHFR MTHFR MS Methionine Synthase (B12) PON1 PON1

Caption: Homocysteine metabolism and HTL formation.

Knockout_Model_Workflow Start Start: Identify Target Gene (e.g., Cbs, Mthfr, Pon1) GeneTargeting Gene Targeting in Embryonic Stem (ES) Cells Start->GeneTargeting Blastocyst Inject Modified ES Cells into Blastocysts GeneTargeting->Blastocyst Chimeric Generate Chimeric Mice Blastocyst->Chimeric Breeding Breed Chimeras to Obtain Heterozygous (e.g., Cbs+/-) Mice Chimeric->Breeding Intercross Intercross Heterozygotes to Generate Homozygous (e.g., Cbs-/-) Mice Breeding->Intercross Analysis Phenotypic and Biochemical Analysis Intercross->Analysis Plasma Measure Plasma tHcy and HTL Levels Analysis->Plasma Tissue Assess Tissue Pathology (e.g., Vascular Lesions, Neurodegeneration) Analysis->Tissue Function Functional Assays (e.g., Endothelial Function, Seizure Susceptibility) Analysis->Function Data Compare Data with Wild-Type Controls Plasma->Data Tissue->Data Function->Data

Caption: Workflow for generating and analyzing knockout mice.

HTL_Pathology_Pathway HHcy Hyperhomocysteinemia (HHcy) (e.g., from Cbs or Mthfr deficiency) HTL_inc Increased Homocysteine Thiolactone (HTL) Formation HHcy->HTL_inc N_homo Increased Protein N-homocysteinylation HTL_inc->N_homo PON1_dec Decreased HTL Detoxification (e.g., in Pon1-/- mice) PON1_dec->HTL_inc Protein_damage Protein Damage & Loss of Function N_homo->Protein_damage ER_stress Endoplasmic Reticulum (ER) Stress Protein_damage->ER_stress ROS Increased Reactive Oxygen Species (ROS) Protein_damage->ROS Neurotox Neurotoxicity Protein_damage->Neurotox Apoptosis Endothelial Cell Apoptosis ER_stress->Apoptosis ROS->Apoptosis Endo_dys Endothelial Dysfunction Apoptosis->Endo_dys Athero Atherosclerosis Endo_dys->Athero

Caption: Proposed mechanism of HTL-induced pathology.

Conclusion

Genetic knockout models, particularly those for Cbs, Mthfr, and Pon1, have been invaluable in establishing the causal link between elevated homocysteine, HTL formation, and subsequent cellular damage. The Cbs and Mthfr knockout mice are excellent models for studying the consequences of endogenously produced HTL due to impaired homocysteine metabolism. The Pon1 knockout model, in contrast, is uniquely suited for investigating the direct toxicity of HTL and the efficacy of detoxification pathways. When combined with nutritional and in vitro models, these genetic tools provide a robust platform for validating the role of homocysteine thiolactone in disease and for the preclinical evaluation of novel therapeutic strategies.

References

A Comparative Analysis of the Pro-Thrombotic Effects of Homocysteine and Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-thrombotic properties of homocysteine (Hcy) and its cyclic thioester, homocysteine thiolactone (HTL). The following sections detail their distinct mechanisms of action, supported by experimental data, and provide comprehensive experimental protocols for key assays.

Executive Summary

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for thromboembolic events. While homocysteine itself contributes to this pro-thrombotic state, its metabolite, homocysteine thiolactone, exhibits significantly greater reactivity and, in many instances, more potent pro-thrombotic effects. This guide elucidates these differences through a review of their impacts on endothelial cells, platelets, and the coagulation cascade.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various experimental studies, highlighting the differential pro-thrombotic effects of homocysteine and homocysteine thiolactone.

ParameterHomocysteineHomocysteine ThiolactoneReference(s)
Endothelial Cell Apoptosis 1% apoptosis at 200 µM30% apoptosis at 200 µM[1]
Platelet Aggregation Induces primary aggregationCauses primary aggregation over a wide concentration range (4 x 10⁻⁸ to 10 µg/ml)[2]
Platelet Apoptotic Events Increased phosphatidylserine (B164497) exposure (approx. 37% at 100 µM)Induced similar apoptotic markers at lower concentrations (0.2 and 1 µM)[3]

Table 1: Comparison of Effects on Endothelial Cells and Platelets

ParameterHomocysteine Thiolactone EffectConcentration(s)Reference(s)
Global Coagulation Tests Prolonged in a concentration-dependent manner (up to 14.5% increase)100, 500, and 1,000 µmol/L[4]
Fibrin (B1330869) Formation Kinetics Higher lag phase, lower maximum reaction velocity, and lower final network optical density100, 500, and 1,000 µmol/L[4]
Fibrin Clot Structure Compact architecture with more branches and shorter fibers100, 500, and 1,000 µmol/L[4]

Table 2: Effects of Homocysteine Thiolactone on Coagulation and Fibrin Clot Properties

Mechanisms of Pro-Thrombotic Action

Homocysteine and homocysteine thiolactone promote thrombosis through several mechanisms, with homocysteine thiolactone often demonstrating a more pronounced effect due to its higher chemical reactivity.

1. Endothelial Dysfunction: Both molecules can induce endothelial cell damage and apoptosis, a critical initiating event in thrombosis. However, studies show that homocysteine thiolactone is significantly more cytotoxic to endothelial cells than homocysteine.[1][5] This increased toxicity is a key differentiator in their pro-thrombotic potential.

2. Platelet Activation: Homocysteine and its thiolactone can activate platelets, leading to aggregation and the release of pro-coagulant factors.[2][3] Homocysteine thiolactone has been shown to cause platelet aggregation over a broad range of concentrations.[2]

3. Alteration of Coagulation Factors and Fibrinolysis: Homocysteine thiolactone can chemically modify proteins through a process called N-homocysteinylation, where it reacts with the lysine (B10760008) residues of proteins.[6] This modification of key coagulation proteins, such as fibrinogen, can lead to the formation of denser, more stable fibrin clots that are resistant to fibrinolysis, thereby increasing the risk of persistent thrombosis.[4][7]

Signaling Pathways

The pro-thrombotic effects of homocysteine and its thiolactone are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

Homocysteine_Signaling Hcy Homocysteine ROS Reactive Oxygen Species (ROS) Hcy->ROS PKC Protein Kinase C (PKC) Hcy->PKC p38_MAPK p38 MAPK Hcy->p38_MAPK NFkB NF-κB ROS->NFkB Endo_Dys Endothelial Dysfunction ROS->Endo_Dys PKC->NFkB VSMC_Prolif VSMC Proliferation p38_MAPK->VSMC_Prolif TF Tissue Factor Expression NFkB->TF

Caption: Homocysteine-induced pro-thrombotic signaling pathways.

HTL_Signaling HTL Homocysteine Thiolactone N_Hcy N-homocysteinylation of proteins HTL->N_Hcy ER_Stress Endoplasmic Reticulum (ER) Stress N_Hcy->ER_Stress Fibrinogen_Mod Fibrinogen Modification N_Hcy->Fibrinogen_Mod UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Endothelial Cell Apoptosis UPR->Apoptosis Altered_Clot Altered Fibrin Clot Structure Fibrinogen_Mod->Altered_Clot

Caption: Homocysteine thiolactone-mediated pro-thrombotic pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Endothelial Cell Apoptosis Assay

Objective: To quantify and compare the apoptotic effects of homocysteine and homocysteine thiolactone on human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Cell culture medium (e.g., M199) supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and antibiotics.

  • Homocysteine and Homocysteine Thiolactone solutions.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Propidium Iodide (PI).

  • Flow cytometer.

Procedure:

  • Culture HUVECs to 80-90% confluency in appropriate culture vessels.

  • Treat the cells with varying concentrations of homocysteine or homocysteine thiolactone (e.g., 50-200 µM) for a specified duration (e.g., 24 hours). Include an untreated control group.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the in vitro effects of homocysteine and homocysteine thiolactone on platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Homocysteine and Homocysteine Thiolactone solutions.

  • Platelet agonists (e.g., ADP, collagen).

  • Light transmission aggregometer.

Procedure:

  • Prepare PRP and PPP from citrated whole blood by differential centrifugation.

  • Adjust the platelet count of the PRP if necessary.

  • Pre-warm the PRP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add the desired concentration of homocysteine or homocysteine thiolactone to the PRP and incubate for a short period.

  • Initiate platelet aggregation by adding a platelet agonist.

  • Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

Fibrin Clot Structure Analysis

Objective: To evaluate the impact of homocysteine thiolactone on the structure of fibrin clots.

Materials:

  • Human plasma or purified fibrinogen.

  • Homocysteine Thiolactone solution.

  • Thrombin and calcium chloride to initiate clotting.

  • Scanning electron microscope (SEM).

Procedure:

  • Incubate plasma or purified fibrinogen with various concentrations of homocysteine thiolactone.

  • Initiate clot formation by adding thrombin and calcium chloride.

  • Allow the clots to form on a suitable surface for SEM analysis.

  • Fix, dehydrate, and critical-point dry the fibrin clots.

  • Sputter-coat the dried clots with a conductive material (e.g., gold-palladium).

  • Examine the clot structure using a scanning electron microscope.

  • Analyze the images to determine fiber diameter, pore size, and overall clot architecture.

Conclusion

The available evidence strongly indicates that while both homocysteine and homocysteine thiolactone contribute to a pro-thrombotic state, homocysteine thiolactone is a more potent mediator of these effects. Its high reactivity leads to significant protein modification, particularly N-homocysteinylation, which results in more severe endothelial damage and the formation of thrombosis-resistant fibrin clots. Understanding the distinct roles of these two molecules is crucial for the development of targeted therapeutic strategies to mitigate the thrombotic risk associated with hyperhomocysteinemia.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DL-Homocysteine Thiolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This guide provides immediate and essential procedural information for the safe handling and proper disposal of DL-Homocysteine thiolactone hydrochloride (CAS No. 6038-19-3). Adherence to these step-by-step instructions is critical for minimizing risks and meeting regulatory requirements.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a white, crystalline solid that can cause skin, eye, and respiratory tract irritation[1][2]. The toxicological properties of this material have not been fully investigated[1].

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1][3].

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use[4][5].

  • Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact[2][4].

  • Respiratory Protection: In cases where dust may be generated, use a suitable respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149[1].

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][6][7].

II. Quantitative Data and Physical Properties

Key physical and chemical properties of this compound are summarized below. This data is essential for safe handling and for determining appropriate disposal containers and methods.

PropertyValueSource(s)
CAS Number 6038-19-3[1][2][3]
Appearance White powder / Crystalline solid[1][3][8]
pH 2.6 (100 g/L aqueous solution)[3][9]
Melting Point 199 - 203 °C / 390.2 - 397.4 °F[3][9]
Incompatible Materials Strong oxidizing agents[1][3]
Hazardous Decomposition Hydrogen chloride, Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfides[1][3][9]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste and must comply with all federal, state, and local regulations[2][4].

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams[10].

  • Solid Waste: Collect unused or contaminated solid chemical in its original container or a designated, compatible hazardous waste container[1]. For spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container[1][3][9].

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be collected and disposed of as hazardous waste[5].

Step 2: Container Management

  • Container Integrity: Use containers that are in good condition, leak-proof, and made of a material compatible with the chemical[10]. The original container is often a suitable choice.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[10].

  • Sealing: Keep the container tightly sealed at all times, except when adding waste[1][10].

Step 3: Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage[1][3].

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[3].

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal company[4].

  • Complete all necessary waste manifest documentation to ensure a proper chain of custody[5]. Do not dispose of this chemical down the drain or in regular trash[2].

IV. Experimental Protocol: Deactivation of Small Quantities

For very small quantities of thiol compounds, chemical deactivation via oxidation can be performed by trained personnel in a controlled laboratory setting. This procedure converts the thiol to a less odorous sulfonic acid, which must still be disposed of as hazardous waste[6][7].

Methodology: Oxidation with Sodium Hypochlorite (B82951)

  • Preparation: In a chemical fume hood, place a suitable reaction flask equipped with a stirrer.

  • Reagent: Add a 25% excess of commercial sodium hypochlorite solution (e.g., 5.25% bleach) to the flask[11]. For every 0.1 mole of the thiol, approximately 500 mL of bleach is required[11].

  • Reaction: While stirring, add the this compound waste dropwise (if in solution) or in small portions (if solid) to the bleach solution[7][11].

  • Monitoring: The reaction may be exothermic; monitor the temperature and cool the flask if necessary[6].

  • Disposal: The resulting neutralized solution must be collected, labeled as hazardous waste, and disposed of according to the procedures outlined in Section III[6][7].

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_final Final Disposal cluster_deactivation Optional: Small-Scale Deactivation A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) C Collect Solid Waste & Contaminated Materials A->C D Place in a Designated, Compatible Container C->D K Oxidize with Sodium Hypochlorite in Fume Hood C->K Small Quantities Only E Do NOT Mix with Other Waste Streams D->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name E->F G Keep Container Tightly Sealed F->G H Store in a Cool, Dry, Ventilated Area G->H I Arrange for Professional Disposal H->I J Complete Waste Manifest Documentation I->J L Collect Resulting Solution as Hazardous Waste K->L L->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling DL-Homocysteine Thiolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require immediate and precise safety information when handling chemical compounds. This document provides essential guidance for the safe handling and disposal of DL-Homocysteine thiolactone hydrochloride (CAS No. 6038-19-3), ensuring the protection of laboratory personnel and the integrity of experimental work.

Immediate Safety and Hazard Information

This compound is a white, odorless powder that can cause skin and serious eye irritation.[1][2][3] Inhalation or ingestion may also lead to irritation of the respiratory and digestive tracts.[2] The full toxicological properties of this substance have not been completely investigated.[2] Therefore, it is crucial to handle this chemical with appropriate caution in a well-ventilated area.[1][2][3]

Hazard Identification:

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation (Category 2)P264: Wash skin thoroughly after handling.[3][4] P280: Wear protective gloves/protective clothing.[1][3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3][4] P332+P313: If skin irritation occurs: Get medical advice/attention.[3][4]
H319: Causes serious eye irritationEye Irritation (Category 2A)P280: Wear eye protection/face protection.[1][3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] P337+P313: If eye irritation persists: Get medical advice/attention.[3][4]
May cause respiratory and digestive tract irritationNot formally classifiedP261: Avoid breathing dust.[1] Use only outdoors or in a well-ventilated area.[1] P270: Do not eat, drink or smoke when using this product.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles with side-shields, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166, are required.[1][2] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or other chemically resistant gloves are recommended. Always inspect gloves for integrity before use.
Skin and Body Protection An impervious lab coat or protective clothing is necessary to prevent skin contact.[1][2] Ensure clothing is removed and washed before reuse if it becomes contaminated.[2]
Respiratory Protection A NIOSH-approved respirator is required when working with the powder outside of a fume hood or when dust is generated.[2][4] The respiratory protection program must adhere to OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety and experimental consistency.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate Handling Area (Fume Hood/Ventilated Space) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) gather_materials 3. Assemble Materials (Spatula, Weigh Paper, Containers) weigh 4. Weigh Compound (Minimize Dust Generation) gather_materials->weigh dissolve 5. Dissolve in Solvent (Purge with Inert Gas if Necessary) weigh->dissolve clean_area 6. Clean Work Area (Decontaminate Surfaces) dissolve->clean_area dispose_waste 7. Dispose of Waste (Segregate Contaminated Materials) doff_ppe 8. Doff PPE (Follow Proper Removal Sequence) wash_hands 9. Wash Hands Thoroughly store 10. Store Compound (Cool, Dry, Well-Ventilated, Tightly Sealed)

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use anti-static weigh paper or a suitable container to prevent dispersal of the powder.

    • Handle the container with the chemical carefully to avoid generating dust.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • This compound is soluble in organic solvents like DMSO and dimethylformamide, and also in aqueous buffers.[5]

    • When dissolving, add the powder slowly to the solvent to prevent splashing.

    • If preparing a stock solution in an organic solvent, it is recommended to purge the solvent with an inert gas.[5]

    • For aqueous solutions, direct dissolution in buffers like PBS (pH 7.2) is possible. It is advised not to store aqueous solutions for more than one day.[5]

Emergency and Disposal Plan

Prompt and correct response to emergencies and proper disposal are critical components of laboratory safety.

First Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][4]
Skin Contact Remove contaminated clothing and shoes.[2] Flush skin with plenty of soap and water for at least 15 minutes.[1][2] If irritation develops, seek medical attention.[4]
Inhalation Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention.
Ingestion Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill and Disposal Procedures:

Spill Response and Disposal Workflow cluster_spill Spill Response cluster_disposal Disposal evacuate 1. Evacuate and Secure Area ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill ppe->contain cleanup 4. Clean Up Spill (Sweep solid, do not create dust) contain->cleanup decontaminate 5. Decontaminate the Area cleanup->decontaminate collect 6. Collect Waste (Spilled material & cleaning supplies) decontaminate->collect label_waste 7. Label Waste Container ('Hazardous Waste') collect->label_waste dispose 8. Dispose via Certified Vendor (Follow institutional and local regulations) label_waste->dispose

Caption: A procedural diagram for responding to spills and disposing of this compound.
  • Spill Cleanup:

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Wearing the prescribed PPE, carefully sweep up the spilled solid material.[2][6] Avoid actions that generate dust.

    • Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[2][6]

    • Clean the spill area with a suitable decontaminating agent and wash thoroughly.

  • Waste Disposal:

    • All waste materials, including unused product and contaminated items (e.g., gloves, weigh paper, cleaning materials), must be disposed of as hazardous waste.

    • Waste generators are required to determine if a discarded chemical is classified as a hazardous waste and must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[2][7]

    • Do not mix with other waste.[4] Keep chemicals in their original containers for disposal.[4]

    • Arrange for disposal through a licensed professional waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 2
DL-Homocysteine thiolactone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.